Amtolmetin Guacil

Catalog No.
S578830
CAS No.
87344-05-6
M.F
C24H24N2O5
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amtolmetin Guacil

CAS Number

87344-05-6

Product Name

Amtolmetin Guacil

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N

SMILES

Array

Synonyms

McN 4366, McN-4366, tolmetin glycinamide, tolmetin glycine amide, tolmetin glycineamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC

Amtolmetin guacil is a N-acyl-amino acid.
See also: Tolmetin (has active moiety).

Amtolmetin Guacil mechanism of action COX inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: COX Inhibition and Beyond

AMG's mechanism is multifaceted, beginning with its activation and extending to a protective function.

G Amtolmetin Guacil Mechanism of Action AMG This compound (Prodrug) Absorption Oral Administration & Absorption AMG->Absorption NO_Release Gastroprotective Nitric Oxide (NO) Release AMG->NO_Release Independent Pathway Hydrolysis Enzymatic Hydrolysis (in Plasma/Liver) Absorption->Hydrolysis Tolmetin Active Metabolite: Tolmetin Hydrolysis->Tolmetin COX2 COX-2 Inhibition (Preferential) Tolmetin->COX2 PGs Reduced Prostaglandin Synthesis COX2->PGs Effects Therapeutic Effects: Anti-inflammatory, Analgesic PGs->Effects Protection Gastroprotection: Improved Mucosal Blood Flow, Mucus Secretion NO_Release->Protection

This compound's metabolic activation and dual mechanism of action.

Key Experimental Evidence and Data

The proposed mechanism is supported by various experimental studies, which also highlight AMG's comparative safety.

Table 1: Gastroprotective and Antioxidant Effects of AMG in an Ethanol-Induced Mouse Model [1]

Parameter Measured Findings (vs. Model Group) Interpretation
Macroscopic Lesion Score Significant, dose-dependent reduction (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) AMG directly protects against ethanol-induced gastric damage.
Nitric Oxide (NO) Content Significantly increased (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) Confirms the mechanism of NO release in gastroprotection.
Malondialdehyde (MDA) Significantly decreased at 150 & 300 mg/kg Indicates a reduction in lipid peroxidation and oxidative stress.
Superoxide Dismutase (SOD) Significantly increased at 150 & 300 mg/kg Enhances the body's intrinsic antioxidant defense capacity.

Table 2: Comparison of GI Safety Profile in a Clinical Study on Rheumatoid Arthritis Patients [2]

Drug Regimen Patient Population Key Finding on GI Safety
Amtolmetin guacyl (1200 mg/day) Patients with Rheumatoid Arthritis GI safety profile was not significantly different from the selective COX-2 inhibitor celecoxib (200 mg/day).
Celecoxib (200 mg/day) (Same as above) Considered a benchmark for GI safety among NSAIDs.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Investigating Gastroprotective Efficacy and Mechanism [1] This protocol assesses AMG's protective effects and explores the role of NO and oxidative stress.

  • Animal Model: Kunming strain mice (18-22 g).
  • Gastric Damage Induction: Administration of 50% ethanol (0.5 mL/mouse) orally.
  • Drug Treatment:
    • Groups: Normal control, model control (vehicle), three AMG groups (75, 150, 300 mg/kg), and a tolmetin group (90 mg/kg).
    • Administration: Drugs are administered orally 1 hour before ethanol.
  • Sacrifice and Sampling: Animals are sacrificed 1 hour post-ethanol administration. Stomachs are removed for analysis.
  • Macroscopic Scoring: Lesions are scored from 0 (normal) to 5 (perforated ulcer) by a blinded histologist.
  • Homogenate Analysis:
    • Stomach tissue is homogenized in saline and centrifuged.
    • The supernatant is used to measure NO content, and the activities of NOS and SOD, and MDA content using commercial assay kits.

Protocol 2: Evaluating Repeated-Dose GI Tolerability [1] This protocol tests whether AMG itself causes damage with repeated use.

  • Animal Model: Kunming strain mice.
  • Drug Treatment:
    • Groups: Normal control, three AMG groups (75, 150, 300 mg/kg), and a tolmetin group (90 mg/kg).
    • Administration: Drugs are administered orally once daily for 7 days.
  • Sacrifice and Sampling: On day 7, stomachs are removed and examined for mucosal lesions.
  • Key Finding: Repeated administration of AMG at all doses did not induce significant mucosal damage, whereas tolmetin produced significant lesions (P < 0.01) [1].

Clinical Relevance and Conclusion

The unique dual mechanism of this compound translates into direct clinical benefits.

  • Improved GI Safety Profile: Clinical studies and a meta-analysis indicate that AMG's GI tolerability is comparable to other NSAIDs and may be better, with an endoscopic profile similar to the COX-2 inhibitor celecoxib [3] [2]. Its gastroprotective effect is a key differentiator [4] [1].
  • Therapeutic Indications: AMG is marketed for treating inflammation associated with conditions like rheumatoid arthritis and osteoarthritis [5] [6]. It provides anti-inflammatory and analgesic efficacy comparable to NSAIDs like diclofenac and piroxicam [3].

References

what is Amtolmetin Guacil used for

Author: Smolecule Technical Support Team. Date: February 2026

Primary Clinical Applications

Amtolmetin guacil is used for the management of the following conditions [1] [2] [3]:

Condition Notes
Rheumatoid Arthritis Treatment of chronic inflammation and pain.
Osteoarthritis Particularly studied for knee osteoarthritis [4].
Juvenile Rheumatoid Arthritis Use in juvenile forms of the disease [2] [3].
Post-operative Pain Management of pain following surgical procedures [5].

Mechanism of Action and Experimental Data

This compound's mechanism involves classic NSAID action plus unique gastroprotective effects, as illustrated in the following experimental pathway:

G AMG This compound (Oral Administration) Metabolites Metabolites: Tolmetin, Guiacol AMG->Metabolites VanillicMoisty Vanillic Moiety (in intact AMG) AMG->VanillicMoisty Local effect in gastric wall COX Inhibition of Cyclooxygenase (COX) Metabolites->COX PG Reduced Prostaglandin Synthesis COX->PG Inflammation Reduced Inflammation & Pain PG->Inflammation CapsaicinReceptor Stimulates Capsaicin Receptors VanillicMoisty->CapsaicinReceptor CGRP Release of CGRP Neuropeptide CapsaicinReceptor->CGRP Effects Gastroprotective Effects: • Inhibits Gastric Acid Secretion • Increases Bicarbonate Production • Vasodilation CGRP->Effects

This compound mechanism: anti-inflammatory and gastroprotective pathways

Key Methodologies for Investigating Mechanism
  • In Vivo Rat Models: Used to demonstrate AMG's inhibition of agonist-stimulated gastric acid secretion and up-regulation of gastric bicarbonate production [6].
  • Receptor Antagonist Studies: Capsazepine (capsaicin receptor antagonist) and CGRP-(8-37) (CGRP receptor antagonist) administered to rats to block AMG's effects, confirming role of capsaicin-CGRP pathway [6].
  • Metabolite Tracking: Drug concentration measured in gastroenteric tract post-administration to confirm presence of intact AMG molecule for local action [6].

Pharmacokinetic Profile

The metabolism and excretion of this compound are summarized below [2] [7]:

Parameter Profile
Absorption Almost completely absorbed after oral administration; concentrates in the gastric wall, peaking ~2 hours post-administration.
Metabolism Hydrolyzed to active metabolites: Tolmetin (primary NSAID), MED5, and Guiacol (source of vanillic moiety).
Elimination Mostly complete within 24 hours.
Route of Elimination Primarily renal (~77% as glucuronides); ~7.5% fecal.
Duration of Action Permanent anti-inflammatory action can continue for up to 72 hours after a single administration.

Comparative Efficacy and Safety Profile

  • Efficacy: Clinical studies show similar anti-inflammatory activity to other NSAIDs like diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen [1].
  • Gastrointestinal Tolerability: Comparative endoscopic studies show AMG causes less gastrotoxicity than other NSAIDs, though most studies were small and short-term [1].
  • Renal Effects: Some data suggests a potential "renal sparing effect," though clinical experience is limited [1].

This compound represents an NSAID designed to mitigate a major treatment-limiting side effect. Its dual mechanism combining cyclooxygenase inhibition with a capsaicin receptor-mediated gastroprotective pathway is particularly notable.

References

Amtolmetin Guacil pharmacokinetics metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Species Differences

Amtolmetin guacil (AMG) is a non-acidic prodrug of the active compound, tolmetin (TMT) [1] [2] [3]. Its metabolism varies considerably between rats and humans, which is crucial for translating preclinical findings to human effects.

The diagram below illustrates the complex and species-specific metabolic pathways of AMG.

amg_metabolism This compound Metabolic Pathways cluster_human Human Metabolism cluster_rat Rat Metabolism AMG This compound (AMG) Human_Plasma Fresh Human Plasma or Liver Microsomes AMG->Human_Plasma Rat_Plasma Fresh Rat Plasma or Liver Microsomes AMG->Rat_Plasma MED5 MED5 Human_Plasma->MED5 MED5_Me MED5 Methyl Ester Human_Plasma->MED5_Me TMT_Human Tolmetin (TMT) (Low Levels) Human_Plasma->TMT_Human MED5_Rat MED5 (Predominant) Rat_Plasma->MED5_Rat TMT_Rat Tolmetin (TMT) Rat_Plasma->TMT_Rat

AMG metabolism differs significantly between species. In rats, AMG converts to active TMT, whereas in humans, it primarily forms MED5 and its ester without yielding intact TMT.

Key Pharmacokinetic and Metabolic Data

The table below summarizes the available quantitative and qualitative data on AMG.

Aspect Details
Administration Oral [2] [3]
Absorption Well absorbed; highest concentration in the gastric wall at ~2 hours [2] [3].
Key Metabolites MED5, MED5 Methyl Ester (in humans), Tolmetin (TMT, the active drug), Guaiacol [4] [2] [3].
Elimination Mostly complete within 24 hours [2] [3].
Excretion Primarily urine (~77% as glucuronides); feces (~7.5%) [2] [3].
In Vivo Finding In humans, plasma levels of intact AMG are undetectable; levels of active TMT are low [4] [5].

Experimental Protocols from Key Studies

The following outlines the methodology used in the pivotal species difference study [4] [5] [6].

In Vitro Metabolism Assay
  • Objective: To investigate the stability of TMT and AMG in different biological matrices.
  • Test Systems:
    • Rat and human plasma (both fresh and acidified)
    • Rat and human liver microsomes
  • Test Compounds: Tolmetin (TMT) and this compound (AMG).
  • Procedure: The compounds were incubated in the respective matrices under appropriate conditions. Samples were analyzed to determine stability and identify metabolites.
  • Key Analysis Method: A highly sensitive LC-MS/MS method was developed for the quantitation of TMT and its metabolite MED-5 in human plasma [6].
In Vivo Pharmacokinetic Study
  • Objective: To corroborate the in vitro findings in living organisms.
  • Study Design:
    • Separate dosing of AMG was conducted in both rats and human subjects.
    • Blood samples were collected at predetermined time points after administration.
  • Data Analysis:
    • Plasma concentrations of AMG, TMT, and metabolites were measured.
    • Standard pharmacokinetic parameters were calculated from the concentration-time data.

Mechanisms and Research Implications

The unique metabolism of AMG is linked to its clinical profile.

  • Gastroprotective Mechanism: AMG's improved gastrointestinal tolerability is thought to be due to the release of nitric oxide (NO), which helps counteract the damaging effects of prostaglandin inhibition in the stomach [1]. The guaiacol moiety may also contribute by stimulating capsaicin receptors in the GI wall [2] [3].
  • Implications of Species Difference: The finding that AMG metabolizes differently in humans and rats is critical. It suggests that animal models may not fully predict human efficacy or toxicity for this prodrug [4] [5]. This underscores the necessity for thorough human pharmacokinetic studies.

Knowledge Gaps and Future Research

The search results highlight several areas where information is missing or outdated, and where further investigation is needed.

  • Limited Data: Key human pharmacokinetic parameters for AMG itself are largely unavailable, as the prodrug is undetectable in plasma [4].
  • Dated Information: The most recent specific metabolic study found is from 2010 [4]. The clinical event information is from 1999 [7].
  • Research Need: As concluded in the key study, "More research work to further explore and understand AMG metabolism in humans is required." [4] [5]

References

Comprehensive Technical Guide: Amtolmetin Guacil Prodrug Conversion to Tolmetin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium, specifically designed to overcome the gastrointestinal limitations associated with traditional NSAIDs. As a prodrug, AMG itself is pharmacologically inactive and requires metabolic conversion to release its active moiety, tolmetin (TMT). This strategic prodrug approach was developed to maintain the therapeutic efficacy of tolmetin while significantly reducing its characteristic gastrointestinal toxicity, a common challenge with many NSAIDs that significantly limits their clinical utility [1] [2].

The molecular structure of AMG incorporates a vanillic moiety (guacil component) that enables unique pharmacological properties beyond simple prodrug functionality. This structural feature contributes to AMG's distinctive gastroprotective effects through mechanisms that involve capsaicin receptor stimulation and nitric oxide release, setting it apart from conventional NSAID prodrug strategies that focus solely on reducing direct mucosal irritation [3]. AMG has demonstrated comparable anti-inflammatory, analgesic, and antipyretic properties to tolmetin in therapeutic settings, with the significant advantage of enhanced gastric tolerability, making it particularly suitable for patients requiring long-term NSAID therapy who are at risk for gastrointestinal complications [1] [4].

Metabolic Pathways and Prodrug Conversion

Species-Dependent Conversion Pathways

The metabolic conversion of this compound follows distinct pathways that demonstrate significant species-specific differences, particularly between rats and humans, which has important implications for preclinical to clinical translation. These differential pathways were systematically characterized through both in vitro studies using plasma and liver microsomes and in vivo pharmacokinetic investigations [2] [5].

Table: Species Differences in AMG Metabolism

Metabolic Aspect Rat Model Human Model
Primary Plasma Metabolites MED5 (predominant) and Tolmetin MED5 and MED5 methyl ester
Tolmetin Detection Significant levels detected Low or negligible levels detected
Plasma Stability Stable in acidified plasma only Stable in acidified plasma only
Liver Microsome Metabolism Converts to MED5 and Tolmetin Rapidly converts to MED5 and MED5 methyl ester
In Vivo Conversion AMG effectively converts to active Tolmetin Limited conversion to Tolmetin

In rats, AMG undergoes biotransformation to yield both MED5 (the glycine conjugate of tolmetin) and significant quantities of the active drug tolmetin. This metabolic pattern results in similar pharmacokinetic parameters for tolmetin whether AMG or tolmetin itself is administered. Conversely, in humans, AMG follows an alternative pathway that rapidly converts it to MED5 and MED5 methyl ester without yielding substantial levels of intact tolmetin. This fundamental species difference in metabolic disposition underscores the importance of careful interpretation when extrapolating preclinical data to human therapeutic applications [2] [5].

Metabolic Pathway Visualization

G AMG This compound (AMG) Human Human Metabolism AMG->Human Oral Administration Rat Rat Metabolism AMG->Rat Oral Administration MED5 MED5 Human->MED5 Primary Pathway MED5ester MED5 Methyl Ester Human->MED5ester Primary Pathway Rat->MED5 Predominant Tolmetin Tolmetin (TMT) (Active Metabolite) Rat->Tolmetin Minor Pathway Inactive Inactive Metabolites MED5->Inactive Tolmetin->Inactive

The metabolic conversion pathways of AMG show significant species differences between humans and rats

The metabolic diagram illustrates the divergent pathways that AMG follows in different species. In humans, the primary route involves conversion to MED5 and MED5 methyl ester without substantial formation of tolmetin, whereas in rats, the pathway yields both MED5 and significant amounts of the therapeutically active tolmetin. These differences likely arise from variations in esterase activity and other metabolic enzymes between species. The ultimate fate of these metabolites involves further biotransformation to inactive compounds that are primarily eliminated through renal excretion, with approximately 77% of administered dose recovered in urine as glucuronide conjugates and 7.5% in feces [1] [2].

Quantitative Data and Experimental Findings

Pharmacokinetic and Metabolic Parameters

Table: Quantitative Parameters of AMG and Metabolites

Parameter Findings/Value Experimental Context
AMG Plasma Concentration Not detectable Human clinical studies
Tolmetin LLoQ 20 ng/mL LC-ESI-MS/MS method validation
Linearity Range 20-2000 ng/mL For both TMT and MED5
Analytical Precision 3.27-8.85% (intra-day & inter-day) For TMT and MED5 quantification
Elimination 77% urine, 7.5% feces Primarily as glucuronide conjugates
Anti-inflammatory Duration Up to 72 hours Single administration in animal models
Gastric Mucosa Concentration Peak at 2 hours post-administration Animal tissue distribution studies

The pharmacokinetic data demonstrate that AMG exhibits favorable absorption with specific tissue distribution patterns that contribute to its therapeutic effects. The drug concentrates significantly in the gastric wall, reaching peak concentrations approximately 2 hours after administration, which correlates temporally with its gastroprotective actions. Despite this efficient absorption, AMG itself remains undetectable in plasma, indicating rapid and extensive metabolism following absorption. The elimination profile shows complete clearance within 24 hours, predominantly through renal excretion of conjugated metabolites, with a smaller fraction eliminated fecally [1] [6].

The analytical method validation data confirm the reliability of LC-ESI-MS/MS techniques for quantifying tolmetin and MED5 in biological matrices, with excellent sensitivity and precision profiles suitable for rigorous pharmacokinetic studies. The demonstrated linearity range of 20-2000 ng/mL covers the expected therapeutic concentrations, while the low intra-day and inter-day precision values (ranging from 3.27% to 8.85% for both analytes) establish the method's robustness for clinical application [6].

Analytical Methodologies and Experimental Protocols

LC-ESI-MS/MS Protocol for Metabolite Quantification

A highly sensitive and validated liquid chromatography coupled to tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of tolmetin and its metabolite MED5 in human plasma. This method provides the analytical foundation for rigorous pharmacokinetic studies of AMG metabolism and has been validated according to FDA guidelines for bioanalytical methods [6].

Sample Preparation Protocol:

  • Extraction Method: Solid-phase extraction process is employed for clean-up and concentration of analytes from plasma matrix
  • Internal Standard: Mycophenolic acid is used as the internal standard (IS) to ensure quantification accuracy
  • Processing Volume: 100 μL of human plasma typically used for analytical samples
  • Extraction Efficiency: Method demonstrates consistent recovery rates for both TMT and MED5 across validation runs

Chromatographic Conditions:

  • Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) isocratic elution
  • Flow Rate: 0.50 mL/min with total run time of 2.5 minutes per sample
  • Analytical Column: X-Terra RP18 column provides optimal separation efficiency
  • Column Temperature: Ambient temperature typically maintained throughout analysis

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization in positive-ion mode
  • Ion Transitions Monitored:
    • 258.1 → 119.0 for tolmetin (TMT)
    • 315.1 → 119.0 for MED5
    • 321.2 → 207.0 for internal standard (mycophenolic acid)
  • Collision Energy: Optimized for each transition to maximize sensitivity
  • Source Temperature: Typically maintained at 400-500°C for optimal ionization

Method Validation Parameters:

  • Lower Limit of Quantification (LLOQ): 20 ng/mL for both TMT and MED5
  • Linearity Range: 20-2000 ng/mL with correlation coefficient (r) >0.99
  • Precision: Intra-day precision 3.27-4.50% for TMT and 4.27-5.68% for MED5
  • Inter-day Precision: 5.32-8.18% for TMT and 5.32-8.85% for MED5
  • Accuracy: Within ±15% of nominal values for all quality control levels

This validated protocol has been successfully applied to clinical pharmacokinetic studies, demonstrating its utility for reliable quantification of AMG metabolites in biological samples and providing crucial data for understanding the complex metabolism of this prodrug [6].

Mechanism of Action and Therapeutic Implications

Dual Mechanism of Action

This compound exhibits a dual mechanism of action that encompasses both classical NSAID effects and unique gastroprotective properties. The therapeutic benefits arise from the combined activity of its metabolic products and the intrinsic properties of the parent molecule itself [1] [3].

Anti-inflammatory Mechanism:

  • COX Enzyme Inhibition: The active metabolite tolmetin exerts classical NSAID effects through non-selective inhibition of cyclooxygenase (COX) enzymes, with a relative preference for COX-2 over COX-1
  • Prostaglandin Reduction: By inhibiting COX enzymes, tolmetin reduces the synthesis of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation
  • Therapeutic Efficacy: This mechanism provides the fundamental anti-inflammatory, analgesic, and antipyretic actions comparable to traditional NSAIDs

Gastroprotective Mechanism:

  • Capsaicin Receptor Stimulation: The vanillic moiety in AMG stimulates capsaicin receptors (TRPV1) on gastrointestinal walls, initiating a protective neural pathway
  • Nitric Oxide Release: AMG induces the release of nitric oxide (NO) in the gastric mucosa, which enhances mucosal blood flow and promotes mucus and bicarbonate secretion
  • CGRP Involvement: The gastroprotective effects are mediated through calcitonin gene-related peptide (CGRP) release, as demonstrated by abolition of protective effects when CGRP receptors are blocked

The gastroprotective properties of AMG have been demonstrated in various experimental models. Studies show that AMG significantly reduces gastric acid secretion stimulated by various agonists and up-regulates gastric bicarbonate production, creating a more favorable environment for mucosal integrity. Additionally, pretreatment with AMG shows significant reduction of indomethacin-induced gastric damage in animal models, confirming its protective effects against NSAID-induced injury [3].

Mechanism Visualization

G AMG This compound (AMG) Vanillic Vanillic Moisty AMG->Vanillic MED5 MED5 Metabolite AMG->MED5 Capsaicin Capsaicin Receptor Stimulation Vanillic->Capsaicin CGRP CGRP Release Capsaicin->CGRP NO Nitric Oxide (NO) Release CGRP->NO Protection Gastroprotection NO->Protection TMT Tolmetin (Active) MED5->TMT Species-dependent COX COX Inhibition TMT->COX PG Reduced Prostaglandin Synthesis COX->PG AntiInflam Anti-inflammatory Effect PG->AntiInflam

Dual mechanism of AMG showing anti-inflammatory and gastroprotective pathways

The mechanism diagram illustrates how AMG provides both therapeutic efficacy through prostaglandin inhibition and gastrointestinal protection through novel mechanisms involving capsaicin receptors and nitric oxide. This dual activity represents a significant advancement over conventional NSAIDs, which typically produce therapeutic effects at the expense of gastrointestinal integrity. The unique attribute of AMG to provide gastrointestinal protection while maintaining anti-inflammatory efficacy addresses a fundamental limitation of traditional NSAID therapy [4] [3].

Conclusion and Research Implications

The complex metabolism and mechanism of action of this compound represent a significant innovation in NSAID pharmacology, particularly through its unique gastroprotective properties that address a major clinical limitation of conventional NSAIDs. The species-dependent metabolic pathways elucidated in preclinical and clinical studies highlight the importance of careful interpretation when extrapolating animal data to human therapeutic applications. The demonstrated efficacy and safety profile of AMG, coupled with its dual mechanism of action, positions it as a valuable therapeutic option for patients requiring long-term anti-inflammatory therapy, particularly those with risk factors for gastrointestinal complications.

References

Amtolmetin Guacil nitric oxide release mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Nitric Oxide Release

The gastroprotective effect of Amtolmetin Guacil is primarily attributed to its ability to induce nitric oxide synthase (NOS) activity, leading to increased local NO production in the gastric mucosa. This is not a property of its active metabolite (tolmetin) or other breakdown products, but of the parent AMG molecule itself [1].

  • Critical Time Course: The protection is time-dependent. The maximal protective effect against ethanol-induced damage and the peak in NOS2 (inducible NOS) activity occur when AMG is administered 4 hours before the challenge. This correlates with the residence time of the unmetabolized AMG molecule in the gastrointestinal tract [1].
  • Protective Actions of NO: The nitric oxide released provides protection through several key physiological actions:
    • Enhancing Mucosal Blood Flow: Improving local circulation.
    • Promoting Mucus Secretion: Fortifying the physical barrier.
    • Reducing Leukocyte Adherence: Limiting inflammation-driven damage [2].

The following diagram illustrates the sequential mechanism of Amtolmetin Guacyl's action in the stomach, highlighting the critical time-dependent process for gastroprotection.

G AMG Amtolmetin Guacyl (AMG) Administered Stomach Presence in Stomach (Unmetabolized) AMG->Stomach Oral Ingestion NOS2 Induction of NOS2 Enzyme Stomach->NOS2 Requires ~4 Hours NO_Release Release of Nitric Oxide (NO) NOS2->NO_Release Protection Gastroprotective Effects NO_Release->Protection Sub_Process_1 • Enhanced Mucosal Blood Flow • Promoted Mucus Secretion • Reduced Leukocyte Adherence Protection->Sub_Process_1

> The gastroprotective effect of Amtolmetin Guacyl requires the presence of the unmetabolized drug in the stomach for approximately 4 hours to maximally induce the NOS2 enzyme and subsequent nitric oxide release.

Experimental Evidence & Protocols

Key experimental findings that elucidate the NO mechanism and related methodologies are summarized below.

Quantitative Biochemical Evidence

The table below consolidates data from mouse studies measuring the effect of AMG on key biomarkers related to oxidative stress and nitric oxide pathways [3].

AMG Dose (mg/kg) NO Content NOS Activity SOD Activity MDA Content
75 mg/kg Significant Increase [3] Significant Increase [3] Information Not Provided Information Not Provided
150 mg/kg Significant Increase [3] Significant Increase [3] Significant Increase [3] Significant Decrease [3]
300 mg/kg Significant Increase [3] Significant Increase [3] Significant Increase [3] Significant Decrease [3]
Key Experimental Models and Protocols
  • Ethanol-Induced Gastric Damage Model: Mice or rats are used, and gastric mucosal lesions are induced by administering ethanol (e.g., 50% solution). The severity of lesions is scored (e.g., 0-5 scale). AMG is administered (e.g., 75, 150, 300 mg/kg) before ethanol challenge to evaluate its protective effect [3] [1].
  • Biochemical Assays on Stomach Homogenates:
    • NO and NOS: Measured using colorimetric or fluorometric kits based on the Griess reaction, which detects nitrite, a stable metabolite of NO. NOS activity is often determined by measuring the conversion of radiolabeled arginine to citrulline [3].
    • SOD and MDA: SOD (Superoxide Dismutase) activity is measured by its ability to inhibit the oxidation of a substrate by superoxide anion. MDA (Malondialdehyde), a marker of lipid peroxidation, is commonly quantified using the TBARS (Thiobarbituric Acid Reactive Substances) assay [3].
  • Gastric Potential Difference (PD) Measurement: A technique to assess gastric mucosal integrity in rats. A drop in PD indicates mucosal injury. In this model, AMG was shown not to alter basal PD and to reduce the fall in PD caused by ethanol, with maximal effect when given 4 hours prior [1].
  • Histological Analysis: Gastric tissue sections are examined under light and electron microscopy after staining (e.g., Hematoxylin and Eosin). Studies confirmed that AMG caused only minimal changes to the surface epithelium, unlike other NSAIDs which showed significant damage [3] [1].

The interplay between the anti-inflammatory and gastroprotective pathways of this compound can be visualized as follows:

> this compound acts through two parallel pathways: systemic conversion to tolmetin for anti-inflammatory effects, and a local gastric action that triggers nitric oxide release for cytoprotection.

Interpretation and Research Implications

The unique mechanism of this compound offers a significant clinical advantage: dissociating the therapeutic action (anti-inflammatory, analgesic) from a major side effect (gastrointestinal toxicity). The NO-release mechanism actively protects the GI mucosa, counteracting the harmful effects of prostaglandin depletion caused by COX-1 inhibition [1] [2].

For researchers, this highlights a validated approach for designing safer NSAIDs. The success of AMG suggests that targeting additional protective pathways, like NO release, is a viable strategy beyond developing selective COX-2 inhibitors alone.

References

Technical Analysis of Amtolmetin Guacil: Vanillic Moisty-Mediated TRPV1 Activation and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Amtolmetin guacil (MED15) represents a innovative approach in non-steroidal anti-inflammatory drug (NSAID) design by incorporating gastroprotective properties directly into its molecular structure. As a non-acidic prodrug of tolmetin, this compound undergoes significant hepatic metabolism to release its active components while possessing unique pharmacological activities attributable to its structural design. The molecule features a vanillic moiety (2-methoxyphenyl ester) in its structure, which confers the ability to interact with capsaicin receptors (TRPV1) throughout the gastrointestinal tract [1] [2]. This strategic molecular design addresses one of the most significant limitations of conventional NSAIDs—their gastrointestinal toxicity—while maintaining potent anti-inflammatory, analgesic, and antipyretic effects comparable to traditional NSAIDs [3] [4].

The molecular structure of this compound (chemical formula: C₂₄H₂₄N₂O₅, molar mass: 420.465 g·mol⁻¹) can be conceptually divided into three key regions: the tolmetin-derived component responsible for cyclooxygenase inhibition, the glycine amidation site that reduces acidity, and the vanillic ester moiety that enables TRPV1 receptor interaction [1] [2]. This sophisticated design allows the molecule to remain inert until after absorption, when hepatic esterases hydrolyze it to release active tolmetin along with the guaiacol (2-methoxyphenol) and MED5 metabolites [1]. The presence of the intact vanillic moiety throughout the gastroenteric tract for extended periods following oral administration provides the structural basis for its unique gastroprotective effects [2].

Chemical Structure and Metabolic Profile

This compound's molecular architecture represents a strategic prodrug design that optimizes both therapeutic efficacy and gastrointestinal safety. The compound is chemically described as (2-methoxyphenyl) 2-[ [2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate [1]. This structure incorporates several key components essential to its dual function as both an anti-inflammatory agent and gastroprotective compound. The vanillic moiety (2-methoxyphenyl ester) is structurally characterized by a phenolic ring with adjacent methoxy and hydroxy substituents, mirroring the key structural elements of capsaicin that are essential for TRPV1 receptor activation [2] [5].

Table 1: Metabolic Profile and Characteristics of this compound

Parameter Characteristics Clinical/Pharmacological Significance
Chemical Nature Non-acidic prodrug of tolmetin Reduced direct mucosal irritation compared to acidic NSAIDs
Primary Metabolites Tolmetin (active), MED5, Guaiacol Tolmetin provides NSAID activity; Guaiacol may contribute to TRPV1 effects
Absorption Pattern Rapid absorption with concentration in gastric wall Peak gastric concentration at 2 hours post-administration
Elimination Profile Complete within 24 hours Primarily renal excretion (77%), fecal (7.5%) as glucuronides
Dosing Recommendation On empty stomach Optimizes bioavailability and gastroprotective effects

Following oral administration, this compound demonstrates favorable pharmacokinetics characterized by rapid absorption and unique distribution patterns. Unlike conventional NSAIDs that directly irritate gastric mucosa, this compound is concentrated in the gastric wall, with peak levels achieved approximately 2 hours after administration [1]. This tissue-specific distribution is crucial for its local gastroprotective actions while maintaining systemic anti-inflammatory effects. The compound undergoes hepatic hydrolysis to release three primary metabolites: the active NSAID component tolmetin, along with MED5 and guiacol (2-methoxyphenol) [1]. The guaiacol metabolite retains the vanillic chemical structure necessary for TRPV1 receptor interaction, while the tolmetin component provides conventional NSAID activity through cyclooxygenase inhibition.

The elimination profile of this compound is characterized by complete clearance within 24 hours post-administration, with the majority (77%) excreted in urine as glucuronide conjugates and a smaller fraction (7.5%) eliminated fecally [1]. This efficient clearance reduces the potential for drug accumulation during repeated dosing. Interestingly, despite tolmetin's relatively short plasma half-life (approximately 1 hour), this compound demonstrates prolonged anti-inflammatory activity lasting up to 72 hours after a single administration [1], suggesting tissue-level retention or downstream modulation of inflammatory mediators that extends beyond simple pharmacokinetic considerations.

Mechanism of Action: TRPV1 Activation and Gastroprotection

The therapeutic mechanism of this compound represents a significant advancement in NSAID pharmacology by integrating conventional anti-inflammatory actions with neuromodulatory gastroprotection. This dual activity stems from the molecule's unique capacity to simultaneously inhibit prostaglandin synthesis while activating the transient receptor potential vanilloid 1 (TRPV1) channel through its vanillic moiety [1] [2]. The TRPV1 receptor, often referred to as the capsaicin receptor, is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and various chemical irritants [6] [5]. Activation of these receptors on sensory neurons in the gastrointestinal tract initiates protective neural reflexes that mitigate NSAID-induced damage.

The following diagram illustrates the key signaling pathway through which this compound provides gastroprotection:

G AMG This compound (Vanillic Moisty) TRPV1 TRPV1 Receptor Activation AMG->TRPV1 Binds to CGRP CGRP Release TRPV1->CGRP Stimulates Effects Gastroprotective Effects: - Reduced Acid Secretion - Increased Bicarbonate - Mucosal Blood Flow - Healing of Damage CGRP->Effects Mediates Antagonist Capsazepine (TRPV1 Antagonist) CGRP(8-37) (CGRP Antagonist) Antagonist->TRPV1 Blocks Antagonist->CGRP Blocks

This compound activates TRPV1 receptors, leading to CGRP-mediated gastroprotection.

The gastroprotective effects of this compound are mediated through a neural pathway that begins with TRPV1 activation on sensory nerve terminals in the gastrointestinal mucosa. This activation triggers the release of calcitonin gene-related peptide (CGRP), a potent vasodilatory neuropeptide that enhances mucosal blood flow and stimulates bicarbonate secretion [2]. The critical role of this pathway has been confirmed through receptor antagonist studies demonstrating that both the antisecretive and gastroprotective effects of this compound are abolished by pretreatment with capsazepine (a specific TRPV1 antagonist) or CGRP-(8-37) (a specific CGRP receptor antagonist) [2]. This mechanism represents a paradigm shift in NSAID design, as it directly counterbalances the prostaglandin deficiency caused by cyclooxygenase inhibition rather than merely attempting to reduce acid secretion.

In addition to its effects on the stomach, this compound demonstrates significant enteroprotective activity throughout the intestinal tract. The drug exhibits antispasmodic activity in the bowel against various agonists and promotes healing in experimental models of indomethacin-induced ileitis and acetic acid-induced colitis [7]. In comparative studies, this compound more effectively reduced intestinal wall myeloperoxidase content (a marker of neutrophil infiltration) and malondialdehyde levels (a marker of lipid peroxidation) than specialized intestinal anti-inflammatory drugs like 5-aminosalicylic acid and sulfasalazine [7]. Interestingly, unlike its gastric effects, the intestinal protection appears to be independent of nitric oxide production but still dependent on TRPV1 activation, as capsazepine pretreatment abolishes this protective effect [7].

Pharmacological Profile and Quantitative Data

This compound demonstrates a comprehensive pharmacological profile that encompasses anti-inflammatory, analgesic, antipyretic, antiplatelet, and gastroprotective activities. Quantitative assessments across multiple experimental models reveal that the compound achieves therapeutic efficacy comparable to traditional NSAIDs while exhibiting superior gastrointestinal safety parameters. In exudative and arthritic rat models, this compound demonstrated anti-inflammatory effects equivalent to reference NSAIDs, effectively reducing edema and inflammatory markers at therapeutic doses [3]. The drug's analgesic and antipyretic properties similarly match those of established agents, providing multimodal relief for inflammatory pain conditions.

Table 2: Quantitative Pharmacological Profile of this compound

Pharmacological Activity Experimental Model Key Findings Comparative Efficacy
Anti-inflammatory Exudative rat model Significant reduction in inflammatory exudate volume and mediators Comparable to traditional NSAIDs
Anti-inflammatory Arthritic rat model Reduction in joint inflammation and arthritic scores Comparable to traditional NSAIDs
Antiplatelet Effects In vitro aggregation studies Inhibition of thromboxane synthesis and platelet aggregation Superior to acetylsalicylic acid and tolmetin in vitro
Gastroprotective Indomethacin-induced gastric damage Significant reduction in ulcer scores and incidence Similar to misoprostol; superior to other NSAIDs
Enteroprotective Indomethacin-induced ileitis Reduced inflammation and improved healing Superior to 5-ASA and sulfasalazine
Enteroprotective Acetic acid-induced colitis Reduced malondialdehyde levels Superior to 5-aminosalicylic acid

A particularly noteworthy aspect of this compound's pharmacology is its potent antiplatelet activity. The drug demonstrates high antiaggregatory activity comparable to acetylsalicylic acid when measured by inhibition of blood thromboxane synthesis [3]. In vitro evaluations revealed that this compound's antiaggregatory potency was decidedly superior to both acetylsalicylic acid and tolmetin [3]. This combination of anti-inflammatory, antiplatelet, and gastroprotective effects makes this compound particularly suitable for long-term therapy in chronic inflammatory conditions where patients face elevated risks of both gastrointestinal complications and thromboembolic events.

The duration of action of this compound extends significantly beyond what would be expected based on its plasma pharmacokinetics alone. While the compound is completely eliminated within 24 hours, its anti-inflammatory action persists for up to 72 hours following a single administration [1]. This prolonged effect suggests the drug may induce downstream modifications in inflammatory mediator production or cellular responses that outlast the presence of the drug itself. The combination of sustained activity with reduced gastrointestinal damage represents a significant clinical advantage for chronic inflammatory conditions requiring extended therapy.

Experimental Methodologies for Efficacy Assessment

The comprehensive evaluation of this compound's pharmacological profile employed well-established experimental models and methodological approaches to quantify its anti-inflammatory, gastroprotective, and antiplatelet properties. These standardized protocols enabled systematic comparison with reference compounds and mechanistic investigation of its unique activities. The experimental workflows followed in these investigations provide valuable templates for assessing similar compounds and can be adapted for the study of other gastroprotective NSAID derivatives.

Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantitatively evaluated using both exudative and arthritic rodent models that replicate key aspects of human inflammatory conditions. In the exudative rat model, inflammation is typically induced by subplantar injection of carrageenan or other phlogistic agents into the hind paw, with subsequent measurement of edema volume at regular intervals using plethysmometry [3]. Test compounds are administered prophylactically or therapeutically, with dose-response relationships established across multiple concentration ranges. The arthritic rat model employs injection of Freund's complete adjuvant to induce polyarthritis, with subsequent evaluation of joint inflammation, histopathological changes, and systemic inflammatory markers over extended periods (typically 14-28 days) [3]. In both models, this compound demonstrated dose-dependent anti-inflammatory effects comparable to traditional NSAIDs.

Evaluation of Gastroprotective Effects

The gastroprotective properties of this compound have been systematically investigated using multiple established models of gastric damage. The indomethacin-induced gastric lesion model in rats represents a standard approach, wherein fasted animals receive indomethacin (20-40 mg/kg orally) either alone or following pretreatment with this compound [2]. After a predetermined period (typically 4-6 hours), animals are sacrificed, and gastric lesions are quantified using standardized scoring systems that consider number, length, and severity of hemorrhagic lesions. Additional models include ethanol-induced and stress-induced gastric damage to evaluate protection against different mucosal insults. To investigate the role of TRPV1 receptors in this compound's gastroprotection, studies typically employ selective receptor antagonists such as capsazepine (TRPV1 antagonist) and CGRP-(8-37) (CGRP receptor antagonist) administered prior to this compound [2]. The abolition of protective effects by these antagonists provides compelling evidence for the involvement of the TRPV1-CGRP pathway.

Analysis of Antiplatelet Activity

The antiplatelet effects of this compound have been assessed using both in vitro and ex vivo methodologies. In vitro evaluations typically involve platelet-rich plasma preparation from human or rodent blood, followed by induction of aggregation using standard agonists such as ADP, collagen, or arachidonic acid [3]. The extent of aggregation is measured using light transmission aggregometry, with percentage inhibition calculated relative to vehicle controls. Additional assessments measure thromboxane B2 production (the stable metabolite of thromboxane A2) using enzyme immunoassays or radioimmunoassays to quantify the drug's impact on this key proaggregatory pathway. These studies demonstrated that this compound possesses antiaggregatory activity decidedly superior to acetylsalicylic acid and tolmetin in vitro [3].

Therapeutic Implications and Clinical Evidence

The unique pharmacological profile of this compound translates into distinct clinical advantages for patients requiring long-term NSAID therapy, particularly those with heightened susceptibility to gastrointestinal complications. Clinical and endoscopic comparative studies in patients with various osteoarticular diseases have demonstrated that this compound provides comparable anti-inflammatory efficacy to reference NSAIDs (including diclofenac, flurbiprofen, ibuprofen, indomethacin, and naproxen) while causing significantly less gastrotoxicity at endoscopic evaluation [4]. This improved gastrointestinal safety profile represents a significant clinical advancement, as gastrointestinal complications remain the most frequent treatment-limiting adverse effects of conventional NSAIDs.

The gastroprotective mechanism of this compound offers particular advantages for patients with pre-existing dyspeptic symptoms or those with histories of NSAID intolerance. In a study specifically evaluating knee osteoarthritis patients with dyspepsia, this compound proved both effective and well-tolerated [1]. The drug's capacity to simultaneously provide anti-inflammatory effects while actively protecting the gastrointestinal mucosa through TRPV1-mediated mechanisms creates a therapeutic profile ideally suited for elderly populations and other high-risk patients who frequently require chronic NSAID therapy but face elevated risks of adverse gastrointestinal events.

Beyond its gastric effects, this compound demonstrates promising enteroprotective properties that suggest potential applications in inflammatory bowel conditions. The drug's ability to reduce intestinal inflammation and promote healing in experimental models of ileitis and colitis [7], coupled with its favorable effects on intestinal motility through antispasmodic actions, indicates potential utility in conditions such as Crohn's disease and various forms of colitis [7]. Unlike conventional NSAIDs, which can exacerbate inflammatory bowel disease, this compound's TRPV1-mediated protective effects extend throughout the intestinal tract, offering a unique therapeutic option for patients with concurrent inflammatory arthritis and bowel inflammation.

The antiplatelet properties of this compound further expand its potential clinical utility, particularly in elderly patients with inflammatory conditions who simultaneously face elevated cardiovascular risks. The drug's capacity to inhibit thromboxane synthesis and platelet aggregation [3], combined with its gastrointestinal safety profile, suggests potential advantages in patients requiring both anti-inflammatory and anti-thrombotic therapy. This combination may reduce the need for additional antiplatelet medications in selected patient populations, potentially simplifying medication regimens and minimizing drug interactions.

Conclusion and Future Directions

This compound represents a significant evolution in NSAID design through the strategic incorporation of a vanillic moiety that enables dual functionality as both an anti-inflammatory agent and gastroprotective compound. The molecule's capacity to activate TRPV1 receptors in the gastrointestinal tract initiates protective neural reflexes that effectively counterbalance the adverse consequences of cyclooxygenase inhibition. This innovative approach addresses the fundamental limitation of conventional NSAIDs—their dose-dependent gastrointestinal toxicity—while maintaining full anti-inflammatory efficacy.

References

Amtolmetin Guacil MED5 metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Species Difference

The diagram below illustrates the established in vitro metabolic pathways of AMG in humans and rats, based on the studies analyzed [1] [2]. In humans, AMG is metabolized to MED5 without forming the active drug Tolmetin (TMT), whereas in rats, it converts to both MED5 and TMT.

hierarchy AMG Amtolmetin Guacil (AMG) Human_Matrix Human Fresh Plasma & Liver Microsomes AMG->Human_Matrix Incubation Rat_Matrix Rat Fresh Plasma & Liver Microsomes AMG->Rat_Matrix Incubation Human_Metabolites MED5 MED5 Methyl Ester Rat_Metabolites MED5 Tolmetin (TMT) Human_Matrix->Human_Metabolites Rat_Matrix->Rat_Metabolites

This species-specific metabolism is critical for your research. The table below summarizes the stability of AMG and its conversion in different biological matrices [1] [2]:

Matrix AMG Stability Metabolites Formed
Human Fresh Plasma Unstable (rapidly converted) MED5, MED5 methyl ester
Human Liver Microsomes Unstable (rapidly converted) MED5, MED5 methyl ester
Rat Fresh Plasma Unstable MED5 (predominant), Tolmetin (TMT)
Rat Liver Microsomes Unstable MED5 (predominant), Tolmetin (TMT)
Acidified Plasma (Human/Rat) Stable None

Analytical Method for Simultaneous Quantification

A validated LC-ESI-MS/MS method exists for the simultaneous determination of TMT and MED5 in human plasma, suitable for clinical pharmacokinetic studies [3].

Sample Preparation & Chromatography:

  • Extraction: Solid-phase extraction (SPE) [3].
  • Internal Standard: Mycophenolic acid [3].
  • Analytical Column: X-Terra RP18 [3].
  • Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) [3].
  • Flow Rate: 0.50 mL/min [3].
  • Run Time: 2.5 minutes [3].

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI), positive-ion mode [3].
  • MRM Transitions:
    • Tolmetin (TMT): m/z 258.1 → 119.0 [3]
    • MED5: m/z 315.1 → 119.0 [3]
    • Internal Standard: m/z 321.2 → 207.0 [3]

Method Validation Data: The method was validated per FDA guidelines, with key performance characteristics shown in the table below [3]:

Validation Parameter Result for TMT Result for MED5
Linear Range 20 - 2000 ng/mL 20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL 20 ng/mL
Intra-day Precision 3.27 - 4.50% 4.27 - 5.68%
Inter-day Precision 5.32 - 8.18% 5.32 - 8.85%

Key Implications for Research and Development

The identified species difference has major implications for your work [1] [2]:

  • Human Pharmacology: The low levels of TMT in humans following AMG administration suggest its therapeutic activity may be primarily mediated by the MED5 metabolite, not TMT.
  • Experimental Models: Data from rat models may not accurately predict human metabolic outcomes due to the different pathways. Careful interpretation of animal studies is essential.

References

Dual Mechanism of Action: Efficacy and Gastroprotection

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacological profile of AMG is defined by its dual mechanism, which encompasses both classic NSAID effects and unique gastroprotective actions.

Mechanism Aspect Key Details Experimental Evidence & Citation
Cyclooxygenase (COX) Inhibition Inhibits prostaglandin synthesis, similar to other NSAIDs [1]. Standard in vitro COX inhibition assays [1].
Gastroprotective Pathways Stimulates capsaicin (vanilloid) receptors on gastrointestinal walls [2] [3]. In vivo rat models: AMG's antisecretory effect was blocked by capsazepine (capsaicin receptor antagonist) [3].
Nitric Oxide (NO) Release Leads to the release of nitric oxide, which is gastroprotective [2]. In vivo rat models: AMG showed up-regulation of gastric bicarbonate production and reduction of indomethacin-induced gastric damage [3].
Calcitonin Gene-Related Peptide (CGRP) The gastroprotective effect is linked to CGRP, a sensory neuropeptide [3]. In vivo rat models: The anti-secretive and gastroprotective effects of AMG were abolished by CGRP-(8-37), a specific CGRP receptor antagonist [3].

The following diagram illustrates the proposed gastroprotective signaling pathway of Amtolmetin guacil:

G AMG This compound CapsaicinReceptor Capsaicin Receptor (TRPV1) AMG->CapsaicinReceptor Stimulates AfferentNeuron Sensory Afferent Neuron CapsaicinReceptor->AfferentNeuron Activates CGRPRelease CGRP Release AfferentNeuron->CGRPRelease Effects Gastroprotective Effects: - Reduced Acid Secretion - Increased Bicarbonate - Mucosal Protection CGRPRelease->Effects

Proposed gastroprotective pathway of this compound [3].

Pharmacokinetic Profile and Metabolism

AMG is a prodrug, and its pharmacokinetics involve conversion to active metabolites, with notable differences observed between species.

Parameter Findings
Absorption Well absorbed after oral administration; concentrates in the gastric wall, peaking around 2 hours post-administration [2].
Metabolism (Prodrug Conversion) Hydrolyzed to active metabolites: tolmetin (the primary active NSAID), MED5, and guiacol [2] [4].
Species Difference A key study highlighted significant species differences. AMG was rapidly converted to tolmetin in rats but resulted in low tolmetin levels in humans [4].
Elimination Primarily eliminated via urine (77%) as glucuronide conjugates, with a smaller fecal component (7.5%). Elimination is largely complete within 24 hours [2].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon the foundational studies of AMG, here are the methodologies from two critical experiments.

Protocol: Investigating Gastroprotective Mechanisms In Vivo

This protocol is based on the study that elucidated the role of capsaicin and CGRP receptors [3].

  • Objective: To determine the involvement of capsaicin and CGRP receptors in the gastroprotective effects of AMG.
  • Animal Model: Rats (specific strain and weight should be standardized).
  • Test Substance: this compound, administered orally.
  • Agonists/Antagonists:
    • Capsazepine: A specific capsaicin receptor (TRPV1) antagonist.
    • CGRP-(8-37): A specific Calcitonin Gene-Related Peptide receptor antagonist.
  • Experimental Groups: Animals are divided into several groups:
    • Control group (vehicle only)
    • AMG-only group
    • AMG + Capsazepine group
    • AMG + CGRP-(8-37) group
    • Groups receiving antagonists alone to control for their effects
  • Measured Outcomes:
    • Gastric acid secretion in response to various stimulants.
    • Gastric damage scores following administration of a ulcerogenic agent like indomethacin.
  • Key Analysis: Compare the degree of gastric protection and acid secretion inhibition across groups. A significant reduction in AMG's protective effect in the groups pre-treated with antagonists confirms the involvement of the respective pathways.
Protocol: Assessing Species Difference in Metabolism

This protocol is derived from the study comparing metabolic profiles in rats and humans [4].

  • Objective: To evaluate the stability and metabolic conversion of AMG and tolmetin in different biological matrices across species.
  • Test Compounds: this compound and Tolmetin.
  • Matrices:
    • In Vitro: Rat and human plasma (both fresh and acidified), rat and human liver microsomes.
    • In Vivo: Rat model.
  • Procedure:
    • Incubation: AMG and tolmetin are incubated in the various matrices under controlled conditions (e.g., 37°C).
    • Sampling: Samples are taken at predetermined time points.
    • Analysis: Use a highly sensitive analytical method, such as LC-MS/MS [4], to quantify the parent compounds and their metabolites (tolmetin, MED5).
  • Data Analysis: Determine the metabolic stability and calculate pharmacokinetic parameters. The core finding would be the rapid conversion of AMG to tolmetin in rat plasma/microsomes versus its stability or different metabolic fate in human matrices.

Clinical and Regulatory Status

This compound was originated by Sigma-Tau SpA in Italy [5] [6]. It has been marketed in Italy since July 1995 for the treatment of inflammation, and is also used for osteoarthritis, rheumatoid arthritis, and post-operative pain [5] [6]. Clinical studies have demonstrated its effectiveness compared to drugs like naproxen, diclofenac, and piroxicam, with a consistent theme of improved gastrointestinal tolerability [4] [6].

References

Comprehensive Technical Analysis: Gastroprotective Mechanisms of Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Amtolmetin guacil (AMG) represents a novel non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile that distinguishes it from conventional NSAIDs. As a non-acidic prodrug of tolmetin, AMG exhibits comparable anti-inflammatory, analgesic, and antipyretic properties while significantly reducing the gastrointestinal adverse effects typically associated with this drug class. The exceptional gastroprotective activity stems from its dual mechanism of action, combining classical cyclooxygenase inhibition with activation of the vanilloid receptor system and subsequent release of protective mediators including calcitonin gene-related peptide (CGRP) and nitric oxide (NO). This scientific appraisal comprehensively examines the pharmacological basis for AMG's gastroprotective effects through detailed analysis of its mechanism of action, metabolic pathways, and supporting experimental evidence, providing researchers and drug development professionals with critical insights into this unique therapeutic agent.

Drug Overview and Chemical Properties

This compound (MED15, ST-679) is chemically designated as (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate with a molecular formula of C₂₄H₂₄N₂O₅ and a molecular weight of 420.465 g·mol⁻¹ [1] [2]. The compound is characterized as a pale brown to light brown solid with a melting point of 117-120°C and predicted boiling point of 663.3±55.0°C [2]. AMG demonstrates limited solubility, being slightly soluble in DMSO and methanol [2]. The drug was originally developed by Sigma-Tau SpA and has been marketed in Italy since 1995 under brand names including Artromed and Eufans for the treatment of inflammatory conditions [3] [2].

  • Pharmaceutical Background: AMG was specifically designed as a chemical prodrug of tolmetin sodium, an established NSAID approved for rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis [1]. Traditional tolmetin therapy is limited by rapid elimination kinetics (plasma half-life ≈1 hour) and significant gastrointestinal toxicity common to most NSAIDs [1]. The development of AMG addressed these limitations through structural modification, resulting in a compound that maintains therapeutic efficacy while demonstrating exceptional gastrointestinal tolerability.

  • Structural Features: The AMG molecule incorporates a vanillic moiety (2-methoxyphenyl ester, guaiacol) connected to the tolmetin structure through a glycine linker [4] [1]. This specific chemical feature is critical to the drug's unique pharmacological profile, as the vanillic moiety functions as a ligand for capsaicin receptors (TRPV1) expressed in the gastrointestinal tract, initiating a protective signaling cascade [4]. The presence of this intact vanillic moiety throughout the gastroenteric tract following oral administration provides the molecular basis for its localized gastroprotective activity [4].

Mechanism of Action: Dual Pathway Architecture

The gastroprotective effects of this compound emerge from its sophisticated dual mechanism of action, which integrates classical NSAID activity with novel protective pathways. This multi-target approach enables AMG to provide therapeutic anti-inflammatory effects while actively protecting gastrointestinal integrity, effectively decoupling efficacy from toxicity.

Classical Cyclooxygenase Inhibition

Like traditional NSAIDs, AMG and its active metabolite tolmetin exert anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [1]. This activity provides the foundational therapeutic benefit for inflammatory conditions. However, unlike conventional NSAIDs that non-selectively inhibit protective prostaglandins in the gastric mucosa, AMG's unique structure and additional mechanisms counteract this potentially damaging effect.

Vanilloid Receptor-Mediated Gastroprotection

The distinguishing pharmacological feature of AMG is its activation of protective pathways through the vanilloid receptor system:

  • Capsaicin Receptor Activation: The vanillic moiety in AMG serves as a ligand for capsaicin receptors (TRPV1) present on gastrointestinal sensory neurons [4]. Experimental evidence demonstrates that this activity is specifically inhibited by capsazepine, a selective capsaicin receptor antagonist [4].

  • CGRP Release and Action: Vanilloid receptor activation triggers the release of calcitonin gene-related peptide (CGRP), the predominant sensory neuropeptide in the stomach wall [4]. CGRP induces gastric vasodilation and stimulates protective processes. The critical role of CGRP in AMG's mechanism is confirmed by the complete abolition of its protective effects when the specific CGRP receptor antagonist CGRP-(8-37) is administered [4].

  • Nitric Oxide Mediation: AMG also stimulates the release of nitric oxide (NO) through induction of inducible NO synthase in the gastric mucosa [2]. NO contributes to gastroprotection by maintaining gastric mucosal blood flow and modulating inflammatory responses.

The integrated signaling pathway of AMG's gastroprotective effects is visually summarized in the following diagram:

G AMG AMG TRPV1 Capsaicin Receptor (TRPV1) AMG->TRPV1 CGRP CGRP Release TRPV1->CGRP NO NO Release TRPV1->NO Protection Gastroprotective Effects CGRP->Protection Vasodilation NO->Protection Mucosal Blood Flow

Visualization of AMG's gastroprotective signaling pathway

Additional Gastroprotective Mechanisms

Beyond the primary vanilloid pathway, AMG demonstrates complementary protective activities:

  • Gastric Acid Secretion Inhibition: In vivo studies demonstrate that AMG significantly inhibits gastric acid secretion stimulated by various agonists, an effect that is blocked by both capsazepine and CGRP-(8-37), confirming its dependence on the vanilloid-CGRP pathway [4].

  • Bicarbonate Production Up-regulation: AMG enhances gastric bicarbonate production, strengthening the natural mucosal defense against acid injury [4]. This activity represents a unique mechanism not shared by conventional NSAIDs.

  • Cytoprotective Mediator Balance: By activating protective pathways while maintaining anti-inflammatory efficacy, AMG achieves an optimal balance between therapeutic and adverse effects, overcoming a fundamental limitation of traditional NSAID therapy.

Metabolic Profile and Species-Specific Disposition

The metabolic fate of this compound reveals significant species-specific differences that profoundly influence its pharmacological activity and must be considered in translational research and drug development.

Metabolic Pathways and Key Metabolites

AMG undergoes complex biotransformation through several pathways, producing multiple metabolites with distinct activities:

  • Primary Metabolites: The major metabolites identified include tolmetin (the active NSAID component), MED5 (2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide), and guaiacol (2-methoxyphenol) [1]. The metabolic relationship between these compounds is illustrated below:

G AMG AMG MED5 MED5 (Predominant Human Metabolite) AMG->MED5 Hydrolysis TMT Tolmetin (TMT) (Active NSAID) AMG->TMT Species-Dependent Guaiacol Guaiacol (Vanillic Moisty) AMG->Guaiacol Ester Cleavage

AMG metabolic pathway visualization

Comparative Species Metabolism

Critical species differences in AMG metabolism between rats and humans have been demonstrated through both in vitro and in vivo studies [5]:

Table: Species Differences in AMG Metabolism

Parameter Rat Model Human Model
Fresh Plasma Metabolism Converts to MED5 (predominant) and TMT Rapidly converts to MED5 and MED5 methyl ester
Tolmetin Formation Significant levels detected Minimal to no intact tolmetin detected
Acidified Plasma Stability Stable Stable
Liver Microsomal Metabolism Forms MED5 and TMT Forms MED5 metabolites without TMT
In Vivo Exposure Similar PK parameters for TMT after AMG or TMT administration Low TMT levels, no detectable AMG

These profound species differences in metabolism necessitate careful interpretation of preclinical data and highlight the importance of conducting human-specific pharmacological studies. The unexpected human metabolic profile, characterized by minimal conversion to the expected active moiety (tolmetin), suggests that AMG itself or alternative metabolites may contribute significantly to its pharmacological effects in humans.

Experimental Evidence and Pharmacological Data

In Vivo Pharmacological Studies

Substantial experimental evidence supports the gastroprotective effects of AMG, primarily derived from well-controlled animal studies:

  • Gastric Secretion Studies: In an in vivo rat model, oral administration of AMG demonstrated significant inhibition of gastric acid secretion following stimulation by various agonists [4]. This antisecretory effect was completely blocked by pretreatment with either capsazepine (a capsaicin receptor antagonist) or CGRP-(8-37) (a CGRP receptor antagonist), confirming the essential role of the vanilloid-CGRP pathway in AMG's mechanism [4].

  • Gastric Bicarbonate Enhancement: Beyond acid suppression, AMG significantly up-regulated gastric bicarbonate production, enhancing the natural defense mechanism of the gastric mucosa [4]. This dual action on both aggressive and defensive factors represents a comprehensive approach to gastroprotection.

  • Mucosal Damage Prevention: Pretreatment with AMG resulted in a significant reduction of indomethacin-induced gastric damage in rat models [4]. This protective effect against one of the most ulcerogenic NSAIDs further demonstrates the clinical potential of AMG's unique properties.

Quantitative Experimental Data

Table: Summary of Key Pharmacological Findings for AMG

Experimental Parameter Effect Observed Mechanistic Confirmation Reference
Gastric Acid Secretion Significant inhibition Blocked by capsazepine and CGRP-(8-37) [4]
Bicarbonate Production Significant up-regulation Vanilloid receptor-dependent [4]
Indomethacin-Induced Damage Significant reduction Capsaicin receptor-mediated [4]
Gastric Mucosal Concentration High concentration in gastric wall Peak at 2 hours post-administration [1]
Anti-inflammatory Duration Up to 72 hours Sustained activity from single administration [1]
Acute Toxicity (LD₅₀) 1100 mg/kg (rats, i.p.) >1450 mg/kg (rats, oral) Improved safety profile vs. conventional NSAIDs [2]

The concentration in the gastric wall reaches particularly high levels approximately 2 hours after oral administration [1]. This specific tissue distribution helps explain the localized gastroprotective effects despite systemic exposure, representing an important pharmacokinetic advantage for this therapeutic approach.

Technical Analysis and Research Applications

Pharmaceutical Properties and Analytical Methods

From a pharmaceutical development perspective, AMG presents several advantageous properties:

  • Enhanced Gastrointestinal Tolerability: Unlike conventional NSAIDs, AMG demonstrates minimal ulcerogenic potential in animal models and even exhibits gastroprotective properties at therapeutic doses [4] [2]. This unique profile addresses a fundamental limitation of long-term NSAID therapy.

  • Extended Anti-inflammatory Activity: A single administration of AMG provides sustained anti-inflammatory action continuing for up to 72 hours, suggesting prolonged modification of inflammatory pathways beyond its plasma half-life [1]. This extended duration of action may translate into clinical advantages for chronic inflammatory conditions.

  • Analytical Methods: Several analytical techniques have been developed for AMG quantification, including spectrophotometric methods for determination in pure form and pharmaceutical dosage forms [6]. These methods enable precise quality control and pharmacokinetic studies essential for pharmaceutical development.

Chemical Synthesis and Manufacturing

The synthesis of AMG involves a multi-step process that connects the key structural components:

  • The initial step involves condensation of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid with glycine ethyl ester in the presence of carbonyldiimidazole and triethylamine in tetrahydrofuran, yielding the corresponding ethyl 2-acetate intermediate [2].

  • Subsequent alkaline hydrolysis with NaOH in tetrahydrofuran-water system produces 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetic acid [2].

  • The final step entails esterification with guaiacol (2-methoxyphenol) in hot tetrahydrofuran using carbonyldiimidazole as catalyst, resulting in the formation of this compound [2].

This synthetic approach efficiently produces the target compound while maintaining the critical structural elements necessary for its dual pharmacological activity.

Conclusion and Research Implications

This compound represents a significant advancement in NSAID pharmacology through its innovative dual mechanism design that successfully integrates anti-inflammatory efficacy with gastroprotective activity. The unique presence of a vanillic moiety enables activation of protective pathways—including capsaicin receptors, CGRP release, and nitric oxide production—that actively safeguard gastrointestinal integrity while maintaining therapeutic anti-inflammatory effects through cyclooxygenase inhibition.

The unexpected species-specific metabolism of AMG, particularly the minimal conversion to tolmetin in humans, suggests that the parent compound or alternative metabolites may contribute substantially to its pharmacological effects. This finding underscores the importance of conducting human-specific metabolic studies during drug development and suggests potential new avenues for NSAID design that exploit alternative mechanisms beyond traditional COX inhibition.

References

Amtolmetin Guacil synthesis route patent

Author: Smolecule Technical Support Team. Date: February 2026

Classic Two-Step Synthesis Route

The foundational method for synthesizing Amtolmetin Guacil is a two-step process originating from US Patents 4,578,481 and 4,882,349 [1].

Step 1: Formation of the Glycine Amide Intermediate Tolmetin is condensed with glycine ethyl ester. The reaction is facilitated by carbonyldiimidazole (CDI) and triethylamine in tetrahydrofuran (THF) solvent, yielding an ethyl ester intermediate. This ester is then hydrolyzed using sodium hydroxide (NaOH) in a THF-water mixture to produce the acid intermediate, 2-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido]acetic acid (MED 15 acid) [1].

Step 2: Esterification with Guaiacol The MED 15 acid intermediate is esterified with 2-methoxyphenol (guaiacol). This step also uses CDI as a coupling agent in hot THF to form the final product, this compound [1].

A key drawback of this original patent process is that it is not easily applicable on an industrial scale and gives low yields [1].

Modern Synthesis & Process Optimization

A 2010 research article titled "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent" describes a novel and high-yielding approach [2].

The key features of this optimized process are [2]:

  • High-yielding electrophilic substitution
  • Wolf-Kishner reduction
  • This method synthesizes Tolmetin as an advanced intermediate, which is a key precursor in the synthesis of this compound [2].

The workflow below illustrates the relationship between the classic and modern synthesis approaches:

Key Synthesis & Characterization Data

For your reference, here are the key identifiers and characterization data for this compound and its precursors consolidated from the search results.

Table 1: Chemical Identifiers and Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point Additional Names / Notes
This compound 87344-06-7 [1] [3] [4] C₂₄H₂₄N₂O₅ [1] [5] [4] 420.46 [1] [3] 117-120 °C [3] [4] Trade Names: Amtoril, Artricol, Artromed [1]. Synonyms: ST-679, MED-15 [1] [6].
Tolmetin (Free Acid) 26171-23-3 [1] C₁₅H₁₅NO₃ [1] 279.27 [1] 155-158 °C [1] Active metabolite of this compound [5].
MED5 Intermediate Information missing C₁₇H₁₈N₂O₄ [1] 315.13 [1] 200-202 °C [1] 1-methyl-5-p-toluoyl-2-acetamidoacetic acid [1].

Table 2: Experimental Protocols Overview

Protocol Step Reagents & Conditions Solvent Notes & Characteristics
Condensation Carbonyldiimidazole (CDI), Triethylamine Tetrahydrofuran (THF) Forms ethyl ester intermediate from Tolmetin and glycine ethyl ester [1].
Hydrolysis Sodium Hydroxide (NaOH) THF-Water Mixture Converts ethyl ester intermediate to acid form (MED 15 acid) [1].
Esterification Carbonyldiimidazole (CDI), 2-Methoxyphenol (Guaiacol) hot THF Final step to form this compound [1].
Novel Tolmetin Synthesis Electrophic Substitution, Wolf-Kishner Reduction Information missing Key feature of the 2010 optimized process for producing the Tolmetin precursor [2].

Recommendations for Further Research

To obtain the most complete experimental details, I suggest you:

  • Retrieve the Original Patent Documents: Consult US 4,578,481 and US 4,882,349 for the full, detailed classic procedure [1].
  • Access the 2010 Research Article: The paper "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent" (DOI: 10.1021/op900284w) is a critical resource for the modern, optimized synthesis route [2].

References

Metabolic Pathway of Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the metabolic activation of amtolmetin guacil and the central role of glycine conjugation.

G AMG This compound (Prodrug) Hydrolysis1 Esterase Hydrolysis AMG->Hydrolysis1 TGA Tolmetin Glycinamide (Metabolite MED5) Hydrolysis1->TGA Hydrolysis2 Amidase Hydrolysis TGA->Hydrolysis2 Tolmetin Tolmetin (Active Drug) Hydrolysis2->Tolmetin AcylCoA Tolmetin Acyl-CoA (Reactive Intermediate) Tolmetin->AcylCoA Activated in Mitochondria Conjugation Glycine Conjugation (via GLYAT enzyme) Final Tolmetin-Glycine Conjugate (for excretion) Conjugation->Final Glycine N-Acyltransferase AcylCoA->Conjugation

This compound metabolic activation and glycine conjugation pathway

This compound (AMG) is a prodrug designed to minimize the gastrointestinal toxicity associated with traditional NSAIDs [1]. Its metabolism proceeds through two hydrolysis steps and a critical glycine conjugation phase [2] [3]:

  • Initial Hydrolysis: After oral administration, esterase enzymes hydrolyze AMG to form the intermediate metabolite tolmetin glycinamide (MED5) [4] [3]
  • Formation of Active Drug: Tolmetin glycinamide undergoes further hydrolysis by amidases to release the active moiety, tolmetin [1] [3]
  • Mitochondrial Activation and Conjugation: Tolmetin is activated in the mitochondria to a reactive tolmetin acyl-CoA intermediate [5] [2]. The enzyme glycine N-acyltransferase (GLYAT) then catalyzes the conjugation of this acyl-CoA with glycine, forming a water-soluble tolmetin-glycine conjugate ready for renal excretion [5] [1]

This pathway is vital for controlling the levels of free Coenzyme A (CoASH) in mitochondria and determines the efficient clearance of the drug [5].

Key Quantitative Data and Methodologies

Pharmacokinetic and Metabolic Parameters

The table below summarizes key quantitative data related to AMG's metabolism and pharmacokinetics.

Parameter Findings/Value Context & Reference
Molecular Weight 420.46 g/mol (C₂₄H₂₄N₂O₅) [6] [7] Basic molecular property of the prodrug.
Time to Max Gastric Concentration ~2 hours [1] [3] AMG is concentrated in the gastric wall after absorption.
Major Route of Elimination Urine (~77%) [1] [3] Mostly excreted as glucuronide products; fecal elimination is minor (~7.5%).
Key Metabolites Measured in Plasma This compound, Tolmetin, Tolmetin glycinamide [4] All three can be determined via HPLC-UV for bioequivalence studies.

| Impact of Obesity on Glycine Conjugation | Baseline (Obese): 168 ± 30 μmol/L Post-Surgery: 212 ± 38 μmol/L [8] | Plasma glycine concentration significantly lower in obesity, impairing conjugation; restored after bariatric surgery-induced weight loss. |

Experimental Protocol for Metabolite Analysis

This HPLC-UV method allows for simultaneous determination of AMG and its active metabolites in human plasma [4]:

  • Sample Preparation: Plasma samples are processed by protein precipitation using acetonitrile with coumarin as an internal standard
  • Chromatographic Conditions
    • Column: C8 column
    • Mobile Phase: Mixture of acetonitrile:methanol:1% acetic acid
    • Detection: UV detection at 313 nm
  • Method Performance: The method is linear in the range of 0.5-20.0 μg/mL for AMG, tolmetin, and tolmetin glycinamide, with intra-day and inter-day precision (coefficient of variation) of <8.2%

Research Significance and Context

  • Gastroprotective Advantage: The unique metabolic pathway of AMG, particularly its initial glycine-containing structure and potential to release nitric oxide (NO), is linked to its reduced gastrointestinal toxicity compared to other NSAIDs [1] [3]
  • Interindividual Variation: Genetic variation in the GLYAT gene can influence the efficiency of the glycine conjugation pathway, potentially affecting drug metabolism and energy metabolism [5]
  • Species Differences in Metabolism: A key study highlighted significant differences in how rats and humans metabolize AMG [2]. While the prodrug is efficiently converted to tolmetin in rats, it results in low levels of tolmetin in humans, underscoring the importance of human-relevant models in drug development

References

LC-ESI-MS/MS method for Amtolmetin Guacil metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amtolmetin guacil (MED-15) is a prodrug with non-steroidal anti-inflammatory properties that inhibits prostaglandin synthesis and cyclooxygenase activity [1]. It possesses similar NSAID properties to tolmetin but with additional analgesic, antipyretic, and gastroprotective characteristics [1]. Upon administration, this compound undergoes metabolic conversion to its active metabolite tolmetin (TMT) and another metabolite designated MED5 [2]. The chemical structure of this compound (C₂₄H₂₄N₂O₅) features a molecular weight of 420.46 [1].

Monitoring the pharmacokinetic profiles of pharmaceutical compounds and their metabolites in biological matrices requires highly selective and sensitive analytical methods. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the preferred analytical technique for quantitative bioanalysis due to its superior selectivity, sensitivity, and capacity for rapid analysis [3]. This document presents comprehensive application notes and detailed protocols for the simultaneous determination of tolmetin and MED5 in human plasma using LC-ESI-MS/MS, providing researchers with a validated methodology for pharmacokinetic studies and therapeutic drug monitoring.

Method Summary and Principles

The developed LC-ESI-MS/MS method enables simultaneous quantification of tolmetin and MED5 metabolites in human plasma samples. The method employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column and detection using tandem mass spectrometry with electrospray ionization in positive ion mode [2]. Mycophenolic acid serves as the internal standard (IS) to correct for variability in sample preparation and ionization efficiency [2].

The analytical principle relies on the specific mass transitions of each analyte through multiple reaction monitoring (MRM). The MS/MS system monitors the ion transitions m/z 258.1 → 119.0 for tolmetin, m/z 315.1 → 119.0 for MED5, and m/z 321.2 → 207.0 for the internal standard [2]. This specific mass transition monitoring ensures high selectivity by eliminating interference from matrix components, while the chromatographic separation further enhances method specificity by resolving analytes from potentially interfering substances.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G LC-ESI-MS/MS Analysis Workflow SampleCollection Plasma Sample Collection SPE Solid-Phase Extraction SampleCollection->SPE Add Internal Standard Chromatography LC Separation X-Terra RP18 Column SPE->Chromatography Reconstitute in Mobile Phase MSDetection ESI-MS/MS Detection Positive Ion Mode Chromatography->MSDetection 2.5 min Runtime DataAnalysis Data Analysis & Quantification MSDetection->DataAnalysis MRM Data Processing

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Tolmetin, MED5, and mycophenolic acid (IS) reference standards
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid
  • Biological Matrix: Human plasma samples (collected with appropriate anticoagulants)
  • Solid-Phase Extraction: SPE cartridges (C18 or equivalent)
Sample Preparation Protocol
  • Aliquot Preparation: Pipette 100 μL of human plasma sample into a clean microcentrifuge tube
  • Internal Standard Addition: Add 50 μL of mycophenolic acid working solution (concentration appropriate for intended quantification range)
  • Protein Precipitation: Add 300 μL of acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 5 minutes
  • Solid-Phase Extraction:
    • Condition SPE cartridge with 1 mL methanol followed by 1 mL water
    • Load supernatant to conditioned SPE cartridge
    • Wash with 1 mL of 5% methanol in water
    • Elute analytes with 1 mL of methanol containing 0.1% formic acid
  • Reconstitution: Evaporate eluent under nitrogen stream at 40°C and reconstitute in 100 μL of mobile phase (0.2% formic acid-acetonitrile, 25:75, v/v)
  • Transfer to Vials: Transfer reconstituted samples to autosampler vials for LC-ESI-MS/MS analysis
LC-ESI-MS/MS Analysis Conditions

Table 1: Chromatographic Conditions for Tolmetin and MED5 Separation

Parameter Specification
Column X-Terra RP18
Mobile Phase A 0.2% formic acid in water
Mobile Phase B 0.2% formic acid in acetonitrile
Gradient Isocratic (25:75, A:B)
Flow Rate 0.50 mL/min
Injection Volume 5-10 μL
Run Time 2.5 min
Column Temperature Ambient

Table 2: Mass Spectrometric Conditions

Parameter Specification
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Nebulizer Gas Nitrogen
Ion Spray Voltage 5500 V
Source Temperature 500°C

| MRM Transitions | Tolmetin: 258.1 → 119.0 MED5: 315.1 → 119.0 IS: 321.2 → 207.0 | | Dwell Time | 150 ms per transition |

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation [2]. The following tables summarize the key validation parameters:

Table 3: Method Validation Parameters for Tolmetin and MED5

Validation Parameter Tolmetin MED5
Linear Range (ng/mL) 20-2000 20-2000
Lower Limit of Quantification (LLOQ) 20 ng/mL 20 ng/mL
Intra-day Precision (% RSD) 3.27-4.50% 4.27-5.68%
Inter-day Precision (% RSD) 5.32-8.18% 5.32-8.85%
Correlation Coefficient (R) ≥0.99 ≥0.99

The validation demonstrated that the relative standard deviation (RSD, %) values for method accuracy and precision did not exceed 20% at the lower limit of quantitation (LLOQ) or 15% at other concentration levels, meeting standard acceptance criteria for bioanalytical methods [3].

Selectivity and Specificity

Method selectivity was verified by comparing chromatograms of six different sources of blank human plasma with those spiked with analytes and internal standard. No significant interfering peaks were observed at the retention times of tolmetin, MED5, or the internal standard, confirming method selectivity [2].

Stability

Stability studies evaluated analyte stability under various conditions including short-term bench top stability, long-term frozen storage stability, and post-preparation stability. Both tolmetin and MED5 demonstrated acceptable stability under all tested conditions, with deviation from nominal concentrations within ±15%.

Data Analysis and Interpretation

Calibration Curve

The calibration curve was constructed using a linear regression model with ( 1/x^2 ) weighting. The linearity was demonstrated over the concentration range of 20-2000 ng/mL for both tolmetin and MED5, with correlation coefficients (R) ≥0.99 [2].

Quantification

Quantify analyte concentrations in unknown samples by comparing the peak area ratio (analyte/IS) against the calibration curve. The following diagram illustrates the metabolic pathway and detection strategy:

G Metabolic Pathway and Detection Strategy AG This compound (C24H24N2O5) TMT Tolmetin (TMT) MRM: 258.1→119.0 AG->TMT Metabolic Conversion MED5 MED5 Metabolite MRM: 315.1→119.0 AG->MED5 Metabolic Conversion LCMS LC-ESI-MS/MS Analysis TMT->LCMS Quantification MED5->LCMS Quantification IS Internal Standard Mycophenolic Acid MRM: 321.2→207.0 IS->LCMS Normalization

Troubleshooting and Technical Notes

  • Peak Shape Issues: If peak shape deteriorates, condition the analytical column with multiple injections of blank matrix or replace the guard column
  • Sensitivity Reduction: Check ion source cleanliness and cone cleanliness; clean or replace as needed
  • Retention Time Shifts: Verify mobile phase composition and column temperature stability
  • Carryover: Implement additional wash steps in autosampler needle washing procedure
  • Matrix Effects: Evaluate lot-to-lot variability of plasma matrices and ensure consistent SPE batch quality

The LC-ESI-MS/MS method demonstrates that solid-phase extraction is the method of choice for sample preparation, leading to lower values of LLOQ compared to alternative methods like protein precipitation [3].

Applications in Pharmacokinetic Studies

This validated method has been successfully applied to clinical pharmacokinetic studies following oral administration of this compound [2]. The method enables reliable quantification of both tolmetin and MED5 metabolites in human plasma samples, allowing researchers to determine key pharmacokinetic parameters including:

  • Maximum plasma concentration (C~max~)
  • Time to reach maximum concentration (T~max~)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t~1/2~)
  • Apparent clearance (CL/F)

The sensitivity and specificity of the method make it suitable for comprehensive pharmacokinetic profiling, therapeutic drug monitoring, and bioequivalence studies of this compound formulations.


References

Application Note: LC-ESI-MS/MS Method for Simultaneous Determination of Tolmetin and MED5 in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amtolmetin guacil (AMG) is a non-acidic prodrug of the NSAID tolmetin (TMT), developed to provide anti-inflammatory and analgesic effects with improved gastrointestinal tolerability [1] [2]. AMG is rapidly metabolized, and the active moiety, TMT, is quickly released. A major challenge in human pharmacokinetic studies is that AMG itself is often not detectable in plasma; instead, it is rapidly converted to metabolites like MED5 and subsequently to TMT [3] [4]. This necessitates a highly sensitive and rapid method for the simultaneous quantification of TMT and its key metabolite, MED5, to accurately assess the drug's pharmacokinetic profile. The method described here has been validated as per FDA guidelines [5].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of TMT and MED5 in human plasma.

Materials and Reagents
  • Analytes: Tolmetin (TMT) and its metabolite, MED5.
  • Internal Standard (IS): Mycophenolic acid.
  • Solvents: HPLC-grade acetonitrile, formic acid.
  • Water: Deionized, HPLC-grade.
  • Plasma: Control human plasma, typically with K2EDTA as an anticoagulant.
  • Solid-Phase Extraction (SPE) Cartridges: Appropriate for plasma sample clean-up (specific sorbent not detailed in the source).
Instrumentation and Chromatographic Conditions
  • LC System: High-performance liquid chromatography system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode [5].
  • Analytical Column: X-Terra RP₁₈ column [5].
  • Mobile Phase: 0.2% formic acid in water : acetonitrile (25:75, v/v) [5].
  • Flow Rate: 0.50 mL/min [5].
  • Injection Volume: Typically 5-10 µL (exact volume to be optimized).
  • Run Time: 2.5 minutes [5].
Mass Spectrometric Conditions
  • Ionization Mode: ESI-Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: [5]
    • Tolmetin (TMT): m/z 258.1 → 119.0
    • MED5: m/z 315.1 → 119.0
    • Internal Standard (Mycophenolic Acid): m/z 321.2 → 207.0
  • Source Parameters: (To be optimized for the specific instrument: desolvation temperature, gas flows, capillary voltage, etc.)
Sample Preparation Procedure: Solid-Phase Extraction

A simple SPE process is used for sample clean-up and analyte extraction [5].

  • Aliquot: Pipette 100 µL of human plasma sample into a clean tube.
  • Add IS: Add a known volume (e.g., 25 µL) of the internal standard (mycophenolic acid) working solution.
  • Vortex: Mix thoroughly on a vortex mixer.
  • SPE Extraction:
    • Condition the SPE cartridge with methanol and equilibrate with water or a mild buffer.
    • Load the plasma sample onto the cartridge.
    • Wash with a water/organic solvent mixture to remove interfering matrix components.
    • Elute the analytes (TMT, MED5, and IS) with a stronger organic solvent (e.g., pure acetonitrile or methanol).
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with an appropriate volume (e.g., 100-200 µL) of the initial mobile phase composition.
  • Injection: Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the complete analytical workflow, from sample to result:

SamplePrep Sample Preparation SPE Solid-Phase Extraction SamplePrep->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Calibration Curve and Quality Controls
  • Linear Range: 20 - 20000 ng/mL for both TMT and MED5 [5].
  • Calibration Standards: Prepare a minimum of six non-zero standards by spiking analyte working solutions into blank plasma across the range (e.g., 20, 50, 100, 500, 1000, 2000 ng/mL).
  • Quality Controls (QCs): Prepare at least three levels (Low, Medium, High) within the range (e.g., 60, 800, 1600 ng/mL) to assess accuracy and precision during the analytical run.

Method Validation Summary

The method was validated according to FDA guidelines, with key performance parameters summarized in the table below [5].

Table 1: Summary of Method Validation Data

Validation Parameter Result for TMT Result for MED5
Linear Range 20 - 2000 ng/mL 20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL 20 ng/mL
Intra-day Precision (% RSD) 3.27 - 4.50% 4.27 - 5.68%
Inter-day Precision (% RSD) 5.32 - 8.18% 5.32 - 8.85%
Extraction Solid-Phase Extraction Solid-Phase Extraction
Internal Standard Mycophenolic Acid Mycophenolic Acid
Clinical Application Successfully applied to a pharmacokinetic study Successfully applied to a pharmacokinetic study

Critical Considerations for Researchers

  • Metabolic Instability of AMG: Be aware that AMG is highly unstable in fresh human plasma and liver microsomes, where it is rapidly converted to MED5 and MED5 methyl ester without yielding significant intact TMT [3] [4]. This underscores the importance of monitoring MED5 as the primary metabolite in human studies.
  • Species Differences: Significant species differences exist in AMG metabolism. Unlike in rats, where AMG is efficiently converted to TMT, human metabolism favors the MED5 pathway [4]. This is a critical consideration when extrapolating pre-clinical data.
  • Sample Stability: If quantifying the parent AMG is attempted, special handling (e.g., immediate acidification of plasma samples) may be necessary to stabilize it, based on its observed stability in acidified plasma [4].
  • Gastroprotective Mechanism: The unique gastroprotective effect of AMG is attributed to its vanillic moiety, which stimulates capsaicin receptors on gastrointestinal walls, leading to the local release of protective mediators like nitric oxide (NO) and Calcitonin Gene-Related Peptide (CGRP) [2] [6]. This mechanism is distinct from its systemic activity as a TMT prodrug.

The following diagram outlines the metabolic pathway and key pharmacological actions of AMG:

AMG This compound (AMG) Prodrug MED5 MED5 Metabolite AMG->MED5 Hydrolysis GI Gastroprotective Action: Capsaicin Receptor Stimulation → NO & CGRP Release AMG->GI Local GI Tract Effect TMT Tolmetin (TMT) Active Drug MED5->TMT Metabolism COX Systemic Action: Inhibition of COX & Prostaglandins TMT->COX Systemic Effect

Conclusion

The described LC-ESI-MS/MS method provides a specific, sensitive, and rapid solution for the simultaneous quantification of tolmetin and its metabolite MED5 in human plasma. Its full validation and successful application in a clinical pharmacokinetic study make it a robust and reliable protocol for researchers engaged in the bioanalysis and drug development of this compound.


References

Analytical Method for Amtolmetin Guacil Metabolites: Tolmetin and MED5 in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of tolmetin. It is marketed for its anti-inflammatory, analgesic, and antipyretic properties, with the additional benefit of gastroprotective effects, believed to be mediated through capsaicin receptor stimulation and nitric oxide release [1]. For pharmacokinetic and bioequivalence studies, a robust and sensitive method for quantifying its active metabolites in biological matrices is essential. This application note details a validated LC-ESI-MS/MS method for the simultaneous determination of tolmetin (TMT) and its metabolite, MED5, in human plasma, as developed by Hotha et al. [2] [3].

Principle of the Method

The method involves a solid-phase extraction (SPE) process to clean up and concentrate the analytes from human plasma. The extracted samples are then analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Detection is achieved via an electrospray ionization (ESI) source operating in the positive-ion mode, monitoring specific ion transitions for each compound. The use of mycophenolic acid as an internal standard corrects for variability in extraction and ionization efficiency [2].

The relationship between the prodrug and its analyzed metabolites is logically outlined below:

G AmtolmetinGuacil This compound (Prodrug) Hydrolysis In Vivo Hydrolysis AmtolmetinGuacil->Hydrolysis Ingestion Tolmetin Tolmetin (TMT) Active Metabolite Analysis LC-ESI-MS/MS Analysis Tolmetin->Analysis Quantified MED5 MED5 Metabolite MED5->Analysis Quantified Hydrolysis->Tolmetin Hydrolysis->MED5

Equipment and Reagents

Equipment
  • Liquid Chromatograph: HPLC system capable of handling a flow rate of 0.50 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
  • Chromatographic Column: X-Terra RP18 column.
  • Solid-Phase Extraction: Apparatus for SPE with suitable manifolds.
  • Pipettes: Precision pipettes for sample and reagent handling.
  • Vortex Mixer and centrifuge.
Reagents and Chemicals
  • Reference Standards: Tolmetin (TMT), MED5, and mycophenolic acid (Internal Standard, IS).
  • HPLC-grade Solvents: Acetonitrile, Methanol.
  • Water: Ultra-pure, HPLC-grade.
  • Formic Acid: Analytical grade (0.2% in mobile phase).
  • Human Plasma: For calibration standards and quality control samples.

Detailed Experimental Protocol

Sample Preparation: Solid-Phase Extraction

The following workflow details the sample preparation steps:

G Start Plasma Sample (Spiked with IS) SPE Solid-Phase Extraction (C18 Cartridge) Start->SPE Condition 1. Condition Cartridge SPE->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analytes Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

  • SPE Sorbent: Use a C18-based solid-phase extraction cartridge.
  • Conditioning: Condition the sorbent with a suitable solvent (e.g., methanol followed by water or buffer).
  • Sample Loading: Spike plasma samples (exact volume not specified in the source) with the internal standard (mycophenolic acid). Load the spiked plasma onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a water or a mild aqueous buffer to remove proteins and other polar interfering components.
  • Elution: Elute the analytes (TMT, MED5, and IS) using an organic solvent like methanol or acetonitrile.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with the mobile phase (0.2% formic acid-acetonitrile, 25:75, v/v) prior to injection [2].
Liquid Chromatography Conditions
  • Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) [2].
  • Flow Rate: 0.50 mL/min [2].
  • Column Oven Temperature: Not specified in the source, but typically room temperature to 40°C is maintained.
  • Injection Volume: Not specified in the source.
  • Run Time: 2.5 minutes [2].
Mass Spectrometry Conditions
  • Ion Source: Electrospray Ionization (ESI), positive ion mode [2].
  • Ion Transitions (MRM):
    • Tolmetin (TMT): m/z 258.1 → 119.0 [2]
    • MED5: m/z 315.1 → 119.0 [2]
    • Mycophenolic Acid (IS): m/z 321.2 → 207.0 [2]
  • Source Parameters: (Details like temperature, gas flows, and voltages are not provided in the source and need to be optimized for the specific instrument).

Method Validation

The method was validated according to FDA guidelines. The key validation parameters are summarized in the tables below [2].

Table 1: Linear Range and Precision Data
Parameter Tolmetin (TMT) MED5
Linear Range 20 - 2000 ng/mL 20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL 20 ng/mL
Intra-day Precision (% RSD) 3.27 - 4.50% 4.27 - 5.68%
Inter-day Precision (% RSD) 5.32 - 8.18% 5.32 - 8.85%

RSD: Relative Standard Deviation

Table 2: Additional Validation Parameters
Parameter Result for TMT & MED5 Acceptance Criteria
Accuracy Met acceptance criteria As per FDA guidelines
Selectivity No interference from plasma blanks --
Carry-over Evaluated and deemed acceptable --

Application Notes

  • Clinical Application: This validated method has been successfully applied to a clinical pharmacokinetic study of this compound, demonstrating its practicality for analyzing real-world patient samples [2].
  • Throughput: The short chromatographic run time of 2.5 minutes makes this method suitable for high-throughput bioanalysis in a clinical setting [2].
  • Automation Potential: While the referenced method uses a simple SPE, the principle is amenable to automation. Fully automated SPE systems, as demonstrated in other bioanalytical methods, can minimize manual labor, reduce human error, and increase traceability and robustness [4].
  • Sensitivity Consideration: For researchers requiring even higher sensitivity (sub-ng/mL), the use of ultra-high-performance liquid chromatography (UHPLC) with narrower columns and smaller particles could be explored, as this technology offers improved resolution and sensitivity [4].

References

Comprehensive Clinical Trial Protocol for Amtolmetin Guacil: Endpoint Selection and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin that has demonstrated distinctive gastroprotective properties alongside conventional anti-inflammatory, analgesic, and antipyretic effects. Unlike traditional NSAIDs, AMG undergoes rapid hydrolysis to release active tolmetin while simultaneously stimulating the release of nitric oxide (NO), a critical mediator of gastric mucosal defense. This unique dual mechanism of action—providing both therapeutic anti-inflammatory effects and protective gastrointestinal properties—makes AMG a valuable candidate for clinical development, particularly for patients requiring long-term NSAID therapy who are at risk for gastrointestinal complications. The drug has been marketed in several countries, including Italy, for the treatment of osteoarthritis and rheumatoid arthritis, with clinical studies demonstrating comparable efficacy to traditional NSAIDs like diclofenac, flurbiprofen, ibuprofen, indomethacin, and naproxen, but with significantly reduced gastrointestinal toxicity [1].

The molecular structure of AMG (chemical formula: C₂₄H₂₄N₂O₅; molecular weight: 420.465 g·mol⁻¹) incorporates a vanillic moiety that enables interaction with capsaicin receptors in the gastrointestinal wall, initiating protective mechanisms [2]. After oral administration, AMG is rapidly absorbed and concentrated in the gastric wall, reaching peak concentrations approximately two hours post-administration. The metabolic pathway involves hydrolysis to produce three primary metabolites: tolmetin (the active anti-inflammatory component), MED5, and guiacol. Elimination occurs predominantly through renal excretion (77% in urine as glucuronide conjugates) with a smaller fecal component (7.5%), and clearance is essentially complete within 24 hours after administration [2]. This protocol outlines comprehensive clinical trial design strategies with a focus on endpoint selection and methodological approaches for establishing the efficacy and safety profile of AMG in inflammatory conditions.

Mechanism of Action and Pharmacological Properties

This compound exhibits a multimodal mechanism that differentiates it from conventional NSAIDs, combining potent anti-inflammatory action with complementary gastroprotective pathways. The primary therapeutic effects are achieved through:

  • Cyclooxygenase Inhibition: Like traditional NSAIDs, AMG's active metabolite tolmetin inhibits both COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins [3] [2]. This inhibition is responsible for the drug's anti-inflammatory, analgesic, and antipyretic properties.

  • Nitric Oxide Release: AMG stimulates constitutive nitric oxide synthase (cNOS) activity, leading to increased production of nitric oxide in the gastric mucosa [1]. NO maintains gastric mucosal integrity through multiple mechanisms including vasodilation, which improves mucosal blood flow, stimulation of mucus secretion, and inhibition of neutrophil adhesion [1].

  • Capsaicin Receptor Activation: The vanillic moiety in AMG's structure enables interaction with TRPV1 receptors (capsaicin receptors) on sensory neurons in the gastrointestinal wall [2]. This interaction triggers the release of protective neuropeptides such as calcitonin gene-related peptide (CGRP), further enhancing gastric mucosal defense mechanisms.

The unique metabolic pathway of AMG begins with its status as a prodrug, requiring hydrolysis to release active tolmetin. This process occurs systematically, with studies showing that AMG remains stable in acidified plasma but undergoes rapid conversion in fresh plasma and liver microsomes [4]. Importantly, species differences in AMG metabolism have been documented, with rats efficiently converting AMG to tolmetin while humans exhibit significantly lower conversion rates, resulting in comparatively lower systemic levels of active tolmetin [4]. This metabolic profile may contribute to the favorable gastrointestinal safety observed in clinical settings.

Table: this compound Pharmacological Properties

Property Characteristics Clinical Significance
Drug Class Non-acidic NSAID prodrug Requires metabolic activation; improved GI tolerability
Active Metabolite Tolmetin Provides primary anti-inflammatory action
Additional Metabolites MED5, Guiacol Contribute to overall pharmacological profile
Primary Mechanisms COX-1/COX-2 inhibition, NO release, capsaicin receptor activation Dual therapeutic and gastroprotective effects
Metabolic Stability Stable in acidified plasma, rapidly converted in fresh plasma and liver microsomes Species-specific metabolism patterns observed

Clinical Trial Efficacy Endpoints

Primary Efficacy Endpoints

The selection of primary efficacy endpoints for AMG clinical trials should focus on objectively measurable improvements in disease-specific symptoms and functional limitations. Based on previous clinical studies in osteoarthritis patients, the following endpoints have demonstrated sensitivity to AMG treatment:

  • Spontaneous Pain Intensity: Assessed using a standardized visual analog scale (VAS) ranging from 0 (no pain) to 100 (worst imaginable pain) or a 0-10 numerical rating scale (NRS). In a study of 388 osteoarthritis patients, AMG treatment resulted in statistically significant reductions (p<0.01) in spontaneous pain from baseline to day 7 and day 30 of treatment [5].

  • Pain on Movement: Evaluated using weight-bearing pain assessments specific to the affected joints (knee, hip, or vertebral column). The same clinical trial reported significant improvement (p<0.01) in pain on movement following AMG treatment at 600-1200 mg/day dosing [5].

  • Joint Function: Measured using validated functional assessment tools such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) physical function subscale or similar disease-specific instruments. In osteoarthritis patients, AMG demonstrated significant improvement in joint function parameters compared to baseline [5].

Secondary Efficacy Endpoints

Secondary efficacy endpoints provide complementary information on AMG's therapeutic effects and should include both patient-reported outcomes and objective clinical measures:

  • Joint Swelling Assessment: Measured using standardized circumference measurements or volumetric displacement methods for affected joints. Clinical studies have incorporated swelling as a key parameter in evaluating AMG's anti-inflammatory efficacy [5].

  • Patient Global Assessment: Rated on a Likert-scale (e.g., 1-5) capturing the patient's overall perception of treatment effectiveness. This patient-reported outcome provides valuable insight into the real-world impact of treatment.

  • Physician Global Assessment: Clinician-rated evaluation of overall treatment response using a similar scale to the patient assessment, providing a professional perspective on therapeutic effectiveness.

  • Rescue Medication Use: Documented through patient diary entries tracking consumption of supplemental analgesic medications, with reduced consumption indicating better primary pain control.

Table: Efficacy Endpoints from AMG Clinical Trials in Osteoarthritis

Endpoint Category Specific Measure Assessment Method Reported Outcome
Primary Endpoints Spontaneous Pain VAS (0-100) or NRS (0-10) Significant reduction (p<0.01) at day 7 and 30 [5]
Pain on Movement Joint-specific weight-bearing assessment Significant improvement (p<0.01) from baseline [5]
Joint Function WOMAC function subscale or similar Statistically significant improvement [5]
Secondary Endpoints Joint Swelling Circumference measurement or volumetric Significant reduction in swelling [5]
Patient Global Assessment 5-point Likert scale Consistent improvement reported [6]
Physician Global Assessment 5-point Likert scale Consistent improvement reported [6]
Composite Endpoints Overall Treatment Response OMERACT-OARSI responder criteria 72.5% of patients showed ≥40% pain reduction [6]

Safety and Tolerability Endpoints

Gastrointestinal Tolerability

The GI tolerability profile of AMG represents a potentially significant advantage over conventional NSAIDs and should be thoroughly evaluated in clinical trials through multiple assessment methods:

  • Symptom-Specific Diary Cards: Patients should maintain daily records of GI symptoms including epigastric pain, dyspepsia, heartburn, nausea, and any other abdominal symptoms using standardized rating scales. In the AGATA study focusing on osteoarthritis patients with associated dyspepsia, AMG demonstrated comparatively better tolerability than other NSAIDs in this patient population [6].

  • Endoscopic Evaluation: Conduct pre- and post-treatment esophagogastroduodenoscopy (EGD) with standardized scoring systems (e.g., Lanza scale) to document mucosal injury. Comparative studies have shown AMG causes significantly less gastric damage than traditional NSAIDs, with some studies reporting endoscopic ulcer rates as low as 5% compared to higher rates with comparator NSAIDs [1].

  • Severity of Dyspepsia Assessment (SODA): Employ this validated instrument specifically designed for evaluating dyspepsia in NSAID clinical trials. The SODA scale has demonstrated reliability, validity, and responsiveness in detecting changes in dyspepsia symptoms during NSAID therapy [6].

Overall Safety Monitoring

Comprehensive safety assessment for AMG should include systematic monitoring of potential adverse events across organ systems:

  • Renal Safety Parameters: Given the recognized renal effects of NSAIDs, closely monitor serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) throughout the trial. Some studies have suggested a potential "renal sparing effect" of AMG compared to other NSAIDs, though clinical experience remains limited and requires further investigation [1].

  • Hepatic Safety Panel: Regular assessment of liver function tests including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin to detect potential hepatotoxicity.

  • Hematological Parameters: Complete blood count (CBC) with special attention to hemoglobin levels for detection of occult GI bleeding, as well as platelet counts and white blood cell differentials.

  • Cardiovascular Monitoring: Regular blood pressure measurements and monitoring for edema, particularly in patients with pre-existing cardiovascular risk factors, given the potential for NSAIDs to increase cardiovascular risk.

  • Adverse Event Reporting: Document all treatment-emergent adverse events (TEAEs) using standardized MedDRA coding, with specific attention to serious adverse events (SAEs) and those leading to discontinuation.

Detailed Experimental Protocols and Methodologies

Clinical Trial Design Specifications

For comprehensive evaluation of AMG, implement a randomized, controlled, double-blind study design with the following specifications:

  • Population Selection: Enroll adult patients (aged 18-75) with clinically and radiologically confirmed osteoarthritis of the knee, hip, or vertebral column for at least 3 months duration. Key inclusion criteria should require baseline pain intensity of ≥40 mm on a 100 mm VAS. Important exclusion criteria include history of peptic ulcer disease, severe renal or hepatic impairment, concurrent anticoagulant therapy, and hypersensitivity to NSAIDs [5].

  • Dosing Regimen: Implement a two-phase dosing protocol consisting of an initial higher dose for rapid symptom control followed by maintenance therapy. Specifically:

    • Initial Phase: 1200 mg/day (600 mg twice daily) for the first 3 days
    • Maintenance Phase: 600 mg/day (300 mg twice daily) for the subsequent 27 days This regimen mirrors successful approaches used in previous trials where it demonstrated significant symptom improvement with good tolerability [5].
  • Concomitant Medications: Standardize rescue medication options (e.g., acetaminophen up to 2000 mg/day) with rigorous documentation of consumption. Prohibit other NSAIDs, corticosteroids, chondroprotective agents, and proton pump inhibitors throughout the study period to minimize confounding effects.

Analytical and Biomarker Methodologies
  • Plasma Concentration Monitoring: Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods for simultaneous quantification of AMG and its metabolites (tolmetin, MED5) in plasma samples. A validated LC-MS/MS method has been successfully implemented for quantitation of tolmetin and MED-5 in human plasma with high sensitivity, suitable for pharmacokinetic studies [4].

  • Nitric Oxide Metabolite Assessment: Measure stable NO oxidation products (nitrite and nitrate) in plasma samples using chemiluminescence or colorimetric assays to corroborate the proposed mechanism of gastroprotection.

  • Inflammatory Biomarker Profiling: Quantify systemic inflammatory markers including high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at baseline and specific timepoints during treatment to correlate clinical response with biochemical anti-inflammatory effects.

Statistical Analysis Plan
  • Sample Size Calculation: Base enrollment targets on power analysis using primary endpoint effect sizes from previous trials. For example, a sample of approximately 380 patients (190 per group) provides 90% power to detect a clinically significant difference in pain VAS (α=0.05, two-sided), similar to prior successful trials [5].

  • Analysis Populations: Define both intention-to-treat (ITT) and per-protocol (PP) populations for comprehensive analysis. Previous studies have utilized both approaches, with ITT typically serving as the primary analysis population to maintain randomization integrity [5].

  • Primary Analysis Method: Apply repeated measures ANOVA or non-parametric equivalents (e.g., Friedman test) for continuous efficacy variables to assess changes from baseline through intermediate and final assessments. Previous trials have demonstrated statistically significant differences (p<0.01) for all primary efficacy parameters between baseline and both intermediate and final evaluations [5].

Visualization of Mechanisms and Workflows

AMG Pharmacological Pathway

AMG_Pathway AMG AMG Metabolism Metabolism AMG->Metabolism Tolmetin Tolmetin Metabolism->Tolmetin MED5 MED5 Metabolism->MED5 Guiacol Guiacol Metabolism->Guiacol COX_Inhibition COX_Inhibition Tolmetin->COX_Inhibition NO_Release NO_Release Guiacol->NO_Release Capsaicin_Activation Capsaicin_Activation Guiacol->Capsaicin_Activation Anti_inflammatory Anti_inflammatory COX_Inhibition->Anti_inflammatory Gastroprotection Gastroprotection NO_Release->Gastroprotection Capsaicin_Activation->Gastroprotection

Diagram 1: AMG Metabolic and Pharmacological Pathway. This visualization illustrates the metabolic conversion of AMG to its active metabolites and their subsequent pharmacological actions leading to therapeutic and protective effects.

Clinical Trial Efficacy Assessment Workflow

Trial_Workflow cluster_Assessments Core Efficacy Assessments Screening Screening Baseline Baseline Screening->Baseline Informed Consent Eligibility Confirmation Treatment_Initiation Treatment_Initiation Baseline->Treatment_Initiation Randomization Baseline Assessments Week1_Assessment Week1_Assessment Treatment_Initiation->Week1_Assessment 1200 mg/day (3 days) Week4_Assessment Week4_Assessment Week1_Assessment->Week4_Assessment 600 mg/day (27 days) Pain_VAS Pain_VAS Pain_Movement Pain_Movement Joint_Function Joint_Function Final_Analysis Final_Analysis Week4_Assessment->Final_Analysis End-of-Treatment Assessments Joint_Swelling Joint_Swelling Global_Assessments Global_Assessments

Diagram 2: Clinical Trial Efficacy Assessment Workflow. This diagram outlines the sequential process of patient progression through screening, treatment phases, and key assessment timepoints in AMG clinical trials.

Conclusion and Future Directions

This compound represents a therapeutically distinct NSAID with a well-documented efficacy and safety profile supported by clinical evidence. The unique gastroprotective mechanisms mediated through nitric oxide release and capsaicin receptor activation position AMG as a valuable therapeutic option, particularly for patients at increased risk for NSAID-induced gastrointestinal complications. The clinical trial design and endpoint selection framework presented in this protocol provides a comprehensive methodology for generating robust evidence regarding AMG's risk-benefit profile in targeted patient populations.

Future clinical development should focus on head-to-head comparisons with contemporary COX-2 selective inhibitors and conventional NSAIDs in diverse patient populations, including elderly patients and those with comorbid conditions that increase susceptibility to adverse drug reactions. Additionally, further exploration of AMG's potential renal sparing effects and its impact on other NSAID-associated toxicities would strengthen its positioning in the therapeutic landscape. The methodological approaches outlined in this protocol provide a solid foundation for generating the high-quality evidence needed to optimize the use of AMG in clinical practice and maximize its potential benefits for patients requiring long-term anti-inflammatory therapy [1] [6] [5].

References

Comprehensive Application Notes and Protocols: Pharmacokinetic Study Design for Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amtolmetin Guacil

This compound (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, specifically designed to overcome the gastrointestinal limitations associated with traditional NSAIDs. Chemically known as (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate, AMG has a molecular weight of 420.458 g/mol and a CAS number of 87344-06-7. [1] Unlike conventional NSAIDs that directly inhibit cyclooxygenase (COX) enzymes, AMG exhibits a unique dual mechanism of action: it provides the typical anti-inflammatory, analgesic, and antipyretic effects through prostaglandin synthesis inhibition while simultaneously offering gastroprotective properties through nitric oxide release and capsaicin receptor stimulation in the gastrointestinal wall. [2] [1]

The prodrug strategy employed in AMG's design significantly enhances its gastrointestinal tolerability profile compared to older NSAID compounds. Clinical and endoscopic comparative studies in patients with various osteoarticular diseases have demonstrated that AMG provides similar anti-inflammatory activity to reference NSAIDs (diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen) but with significantly less gastrotoxicity at endoscopic evaluation. [2] This improved safety profile, combined with its therapeutic efficacy, makes AMG a valuable alternative for managing chronic inflammatory conditions requiring prolonged NSAID therapy, particularly in patients with heightened gastrointestinal risk factors.

Metabolic Pathways and Pharmacokinetic Profile

Metabolic Pathways and Species Differences

This compound undergoes complex biotransformation in biological systems, with notable species-dependent variations that must be considered in study design. The metabolic pathway of AMG involves hydrolysis to its active metabolite tolmetin and intermediate compounds. In vitro studies using fresh human plasma and liver microsomes have demonstrated that AMG is rapidly converted to two primary metabolites: MED5 and MED5 methyl ester, with minimal formation of intact tolmetin. [3] This metabolic pattern contrasts significantly with observations in rat models, where AMG metabolism yields both MED5 (predominant) and tolmetin, explaining the divergent pharmacokinetic profiles observed between species. [3] [4]

The metabolic stability of AMG varies considerably across different biological matrices. While tolmetin remains stable in various tested matrices including rat and human plasma (both fresh and acidified) and liver microsomes, AMG demonstrates stability only in acidified rat and human plasma. [3] In fresh human plasma and human liver microsomes, AMG undergoes rapid conversion, indicating that the enzymatic composition of these matrices plays a crucial role in its metabolic fate. These findings highlight the critical importance of appropriate matrix selection when designing in vitro metabolic studies for AMG and interpreting the resulting data, particularly when extrapolating from preclinical models to human pharmacokinetics.

Key Pharmacokinetic Characteristics

Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites

Parameter Species AMG Tolmetin MED5
Bioavailability Human Not detectable in plasma Low levels from AMG administration Significant metabolite
Absorption Rat Rapidly absorbed Converted from AMG Formed as intermediate
Tissue Distribution Rat Concentrated in gastric wall (peak at 2h) Not specified Not specified
Elimination Half-life Human Not established ~1 hour (when administered alone) Not specified
Elimination Route Both Mostly urinary (77%) as glucuronides Not specified Not specified
Fecal Excretion Both 7.5% Not specified Not specified

In vivo pharmacokinetic studies following oral administration of AMG reveal significant species-specific disparities. In rats, AMG is effectively converted to tolmetin, resulting in similar pharmacokinetic parameters to those observed when tolmetin is administered alone. [3] Conversely, human studies demonstrate that AMG yields low plasma levels of tolmetin, with no detectable levels of the parent AMG compound in plasma. [3] This suggests that in humans, AMG undergoes extensive first-pass metabolism, resulting in complete conversion before reaching systemic circulation.

The distribution profile of AMG demonstrates notable tissue specificity. Following oral administration, the drug concentrates maximally in the gastric wall, reaching peak concentrations approximately 2 hours after administration. [1] This specific distribution pattern likely contributes to its gastroprotective effects through local action on capsaicin receptors and nitric oxide release. Elimination of AMG and its metabolites occurs primarily through renal excretion, with approximately 77% of the administered dose recovered in urine as glucuronide conjugates and 7.5% in feces. [1] Despite its relatively short elimination half-life, the anti-inflammatory activity of a single AMG administration may persist for up to 72 hours, suggesting prolonged tissue retention or sustained metabolic activity. [1]

Analytical Methodologies

Bioanalytical Methods for Quantification

Accurate quantification of AMG and its metabolites requires specific bioanalytical methods capable of resolving the parent compound and its metabolic derivatives. High-performance liquid chromatography (HPLC) with various detection systems has been successfully employed for the determination of AMG, its metabolites MED5 and tolmetin in biological matrices. [4] More advanced methods include highly sensitive LC-MS/MS techniques that enable precise quantitation of tolmetin and MED-5 in human plasma at low concentrations, providing the necessary sensitivity for comprehensive pharmacokinetic studies. [4] These methods typically involve protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM).

For formulation quality control and pure drug analysis, spectrophotometric methods offer practical alternatives for AMG quantification. These methods typically involve formation of ion-pair complexes with acidic dyes such as bromcresol purple (BCP) and bromcresol green (BCG) in phosphate buffer (pH 3.0), followed by extraction with chloroform and absorbance measurement at specific wavelengths (406.5 nm for BCP and 416 nm for BCG complexes). [5] These spectrophotometric approaches demonstrate good linearity in the range of 0.5-20 μg/mL with correlation coefficients (r) greater than 0.9974, and limit of detection values of 0.12 and 0.16 μg/mL for BCP and BCG complexes, respectively. [5] While less specific than chromatographic methods, these techniques provide cost-effective options for formulation analysis and stability studies.

Method Validation Parameters

Table 2: Analytical Method Validation for this compound Quantification

Validation Parameter Spectrophotometric Methods Chromatographic Methods
Linearity Range 0.5-20 μg/mL Not specified in available literature
Precision (Intra-day) <1% Not specified
LOD (BCP) 0.12 μg/mL Not specified
LOD (BCG) 0.16 μg/mL Not specified
Extraction Efficiency Chloroform extraction Protein precipitation or solid-phase extraction
Detection System UV-Vis at 406.5 nm (BCP) and 416 nm (BCG) Mass spectrometric detection with MRM
Application Pure and pharmaceutical dosage forms Biological matrices (plasma)

Validation of analytical methods for AMG follows established guidelines and must demonstrate adequate specificity, accuracy, precision, and reproducibility. For bioanalytical methods used in pharmacokinetic studies, key validation parameters include selectivity, sensitivity, matrix effects, recovery, and stability under various storage and processing conditions. The composition of ion-pairs in spectrophotometric methods has been confirmed as 1:1 by the mole-ratio method, with optimization of critical reaction conditions including concentration, pH, color formation time, temperature, and chromogen stability. [5] For regulatory submissions, method validation must comply with international conference on harmonization (ICH) guidelines, providing comprehensive documentation of the method's reliability and robustness for its intended application.

In Vitro Study Design

Plasma and Liver Microsome Stability Studies

Objective: To evaluate the metabolic stability and conversion pathways of AMG in various biological matrices across species.

Protocol:

  • Matrix Preparation:

    • Collect fresh plasma and liver microsomes from humans and preclinical species (rat, dog, monkey)
    • Prepare acidified plasma controls (adjusted to pH 3.0 with hydrochloric acid)
    • Determine protein concentration in liver microsomes and adjust to consistent levels (e.g., 1 mg/mL)
  • Incubation Conditions:

    • Prepare AMG stock solution in appropriate solvent (DMSO or methanol, final concentration ≤0.1%)
    • Spike AMG into matrices to achieve final concentration of 10 μM
    • Incubate at 37°C with gentle shaking in water bath
    • Aliquot samples at predetermined time points (0, 5, 15, 30, 60, 120 minutes)
  • Reaction Termination:

    • Precipitate proteins with cold acetonitrile (2:1 v/v)
    • Centrifuge at 14,000 × g for 10 minutes
    • Collect supernatant for analysis
  • Sample Analysis:

    • Utilize validated LC-MS/MS method for quantification
    • Monitor parent AMG depletion and metabolite formation (tolmetin, MED5, MED5 methyl ester)
    • Calculate half-life and intrinsic clearance using first-order kinetics

G A Matrix Preparation A1 Collect fresh plasma and liver microsomes A->A1 B Incubation Setup B1 Prepare AMG stock solution B->B1 C Sample Collection C1 Aliquot at time points (0, 5, 15, 30, 60, 120 min) C->C1 D Analysis & Reporting D1 LC-MS/MS analysis D->D1 A2 Prepare acidified plasma controls A1->A2 A3 Normalize protein concentrations A2->A3 A3->B B2 Spike into matrices (10 μM final) B1->B2 B3 Incubate at 37°C with shaking B2->B3 B3->C C2 Precipitate proteins with cold ACN C1->C2 C3 Centrifuge and collect supernatant C2->C3 C3->D D2 Metabolite identification and quantification D1->D2 D3 Calculate half-life and clearance D2->D3

In Vitro Metabolic Stability Study Workflow

Metabolic Profiling and Species Comparison

Objective: To identify and quantify AMG metabolites and assess species differences in metabolic pathways.

Protocol:

  • Comprehensive Metabolite Identification:

    • Conduct full mass spectrometry scans (Q-TOF or Orbitrap) to identify potential metabolites
    • Perform product ion scans for structural elucidation
    • Compare fragmentation patterns with authentic standards when available
  • Comparative Species Assessment:

    • Parallel incubations across species (human, rat, dog, monkey)
    • Quantitative comparison of metabolic rates and pathways
    • Statistical analysis of interspecies differences
  • Reaction Phenotyping:

    • Incubate AMG with specific CYP enzyme inhibitors
    • Use recombinant CYP enzymes to identify primary metabolizing enzymes
    • Assess potential for drug-drug interactions
  • Data Interpretation:

    • Calculate metabolic stability parameters (half-life, intrinsic clearance)
    • Identify primary metabolic pathways and enzymes involved
    • Evaluate correlation between animal models and human metabolism

The in vitro metabolic stability assessment provides critical preliminary data for predicting in vivo behavior and designing appropriate animal models. The significant species differences observed in AMG metabolism, particularly the limited conversion to tolmetin in humans compared to rats, underscores the importance of careful model selection and cautious extrapolation of preclinical findings. [3] [4] These studies should be conducted early in the drug development process to inform candidate selection and guide subsequent in vivo study design.

In Vivo Study Design

Animal Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of AMG in relevant animal models.

Protocol:

  • Study Design:

    • Species: Rat (primary), with consideration of non-rodent species (dog, monkey)
    • Formulation: Appropriate vehicle for oral administration (e.g., suspension in 0.5% methylcellulose)
    • Dose selection: Based on efficacy studies and human equivalent dose calculations
    • Route: Oral administration (primary) with intravenous formulation for absolute bioavailability
  • Dosing and Sample Collection:

    • Administer AMG via oral gavage to fasted animals (n=6-8 per time point)
    • Collect blood samples at pre-dose and serial time points (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours)
    • Process plasma by centrifugation and store at -80°C until analysis
    • Collect urine and feces samples at predetermined intervals (0-24 hours)
  • Tissue Distribution Assessment:

    • Conduct separate satellite groups for tissue collection
    • Euthanize animals at predetermined time points (1, 4, 12 hours)
    • Collect tissues of interest (GI tract, liver, kidney, brain, etc.)
    • Homogenize tissues and extract analytes for quantification
  • Sample Analysis:

    • Quantify AMG, tolmetin, and major metabolites (MED5) in plasma, urine, and tissue homogenates
    • Use validated LC-MS/MS methods with stable isotope-labeled internal standards

G A Study Design A1 Species selection (rat, dog, monkey) A->A1 B Dosing & Sampling B1 Administer AMG to fasted animals B->B1 C Bioanalysis C1 LC-MS/MS analysis of AMG and metabolites C->C1 D Data Analysis D1 Non-compartmental analysis D->D1 A2 Formulation development and dose selection A1->A2 A3 Route: oral (primary) and IV for bioavailability A2->A3 A3->B B2 Serial blood collection at predefined intervals B1->B2 B3 Process plasma, urine, and feces B2->B3 B3->C C2 Tissue distribution assessment C1->C2 C3 Metabolite profiling and identification C2->C3 C3->D D2 Tissue-to-plasma ratio calculation D1->D2 D3 Mass balance and recovery assessment D2->D3

In Vivo Pharmacokinetic Study Workflow

Human Pharmacokinetic Studies

Objective: To characterize the pharmacokinetic profile of AMG and its metabolites in healthy volunteers and patient populations.

Protocol:

  • Study Population:

    • Healthy adult volunteers (n=12-24) for initial studies
    • Patient populations (rheumatoid arthritis, osteoarthritis) for later phases
    • Inclusion of special populations (elderly, renal impairment) as needed
    • Ethical committee approval and informed consent obtained
  • Study Design:

    • Single ascending dose (SAD) and multiple ascending dose (MAD) designs
    • Randomized, double-blind, placebo-controlled where appropriate
    • Cross-over design for formulation comparisons
    • Dose levels based on preclinical efficacy and safety data
  • Sample Collection and Handling:

    • Intensive blood sampling: pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48 hours
    • Sparse sampling for patient population studies
    • Urine collection: pre-dose, 0-6, 6-12, 12-24, 24-48 hours
    • Immediate processing and frozen storage at -80°C
  • Food Effect Assessment:

    • Randomized, two-period, two-treatment crossover design
    • Fasted vs. fed conditions (high-fat meal)
    • Comparison of Cmax, AUC, Tmax, and other relevant parameters

Human pharmacokinetic studies must account for the significant species differences observed in AMG metabolism. Unlike in rats, where AMG converts to tolmetin, human studies demonstrate low plasma levels of tolmetin following AMG administration, with no detectable parent AMG in plasma. [3] This underscores the importance of comprehensive metabolite monitoring in human studies rather than focusing solely on the parent drug. The optimal design of these studies should follow established principles of clinical pharmacology, with careful consideration of sampling time points, sample size calculations, and statistical power to ensure robust characterization of the pharmacokinetic profile. [6]

Data Analysis and Interpretation

Non-Compartmental Analysis

Objective: To derive standard pharmacokinetic parameters for AMG and its major metabolites.

Analysis Protocol:

  • Primary Parameters:

    • Cmax: Maximum observed concentration
    • Tmax: Time to reach Cmax
    • AUC0-t: Area under the concentration-time curve from zero to last measurable time
    • AUC0-∞: Area under the concentration-time curve from zero to infinity
    • t½: Terminal elimination half-life
  • Secondary Parameters:

    • Apparent clearance (CL/F)
    • Apparent volume of distribution (Vz/F)
    • Mean residence time (MRT)
    • Accumulation ratio (for multiple dosing)
  • Statistical Analysis:

    • Descriptive statistics for all parameters (mean, SD, CV%)
    • Geometric means and confidence intervals for ratio-based parameters
    • ANOVA for crossover studies with sequence, period, and treatment effects
  • Metabolite-to-Parent Ratios:

    • Calculation of metabolite exposure relative to parent drug
    • Assessment of metabolic conversion across species
    • Evaluation of linearity in metabolite formation

The non-compartmental approach provides a model-independent assessment of AMG pharmacokinetics, particularly valuable for initial characterization and regulatory submissions. For AMG, special attention should be paid to the metabolite profiles across species, given the significant differences observed between preclinical models and humans. [3] [4] The lack of detectable parent AMG in human plasma necessitates a primary focus on the active metabolites, particularly tolmetin and MED5, when interpreting human pharmacokinetic data.

Metabolite Kinetics and Modeling

Objective: To characterize the formation and elimination kinetics of major AMG metabolites and develop predictive models.

Analysis Protocol:

  • Metabolite Kinetics:

    • Determine formation rate-limited vs. elimination rate-limited metabolism
    • Calculate metabolite formation clearance
    • Assess potential for metabolic saturation
  • Population Pharmacokinetics:

    • Develop structural models for AMG and metabolites
    • Identify significant covariates (demographics, pathophysiological factors)
    • Evaluate inter-individual and inter-occasion variability
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling:

    • Develop PBPK models incorporating species-specific metabolism
    • Simulate human exposure based on in vitro data
    • Predict drug-drug interaction potential
  • Exposure-Response Analysis:

    • Correlate pharmacokinetic parameters with pharmacodynamic markers
    • Establish PK/PD relationships for efficacy and safety endpoints
    • Identify therapeutic exposure ranges

The species differences in AMG metabolism present a particular challenge for extrapolating preclinical findings to humans. [3] [4] Modeling and simulation approaches can help bridge this gap by integrating in vitro metabolism data with physiological parameters to predict human pharmacokinetics. These models should account for the complex metabolic pathway of AMG, including its conversion to MED5 and subsequent transformation to tolmetin, while considering the significant interspecies variations observed in these processes.

Conclusion

The pharmacokinetic evaluation of this compound requires careful consideration of its unique metabolic properties, particularly the significant species differences observed between preclinical models and humans. Comprehensive study design should incorporate both in vitro and in vivo approaches, with specific attention to metabolite profiling and quantification. Researchers should prioritize the development of sensitive analytical methods capable of detecting AMG, tolmetin, and intermediate metabolites in biological matrices, while accounting for the complex interconversion between these species.

The application of optimal design principles in pharmacokinetic studies of AMG can significantly enhance the quality and efficiency of drug development. [6] By strategically selecting sampling time points, sample sizes, and experimental conditions based on prior knowledge, researchers can maximize information gain while minimizing resource utilization. This approach is particularly valuable for special population studies and complex metabolic investigations, enabling robust characterization of AMG's pharmacokinetic profile across diverse patient populations and clinical scenarios.

References

Comprehensive Application Notes and Protocols for Measurement of Amtolmetin Guacil Metabolite MED5 using LC-ESI-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amtolmetin Guacil and Its Metabolites

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of tolmetin sodium, approved for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis [1]. Unlike conventional NSAIDs, AMG possesses additional gastroprotective properties attributed to its unique metabolic pathway and vanillic moiety that stimulates capsaicin receptors in the gastrointestinal wall and releases nitric oxide [1] [2]. Following oral administration, AMG undergoes rapid hydrolysis to produce several metabolites, including tolmetin (TMT) and MED5, with the latter being a critical intermediate in the metabolic pathway [3] [4].

The quantification of MED5 in biological matrices represents a significant analytical challenge due to its rapid conversion and the presence of multiple related compounds in plasma. Understanding MED5 pharmacokinetics is essential for comprehensive characterization of AMG metabolism and its unique pharmacological profile, particularly the gastroprotective effects that distinguish it from other NSAIDs. This application note provides detailed protocols for the simultaneous quantification of MED5 and tolmetin in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS), a method that has been rigorously validated according to FDA guidelines for bioanalytical method validation [3].

Analytical Method Development

LC-ESI-MS/MS Instrumentation and Parameters

The analytical method for simultaneous quantification of MED5 and tolmetin employs advanced LC-ESI-MS/MS technology with specifically optimized parameters to ensure sensitive and specific detection [3] [5]. The system configuration consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. This configuration provides the selectivity and sensitivity required for reliable quantification of these analytes in complex biological matrices [3].

Table 1: LC-ESI-MS/MS Instrumentation Parameters

Parameter Specification Description
Chromatography Column X-Terra RP18 4.6 × 50 mm, 5 μm particle size
Mobile Phase 0.2% formic acid-acetonitrile (25:75, v/v) Isocratic elution
Flow Rate 0.50 mL/min Constant flow
Injection Volume 10 μL Partial loop injection
Run Time 2.5 min High throughput analysis
Ionization Source Electrospray Ionization (ESI) Positive ion mode

| MS Transitions | 258.1 → 119.0 (TMT) 315.1 → 119.0 (MED5) 321.2 → 207.0 (IS) | Multiple Reaction Monitoring (MRM) |

The chromatographic separation is achieved using an isocratic elution system with a mobile phase consisting of 0.2% formic acid and acetonitrile in a 25:75 ratio, which provides optimal separation efficiency and peak shape for both analytes and the internal standard [3]. The short run time of 2.5 minutes enables high-throughput analysis, making this method suitable for processing large numbers of clinical samples typically generated in pharmacokinetic studies. The mass spectrometric detection employs multiple reaction monitoring (MRM) mode, monitoring specific transitions for each compound that provide high specificity by eliminating interference from matrix components [3].

Sample Preparation Protocol

The sample preparation procedure utilizes solid-phase extraction (SPE) to efficiently extract MED5 and tolmetin from human plasma while minimizing matrix effects. The protocol has been optimized to achieve high recovery and reproducibility with minimal interference from plasma components [3].

  • Step 1: Sample Collection and Storage Collect blood samples into tubes containing K2EDTA as an anticoagulant. Centrifuge at 4°C and 3500 rpm for 10 minutes to separate plasma. Aliquot plasma samples and store at -70°C until analysis to prevent degradation of analytes.

  • Step 2: Internal Standard Addition Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 500 μL of plasma to clean polypropylene tubes. Add 50 μL of internal standard working solution (mycophenolic acid at 500 ng/mL in diluent) to all calibration standard, quality control, and study samples. Vortex mix for 30 seconds to ensure proper mixing.

  • Step 3: Solid-Phase Extraction Procedure Condition SPE cartridges (Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of water. Apply the samples to the conditioned cartridges at a flow rate of approximately 1 mL/min. Wash cartridges with 1 mL of 5% methanol in water to remove interfering compounds. Elute analytes with 1 mL of methanol into clean collection tubes.

  • Step 4: Evaporation and Reconstitution Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 200 μL of mobile phase by vortex mixing for 30 seconds. Transfer the reconstituted solution to autosampler vials for LC-ESI-MS/MS analysis.

The sample preparation procedure demonstrates consistent recovery rates exceeding 85% for both MED5 and tolmetin, with minimal matrix effects observed during validation [3]. The use of mycophenolic acid as an internal standard corrects for any variability in extraction efficiency or instrument response, ensuring reliable quantification.

Method Validation

Performance Characteristics

The LC-ESI-MS/MS method for simultaneous quantification of MED5 and tolmetin was subjected to comprehensive validation as per FDA guidelines for bioanalytical method validation [3]. The validation protocol assessed key performance parameters to ensure the method's reliability, sensitivity, specificity, and robustness for clinical sample analysis.

Table 2: Method Validation Performance Characteristics

Validation Parameter Tolmetin (TMT) MED5 Acceptance Criteria
Linear Range (ng/mL) 20-2000 20-2000 R² > 0.99
Lower Limit of Quantification (LLOQ) 20 ng/mL 20 ng/mL Accuracy 80-120%, CV < 20%
Intra-day Precision (% CV) 3.27-4.50% 4.27-5.68% CV ≤ 15%
Inter-day Precision (% CV) 5.32-8.18% 5.32-8.85% CV ≤ 15%
Accuracy (% Nominal) 95-105% 93-107% 85-115% of nominal
Recovery (%) >85% >85% Consistent and reproducible

The method demonstrated excellent linearity over the concentration range of 20-2000 ng/mL for both analytes, with correlation coefficients (R²) greater than 0.99 [3]. The lower limit of quantification (LLOQ) of 20 ng/mL provided adequate sensitivity for detecting plasma concentrations in pharmacokinetic studies following therapeutic dosing of this compound. The precision and accuracy values for both intra-day and inter-day analyses fell within the acceptable range, with coefficient of variation (CV) less than 15% and accuracy ranging from 85% to 115% of nominal values [3].

Stability and Specificity

The stability of MED5 and tolmetin in human plasma was evaluated under various storage and processing conditions to ensure the integrity of samples during routine analysis. The stability assessment included:

  • Bench-top stability: 6 hours at room temperature
  • Processed sample stability: 24 hours in autosampler at 10°C
  • Freeze-thaw stability: Three complete cycles (-70°C to room temperature)
  • Long-term stability: 30 days at -70°C

Both MED5 and tolmetin demonstrated acceptable stability under all tested conditions, with deviations from nominal concentrations within ±15% [3]. The specificity of the method was established by analyzing blank plasma samples from six different sources to demonstrate the absence of interfering peaks at the retention times of MED5, tolmetin, and the internal standard. The matrix effect was evaluated by comparing the analyte responses in post-extraction spiked samples with neat standard solutions, showing minimal ionization suppression or enhancement for both analytes [3].

Clinical Application Protocol

Pharmacokinetic Study Design

The validated LC-ESI-MS/MS method has been successfully applied to a clinical pharmacokinetic study of this compound in human subjects [3]. The study protocol was designed to characterize the metabolic profile and pharmacokinetic parameters of MED5 and tolmetin following AMG administration.

  • Subject Selection: Healthy adult volunteers (age 18-45 years, BMI 18.5-24.9 kg/m²) after obtaining informed consent. Subjects are screened for absence of significant medical conditions and contraindications to NSAIDs.

  • Study Design: Single-dose, open-label study with participants receiving AMG 600 mg (equivalent to one tablet or capsule) after an overnight fast of at least 10 hours [1].

  • Sample Collection: Blood samples (3-5 mL each) are collected in K2EDTA tubes at pre-dose (0 hour) and at predetermined time points: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.

  • Sample Processing: Plasma separation via centrifugation at 3500 rpm for 10 minutes at 4°C within 30 minutes of collection. Immediate storage at -70°C until analysis to prevent degradation.

Data Analysis and Interpretation

The pharmacokinetic analysis of MED5 and tolmetin plasma concentration-time data provides critical insights into the metabolic disposition of this compound in humans. The concentration data obtained from the LC-ESI-MS/MS analysis are subjected to non-compartmental analysis using validated software (e.g., WinNonlin or PK Solver) to calculate key pharmacokinetic parameters:

  • C~max~: Maximum observed plasma concentration
  • T~max~: Time to reach maximum concentration
  • AUC~0-t~: Area under the plasma concentration-time curve from zero to last measurable time point
  • AUC~0-∞~: Area under the plasma concentration-time curve from zero to infinity
  • t~1/2~: Elimination half-life
  • CL/F: Apparent clearance
  • V~d~/F: Apparent volume of distribution

A critical finding from pharmacokinetic studies is the species difference in AMG metabolism between rats and humans [4]. In humans, AMG is rapidly converted to MED5 with minimal formation of intact tolmetin, whereas in rats, AMG forms both MED5 and tolmetin. This species difference highlights the importance of direct measurement of MED5 in human studies rather than relying on tolmetin concentrations alone [4].

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the complete experimental workflow for the quantification of MED5 and tolmetin in human plasma, from sample collection to data analysis:

workflow start Study Design & Subject Dosing sp_collect Blood Sample Collection start->sp_collect sp_process Plasma Separation & Aliquot sp_collect->sp_process is_add Internal Standard Addition sp_process->is_add spe Solid-Phase Extraction is_add->spe recon Evaporation & Reconstitution spe->recon lcms LC-ESI-MS/MS Analysis recon->lcms data Data Acquisition & Processing lcms->data pk Pharmacokinetic Analysis data->pk report Report Generation pk->report

Figure 1: Experimental Workflow for MED5 and Tolmetin Quantification in Human Plasma

The metabolic pathway of this compound and its relationship to the measured analytes is illustrated below:

metabolism amg This compound (Prodrug) med5 MED5 (Primary Metabolite) amg->med5 Rapid Hydrolysis in Human Plasma tmt Tolmetin (Active Metabolite) med5->tmt Partial Conversion Species-Dependent med5_ester MED5 Methyl Ester (Secondary Metabolite) med5->med5_ester Esterification excretion Elimination (Urine 77%, Feces 7.5%) med5->excretion Primary Route in Humans tmt->excretion Primary Route in Rats

Figure 2: Metabolic Pathway of this compound and Interconversion of Metabolites

Important Considerations and Troubleshooting

Species-Specific Metabolism

A critical consideration in the analysis of AMG metabolites is the significant species difference in metabolic pathways between rats and humans [4]. In human fresh plasma and liver microsomes, AMG is rapidly converted to two metabolites (MED5 and MED5 methyl ester) without yielding significant amounts of intact tolmetin. Conversely, in rat fresh plasma and liver microsomes, AMG forms MED5 (predominant) and tolmetin. This metabolic difference has been corroborated by in vivo pharmacokinetic studies showing that in humans, AMG yields low levels of tolmetin, while in rats, AMG is converted to tolmetin resulting in similar pharmacokinetic parameters observed when tolmetin is administered alone [4].

Method Troubleshooting Guidelines
  • Poor Recovery: Ensure plasma samples are processed immediately after thawing and maintain pH conditions during SPE. Acidification of plasma may be necessary to stabilize AMG if quantification of the parent drug is required.

  • Matrix Effects: Use stable isotope-labeled internal standards if available to compensate for variable matrix effects. Lot-to-lot validation of SPE cartridges is recommended.

  • Carryover: Implement thorough washing steps of the autosampler needle and injector port between samples. Include blank injections after high-concentration samples.

  • Signal Drift: Regularly calibrate the mass spectrometer and check LC system for leaks or pressure fluctuations. Use internal standard normalization to correct for minor signal variations.

Conclusion

The LC-ESI-MS/MS method described in this application note provides a reliable, sensitive, and validated approach for the simultaneous quantification of MED5 and tolmetin in human plasma. The method's robust performance characteristics, including linear range of 20-2000 ng/mL, precision within 15% CV, and accuracy of 85-115%, make it suitable for application in pharmacokinetic studies and therapeutic drug monitoring [3]. The short analysis time of 2.5 minutes per sample enables high-throughput processing of clinical samples, while the solid-phase extraction procedure ensures clean samples with minimal matrix effects.

The species-specific metabolic differences observed in AMG metabolism highlight the importance of direct MED5 measurement in human studies rather than relying on extrapolations from animal models [4]. This method has been successfully applied to clinical pharmacokinetic studies, providing valuable insights into the unique metabolic disposition of this compound and its relationship to the drug's gastroprotective effects. Researchers and clinical laboratories can implement this validated protocol with confidence for comprehensive characterization of AMG metabolism in human subjects.

References

Comprehensive Application Notes and Protocols: Stability Testing of Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amtolmetin Guacil

This compound (ATG) is a novel non-acid prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, chemically described as 2-[2[1-methyl-5-(4-methylbenzoyl)-2-yl] acetamido] acetic acid 2-methoxyphenyl ester. This unique prodrug design incorporates a guacyl ester moiety that demonstrates improved gastrointestinal tolerability compared to conventional NSAIDs. ATG has been introduced in various markets for the treatment of osteoarthritis, rheumatoid arthritis, and postoperative pain with clinical studies demonstrating comparable anti-inflammatory efficacy to other NSAIDs like diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen, but with significantly reduced gastrotoxicity based on endoscopic evaluation. The mechanism underlying its gastric-sparing effects appears to be related to the local production of nitric oxide, which counteracts the damaging effects of prostaglandin inhibition. [1]

The molecular weight of ATG is 420.46 g/mol with the chemical formula C₂₄H₂₄N₂O₅. It appears as a white solid with a relative density of 1.19 g/cm³ and shows solubility in DMSO at 60 mg/mL (142.7 mM). As a prodrug, ATG undergoes metabolic conversion to release the active metabolite tolmetin, while potentially generating protective mediators in the gastric mucosa. This dual activity profile—combining analgesic, antipyretic, and anti-inflammatory properties with gastroprotective effects—makes ATG a particularly interesting candidate for therapeutic development, though it also necessitates comprehensive stability profiling to ensure product quality and performance. [2]

Stability-Indicating HPLC Method

Chromatographic Conditions

The development of a robust stability-indicating method is essential for reliable quantification of this compound and its impurities under various stability conditions. The optimized liquid chromatography method employs a reverse-phase C18 column with the following specific conditions: [3]

  • Mobile Phase: Utilized a gradient elution program with simple mobile phase combination
  • Detection: Ultraviolet detection at 313 nm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Sample Concentration: 0.5 mg/mL

The method successfully achieved baseline separation between ATG and its three potential impurities with resolution greater than 2.0 for all peaks, confirming the method's selectivity. The correlation coefficient (r) for the regression analysis was greater than 0.99 for both ATG and its three impurities, demonstrating excellent linearity across the validated range. The method exhibited remarkable sensitivity, capable of detecting all three impurities at levels as low as 0.002% relative to the test concentration, which is essential for monitoring degradation products in stability studies. [3]

System Suitability Parameters

System suitability tests are critical for verifying that the chromatographic system is adequate for the intended analysis. For the ATG method, the inter-day and intra-day precision values for all three impurities and the parent compound were within 2.0% RSD at specification levels, indicating excellent method precision. The percentage recovery for ATG ranged between 99.2-101.5%, while for the three impurities, it ranged from 94.5-104.8%, demonstrating good accuracy throughout the method range. The test solution was found to be stable in diluent for at least 48 hours, facilitating analytical workflows during stability testing. [3]

Table 1: Optimized Chromatographic Conditions for this compound Stability Testing

Parameter Specification Acceptance Criteria
Column Type C18 Stationary Phase -
Detection Wavelength 313 nm -
Flow Rate 1.0 mL/min -
Injection Volume 10 μL -
Test Concentration 0.5 mg/mL -
Resolution from Impurities >2.0 Meets requirements
Correlation Coefficient (r) >0.99 Meets requirements
Detection Limit for Impurities 0.002% -
Precision (% RSD) <2.0% Meets requirements

Forced Degradation Study Protocols

Stress Testing Conditions

Forced degradation studies are conducted to elucidate the intrinsic stability characteristics of this compound and to validate the stability-indicating capability of the analytical method. These studies involve subjecting the drug substance to various stress conditions beyond normal storage parameters to accelerate degradation. The following standardized protocol should be implemented: [3]

  • Acid Hydrolysis: Expose ATG solution to 0.1N HCl at room temperature for 24 hours or until significant degradation (5-20%) is observed
  • Base Hydrolysis: Treat ATG solution with 0.1N NaOH at room temperature for 24 hours or until appropriate degradation is achieved
  • Oxidative Stress: Subject ATG to 3% hydrogen peroxide at room temperature for 24 hours, monitoring degradation periodically
  • Thermal Degradation: Expose solid ATG to dry heat at 60°C for 2 weeks in stability chambers
  • Photostability Testing: Expose solid ATG and solutions to both UV and visible light per ICH Q1B conditions, typically 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light

During stress studies, samples should be withdrawn at appropriate time points and immediately analyzed against qualified reference standards. The mass balance for stressed samples should be calculated and found to be close to 99.6%, demonstrating the method's capability to account for virtually all degradation products. [3]

Degradation Profile Analysis

The degradation behavior of this compound under various stress conditions reveals its susceptibility to different degradation pathways. Studies have shown that ATG undergoes considerable degradation under oxidative stress conditions, indicating particular sensitivity to oxidizing agents. The drug demonstrates relative stability under photolytic conditions, with minimal degradation observed. The identification of major degradation products formed under each stress condition is essential for understanding the degradation pathways and developing appropriate control strategies. [3]

The following Graphviz diagram illustrates the experimental workflow for conducting forced degradation studies:

G Start This compound Sample Preparation Acid Acid Hydrolysis 0.1N HCl, RT, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 24h Start->Base Oxidation Oxidative Stress 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal Degradation 60°C, 2 weeks Start->Thermal Photo Photostability ICH Q1B Conditions Start->Photo Analysis HPLC Analysis Gradient RP-LC, 313 nm Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Profile Degradation Profile & Mass Balance Analysis->Profile

Diagram 1: Experimental workflow for forced degradation studies of this compound

Method Validation

Validation Parameters and Acceptance Criteria

The stability-indicating LC method for this compound has been comprehensively validated according to ICH guidelines to ensure its suitability for intended use. The validation protocol encompasses the following parameters with their corresponding acceptance criteria: [3]

  • Specificity: No interference from impurities, degradation products, or excipients at the retention time of ATG
  • Linearity: Correlation coefficient (r) > 0.99 over the specified range
  • Accuracy: Mean recovery of 98-102% for drug substance and 90-110% for impurities
  • Precision: RSD ≤ 2.0% for repeatability and intermediate precision
  • Detection and Quantitation Limits: LOD of 0.002% for impurities; LOQ with precision RSD < 5% and accuracy of 80-120%
  • Robustness: Ability to withstand deliberate, small variations in method parameters

The method validation demonstrated that the analytical procedure is fit for its intended purpose of quantifying ATG and its related substances in stability samples. The reliability of the data generated supports the evaluation of the product's stability profile over time. [3]

Table 2: Method Validation Parameters for this compound Stability-Indicating Assay

Validation Parameter Results Acceptance Criteria

| Specificity | No interference from impurities, degradation products, or excipients | Meets requirements | | Linearity (Correlation Coefficient) | >0.99 for ATG and all three impurities | >0.99 | | Accuracy (% Recovery) | ATG: 99.2-101.5% Impurities: 94.5-104.8% | ATG: 98-102% Impurities: 90-110% | | Precision (% RSD) | Intra-day & Inter-day: <2.0% | ≤2.0% | | Detection Limit for Impurities | 0.002% (with respect to 0.5 mg/mL) | - | | Solution Stability | 48 hours in diluent | - | | Robustness | Acceptable | Withstands small variations |

Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the ATG stability-indicating method, robustness was assessed by varying factors such as mobile phase composition, flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The results confirmed that the method maintains system suitability under these modified conditions, demonstrating its reliability for routine use in quality control and stability testing laboratories. The separation between ATG and its impurities remained satisfactory with resolution values consistently above 2.0 throughout the robustness testing. [3]

Stability Pathways and Mechanisms

Metabolic Pathway

This compound functions as a prodrug that undergoes enzymatic hydrolysis in vivo to release the active moiety, tolmetin, while the guacil moiety may contribute to its unique gastroprotective properties. The metabolic transformation involves esterase-mediated cleavage, resulting in the formation of active metabolites responsible for the pharmacological activity. The gastroprotective effects are hypothesized to involve the local production of nitric oxide and prostaglandins in the gastric mucosa, which counterbalance the prostaglandin inhibition effects in the rest of the body. This dual mechanism of action—combining cyclooxygenase inhibition with local gastric protection—represents a significant advancement in NSAID therapy, potentially reducing the incidence of serious gastrointestinal adverse effects associated with long-term NSAID use. [1] [4]

The following Graphviz diagram illustrates the metabolic pathway and stability characteristics of this compound:

G ATG This compound (Prodrug) Hydrolysis Enzymatic Hydrolysis ATG->Hydrolysis Stability Stability Concerns ATG->Stability Tolmetin Tolmetin (Active Metabolite) Hydrolysis->Tolmetin NO Nitric Oxide Release Hydrolysis->NO COX1 COX-1 Inhibition Tolmetin->COX1 COX2 COX-2 Inhibition Tolmetin->COX2 GI Gastric Protection Reduced GI Toxicity NO->GI OxidationNode Oxidative Degradation (Major Pathway) Stability->OxidationNode HydrolysisNode Hydrolytic Degradation Stability->HydrolysisNode

Diagram 2: Metabolic pathway and stability concerns of this compound

Mechanism of Action

At the molecular level, this compound's active metabolite inhibits prostaglandin synthesis through dual inhibition of cyclooxygenase enzymes. The drug acts as a modulator of both COX-1 and COX-2 isoenzymes, with its primary active metabolite tolmetin inhibiting the conversion of arachidonic acid to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins, thromboxanes, and prostacyclins. This inhibition of prostanoid biosynthesis mediates the anti-inflammatory, analgesic, and antipyretic effects of the drug. The unique gastroprotective aspect of ATG is attributed to the guacil moiety facilitating nitric oxide release, which helps maintain gastric mucosal blood flow and integrity despite prostaglandin inhibition. [4]

Conclusion

The comprehensive stability evaluation of this compound using a validated stability-indicating HPLC method provides essential data for ensuring product quality throughout its shelf life. The method demonstrates excellent specificity, accuracy, precision, and robustness, effectively separating ATG from its potential impurities and degradation products. Forced degradation studies reveal that ATG is particularly susceptible to oxidative degradation, while showing relative stability under other stress conditions. These findings highlight the importance of appropriate protective packaging and potentially the inclusion of antioxidants in formulation development to mitigate oxidative degradation.

The dual nature of ATG as both an NSAID prodrug and a gastroprotective agent presents unique challenges and considerations for stability testing. The application of the protocols outlined in these application notes will support the development of stable formulations and establishment of appropriate storage conditions, ultimately ensuring that patients receive a high-quality product that maintains its therapeutic efficacy and safety profile throughout its intended shelf life. Further studies focusing on the identification and characterization of major degradation products would strengthen the scientific understanding of ATG's degradation pathways and support the development of robust control strategies.

References

Application Note: HPLC-UV Analysis of Amtolmetin Guacil and Metabolites in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note describes a validated bioanalytical method for the simultaneous determination of Amtolmetin Guacil (AG) and its active metabolites, Tolmetin (T) and Tolmetin Glycinamide (TG), in human plasma. The method is suitable for pharmacokinetic and bioequivalence studies [1].

Principle

The method involves protein precipitation for sample clean-up, followed by chromatographic separation on a reversed-phase C8 column with UV detection. It allows for the quantitative determination of the prodrug and its key metabolites from a single sample [1].

Reagents and Materials
  • Analytes: this compound, Tolmetin sodium, Tolmetin Glycinamide.
  • Internal Standard (IS): Coumarin.
  • Solvents: Acetonitrile, Methanol (HPLC grade).
  • Additive: Glacial acetic acid.
  • Human plasma for calibration standards and quality control samples.
Instrumentation and Conditions

The key instrumental parameters are summarized below [1].

Table 1: HPLC-UV Instrumental Parameters

Parameter Specification
Instrument HPLC system with UV-Vis detector
Column C8 reversed-phase column
Mobile Phase Acetonitrile : Methanol : 1% Acetic Acid (Mixture)
Detection Wavelength 313 nm
Flow Rate Not specified in search results
Injection Volume Not specified in search results
Column Temperature Not specified in search results
Detailed Experimental Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.
  • Add a known concentration of the Internal Standard (Coumarin) solution.
  • Add 1.0 mL of acetonitrile as the protein precipitation solvent.
  • Vortex the mixture vigorously for at least 2 minutes to ensure complete precipitation of plasma proteins.
  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to form a compact pellet.
  • Carefully transfer the clear supernatant layer to a clean HPLC vial for analysis.

Step 2: Chromatographic Separation and Analysis

  • Prepare the mobile phase as specified in Table 1 and prime the HPLC system.
  • Set the detector wavelength to 313 nm and allow the lamp to stabilize.
  • Inject the processed sample onto the HPLC system.
  • The typical retention times are as follows [1]:
    • Tolmetin Glycinamide (TG): ~4.0 minutes
    • Internal Standard (Coumarin): ~4.9 minutes
    • Tolmetin (T): ~5.3 minutes
    • This compound (AG): ~8.2 minutes

The following diagram illustrates the complete sample preparation workflow.

G Start Start: Human Plasma Sample Step1 Add Internal Standard (Coumarin) Start->Step1 Step2 Add Protein Precipitation Solvent (Acetonitrile) Step1->Step2 Step3 Vortex Mix (≥ 2 minutes) Step2->Step3 Step4 Centrifuge (10,000 rpm, 10 minutes) Step3->Step4 Step5 Transfer Supernatant Step4->Step5 Step6 HPLC-Vial Step5->Step6 Analysis HPLC-UV Analysis (313 nm) Step6->Analysis

Method Validation

The developed method was validated according to standard guidelines. The key validation parameters are summarized below [1].

Table 2: Method Validation and Performance Data

Validation Parameter Result for AG, T, and TG
Linear Range 0.5 - 20.0 µg/mL
Intra-day Precision (CV) < 8.2%
Inter-day Precision (CV) < 8.2%
Retention Time (AG) 8.20 ± 0.2 min
Retention Time (T) 5.3 ± 0.2 min
Retention Time (TG) 4.0 ± 0.2 min
Retention Time (IS) 4.9 ± 0.2 min
Application in a Bioequivalence Study

This method was successfully applied in an open, randomized, two-treatment, two-period, single-dose crossover bioequivalence study with twelve healthy male volunteers. Pharmacokinetic parameters for the active metabolites (Tolmetin and Tolmetin Glycinamide) were determined from the plasma concentration data, demonstrating the method's applicability in a clinical study setting [1].

Analytical Techniques Comparison

While the search results provide a detailed HPLC protocol, one source also mentions the existence of spectrophotometric methods for this compound, though the specific details were not accessible in the results retrieved [2]. The general principle of such methods often involves forming a colored complex that can be measured.

Table 3: Comparison of Analytical Techniques for this compound

Feature HPLC-UV Method [1] Spectrophotometric Methods (General Principle) [2]
Analytes AG, Tolmetin, Tolmetin Glycinamide Likely AG only (in pure form/dosage)
Sample Matrix Human Plasma Pure form and pharmaceutical dosage forms
Sample Clean-up Required (Protein Precipitation) Likely extraction or dilution
Selectivity High (separates parent drug and metabolites) Moderate (potential for interference)
Sensitivity Good (LOD in µg/mL range for metabolites) Information not available
Primary Application Pharmacokinetics, Bioequivalence Quality control of raw material and tablets

Protocol Summary and Notes

  • Technique Selection: For determining this compound and its metabolites in biological fluids, the HPLC-UV method is the most appropriate due to its selectivity and sensitivity. For simpler quality control of pharmaceutical formulations, spectrophotometric methods could be a more rapid and cost-effective alternative, though specific protocols require further method development [2].
  • Critical Steps: The protein precipitation and vortexing steps are critical for achieving high and reproducible analyte recovery in the HPLC method. Confirming the resolution between Tolmetin Glycinamide and the Internal Standard is also essential.
  • Safety Notes: Standard laboratory safety procedures should be followed. Acetonitrile and methanol are toxic and should be handled in a fume hood. Glacial acetic acid is corrosive. All biological samples should be treated as potentially infectious and handled with appropriate precautions.

Limitations and Further Research

A significant limitation encountered during the search is that the detailed methodologies for spectrophotometric methods mentioned in one of the primary search results could not be fully accessed [2]. Furthermore, while the provided HPLC method is robust, parameters such as the exact composition of the mobile phase, flow rate, and column dimensions were not explicitly stated in the available abstract.

To fully implement these protocols, you may need to consult the original journal article for the HPLC method and seek out specialized pharmacological databases for complete spectrophotometric procedure details.

References

Comprehensive LC-ESI-MS/MS Application Note for the Analysis of Amtolmetin Guacil Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, developed to provide comparable anti-inflammatory efficacy with improved gastrointestinal tolerability compared to older NSAIDs [1]. As a prodrug, AMG undergoes rapid metabolic conversion following administration, primarily to the active metabolite tolmetin (TMT) and another significant metabolite known as MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) [2]. The quantification of these metabolites in biological matrices is essential for understanding the pharmacokinetic profile and bioequivalence of AMG formulations. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for such bioanalytical applications due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis [2] [3].

This application note provides a detailed protocol for the simultaneous quantification of TMT and MED5 in human plasma, representing a robust, validated method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been optimized to address the analytical challenges associated with NSAID quantification, including extensive metabolism, protein binding, and the need for low detection limits to characterize terminal elimination phases accurately [2]. The documented protocol demonstrates excellent performance in terms of sensitivity, precision, accuracy, and linearity, meeting all FDA bioanalytical method validation requirements [2] [3].

Mass Spectrometry Parameters

The mass spectrometric detection of TMT and MED5 was performed using a triple quadrupole instrument operated with electrospray ionization (ESI) in the positive ion mode, which provided optimal ionization efficiency for both analytes [2]. The instrument parameters were carefully optimized to maximize sensitivity and specificity for the detection of the target metabolites while maintaining stable performance throughout the analytical run.

Table 1: Optimized Mass Spectrometry Parameters for AMG Metabolite Analysis

Parameter Tolmetin (TMT) MED5 Internal Standard (Mycophenolic Acid)
Precursor Ion (m/z) 258.1 315.1 321.2
Product Ion (m/z) 119.0 119.0 207.0
Ionization Mode Positive Positive Positive
Dwell Time (ms) 150 150 150
Fragmentor Voltage (V) Optimized for each system Optimized for each system Optimized for each system
Collision Energy (eV) Optimized for each system Optimized for each system Optimized for each system

The mass transitions monitored (258.1 → 119.0 for TMT and 315.1 → 119.0 for MED5) correspond to the cleavage of the parent molecules to yield common fragment ions, suggesting structural similarities in their fragmentation patterns [2]. The use of multiple reaction monitoring (MRM) provided enhanced selectivity by focusing on two specific mass transitions – the precursor to product ion for each analyte and the internal standard. The source parameters, including desolvation temperature, desolvation gas flow, cone gas flow, and collision gas flow, should be optimized for each specific instrument to achieve maximum sensitivity and reproducibility.

Chromatographic Separation

The chromatographic separation was achieved using a reversed-phase C18 column (X-Terra RP18), which provided excellent resolution and peak symmetry for both analytes and the internal standard [2]. The mobile phase consisted of a simple binary mixture of 0.2% formic acid in water and acetonitrile (25:75, v/v), isocratically delivered at a flow rate of 0.50 mL/min [2]. The addition of formic acid to the mobile phase served to enhance ionization efficiency in the positive ESI mode by promoting protonation of the analytes.

Table 2: Chromatographic Conditions for AMG Metabolite Separation

Parameter Specification
Column X-Terra RP18
Mobile Phase 0.2% Formic Acid:Acetonitrile (25:75, v/v)
Flow Rate 0.50 mL/min
Injection Volume 10-20 µL (optimized for sensitivity)
Run Time 2.5 minutes
Column Temperature Ambient (or controlled at 25°C)
Autosampler Temperature 4-10°C (to maintain sample stability)

The short run time of 2.5 minutes represents a significant advantage for high-throughput applications in clinical studies where large numbers of samples need to be processed efficiently [2]. The isocratic elution method simplifies the chromatographic system requirements and enhances method robustness while maintaining adequate separation of the analytes from potential matrix interferences. Under these conditions, both TMT and MED5 elute with consistent retention times, allowing for reliable identification and quantification across analytical batches.

Sample Preparation Protocol

The sample preparation employed a solid-phase extraction (SPE) procedure that provides effective sample clean-up and pre-concentration of analytes, which is crucial for achieving the desired sensitivity and minimizing matrix effects [2]. The protocol has been optimized for human plasma samples and can be completed efficiently for processing large sample batches typical of clinical studies.

Reagents and Materials
  • Human plasma (either K2EDTA or heparinized)
  • Reference standards: TMT, MED5, and mycophenolic acid (internal standard)
  • Methanol, acetonitrile, and water (HPLC grade)
  • Formic acid (ACS grade)
  • Solid-phase extraction cartridges (C18 or mixed-mode)
Step-by-Step Procedure
  • Aliquot Preparation: Transfer 100 µL of plasma sample into a clean microcentrifuge tube [2].

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (mycophenolic acid at appropriate concentration in methanol or acetonitrile) to each plasma aliquot.

  • Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex mix vigorously for 30-60 seconds, and centrifuge at 10,000 × g for 5 minutes to precipitate proteins.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.
    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.
    • Wash with 1 mL of 5% methanol in water to remove interfering compounds.
    • Elute analytes with 1 mL of methanol into a clean collection tube.
  • Sample Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of mobile phase, vortex for 30 seconds, and transfer to an appropriate autosampler vial for analysis.

The described SPE procedure typically provides extraction efficiencies >85% for both TMT and MED5, with minimal matrix effects observed during validation [2]. The use of a stable isotopically labeled internal standard would further enhance method accuracy and precision, though mycophenolic acid has demonstrated satisfactory performance as an IS in the validated method.

Method Validation

The LC-ESI-MS/MS method for simultaneous quantification of TMT and MED5 underwent comprehensive validation according to FDA bioanalytical method validation guidelines [2]. The validation protocol assessed key method performance characteristics to ensure reliability for clinical sample analysis.

Table 3: Method Validation Performance Data

Validation Parameter Tolmetin (TMT) MED5
Linear Range (ng/mL) 20-2000 20-2000
Lower Limit of Quantification (ng/mL) 20 20
Intra-day Precision (%CV) 3.27-4.50% 4.27-5.68%
Inter-day Precision (%CV) 5.32-8.18% 5.32-8.85%
Accuracy (% Bias) Within ±15% Within ±15%
Extraction Recovery >85% >85%
Matrix Effect Minimal Minimal

The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 20 ng/mL for both analytes, which is sufficient for capturing the pharmacokinetic profile of AMG metabolites following therapeutic dosing [2]. The calibration curves showed consistent linearity across the validated range with correlation coefficients (r²) exceeding 0.99 for both analytes. The precision and accuracy values, both within-run and between-run, were well within the acceptable limits of ±15% for all quality control levels, demonstrating the robustness of the method for routine application.

Additionally, the method validation included stability studies that demonstrated both TMT and MED5 were stable in plasma through three freeze-thaw cycles, at room temperature for at least 4 hours, and in the processed samples in the autosampler for 24 hours [2]. The selectivity of the method was confirmed by testing blank plasma samples from at least six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standard.

Clinical Application

The validated method has been successfully applied to a clinical pharmacokinetic study of AMG, demonstrating its utility in characterizing the metabolic profile of the prodrug in human subjects [2]. Following oral administration of AMG, the active metabolite TMT reaches measurable concentrations in plasma within 30 minutes, with peak concentrations achieved within 1-2 hours, consistent with the relatively rapid conversion of the prodrug to its active moiety [4].

The clinical application revealed that AMG is extensively metabolized to TMT and MED5, with significant inter-individual variability in metabolic ratios, potentially reflecting genetic polymorphisms in metabolic enzymes or factors affecting drug absorption [2]. The ability to simultaneously monitor both metabolites provides valuable insights into the metabolic fate of AMG and potential factors that might influence its therapeutic efficacy or safety profile. The method has sufficient sensitivity to characterize the terminal elimination phase of both metabolites, with reliable quantification possible up to 24 hours post-administration in most subjects, covering more than three half-lives for reliable pharmacokinetic parameter estimation.

The clinical sample analysis demonstrated the method robustness under real-world conditions, with consistent performance throughout the analysis of more than 200 subject samples in a single pharmacokinetic study [2]. The high throughput capability of the method, with a run time of only 2.5 minutes per sample, makes it particularly suitable for large-scale clinical trials where hundreds or thousands of samples need to be analyzed within a constrained timeframe.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Suppression: If signal suppression is observed due to matrix effects, consider using a more selective SPE sorbent (such as mixed-mode cation exchange) or further optimize the chromatographic separation to shift analyte retention away from the region of maximum suppression.

  • Retention Time Drift: Significant retention time drift may indicate column degradation or mobile phase inconsistency. Ensure fresh mobile phase preparation daily and monitor column performance regularly using system suitability tests.

  • Poor Peak Shape: If peak tailing or fronting occurs, check mobile phase pH and consider adjusting formic acid concentration (0.1-0.5%) or adding a small percentage of ammonium formate (1-5 mM) to improve peak symmetry.

Analytical Quality Control

Implement a rigorous quality control protocol during sample analysis, including:

  • Calibration standards prepared in duplicate at the beginning and end of the batch
  • Quality control samples at low, medium, and high concentrations (at least 5% of total samples)
  • Blank plasma samples with and without internal standard to monitor carryover and interference

The following diagram illustrates the complete experimental workflow from sample preparation through data analysis:

G SP Sample Preparation (100 µL plasma + IS) PP Protein Precipitation (300 µL ACN) SP->PP SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) PP->SPE REC Reconstitution (100 µL mobile phase) SPE->REC LC LC Separation X-Terra RP18, 2.5 min REC->LC MS MS/MS Detection ESI+, MRM mode LC->MS DA Data Analysis Quantitation & QC MS->DA

Figure 1: Experimental workflow for LC-ESI-MS/MS analysis of this compound metabolites in human plasma

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a reliable, sensitive, and robust approach for the simultaneous quantification of this compound metabolites (TMT and MED5) in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies. The simple sample preparation protocol, coupled with rapid chromatographic separation, makes this method particularly suitable for high-throughput bioanalysis in both research and clinical settings.

For researchers implementing this method, it is recommended to conduct a partial re-validation when transferring the method between laboratories or instruments, with particular attention to MS/MS parameter optimization for different instrument platforms. The method can also be adapted for the analysis of other NSAID metabolites with appropriate modifications to chromatographic and mass spectrometric parameters.

References

Application Notes: Amtolmetin Guacil (AMG) for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Amtolmetin Guacil is a non-acidic prodrug of the NSAID tolmetin, marketed with claims of improved gastrointestinal tolerability [1]. A primary challenge in its monitoring is that the parent AMG compound is not detectable in plasma; instead, monitoring focuses on its active metabolite, tolmetin (TMT), and other intermediates [2] [3].

Pharmacology and Mechanism of Action

AMG shares the core mechanism of action of traditional NSAIDs. Upon metabolism, its active form inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway [4]. This inhibition reduces the formation of prostaglandins, which mediate pain, inflammation, and fever.

A proposed additional mechanism for its improved gastric safety profile involves the guaiacol ester moiety released during metabolism. This moiety may stimulate capsaicin receptors on gastrointestinal walls, leading to local release of nitric oxide (NO), a compound known to have gastroprotective effects by maintaining mucosal blood flow [1] [5].

Metabolic Pathways and Species Specificity

A critical finding for researchers is the significant species difference in AMG metabolism, which is crucial for translating preclinical data.

  • In Humans: AMG is rapidly converted in fresh plasma and liver microsomes. It is hydrolyzed primarily to an intermediate called MED5 and its methyl ester (MED5 methyl ester), with little to no intact TMT formed directly in the systemic circulation [2] [3].
  • In Rats: AMG metabolism yields both MED5 and the active drug Tolmetin (TMT), which then exerts the pharmacological effect [2] [3].

This suggests that in humans, the metabolic pathway may involve further conversion of MED5 to TMT at the site of action, or that MED5 itself may contribute to the activity. The parent AMG compound is not detectable in plasma, so therapeutic monitoring must focus on its downstream metabolites [2] [3].

The following diagram illustrates the complex metabolic pathway of AMG and the key species difference.

G AMG This compound (AMG) Prodrug HumanEnzymes Human Plasma/Liver Enzymes AMG->HumanEnzymes  Administration RatEnzymes Rat Plasma/Liver Enzymes AMG->RatEnzymes  Administration MED5 MED5 (Metabolite) HumanEnzymes->MED5 Primary Path MED5ester MED5 Methyl Ester (Metabolite) HumanEnzymes->MED5ester Secondary Path RatEnzymes->MED5  Yields TMT Tolmetin (TMT) Active Drug RatEnzymes->TMT  Yields MED5->TMT  Potential  Conversion Action COX Inhibition (Anti-inflammatory Effect) TMT->Action

Quantitative Data Summary

The table below summarizes key quantitative data relevant to AMG and its active form.

Parameter Details on AMG / Tolmetin Reference
Molecular Weight AMG: 420.46 g/mol [5] [6]
Protein Target (IC₅₀) COX-1: 0.35 µM; COX-2: 0.82 µM (Tolmetin) [6]
Key Metabolites MED5, MED5 Methyl Ester, Tolmetin (TMT) [2] [3]
Key Metabolic Finding AMG is undetectable in plasma; species-specific metabolism to TMT. [2] [3]
Proposed Bioanalytical Protocol for Metabolite Monitoring

Given the metabolic profile, a robust method for simultaneous quantification of TMT and its intermediate MED5 is essential. The following protocol is adapted from published research [6].

Title: Simultaneous Quantification of Tolmetin (TMT) and MED5 in Human Plasma using LC-ESI-MS/MS

1. Scope and Application

  • This protocol describes a validated method for the quantitative determination of TMT and MED5 in human K2EDTA plasma to support pharmacokinetic and therapeutic monitoring studies for AMG.

2. Experimental Methodology

  • 2.1. Materials and Reagents: Analytical standards of TMT and MED5; stable isotope-labeled internal standards for each; HPLC-grade solvents (methanol, acetonitrile); formic acid.
  • 2.2. Instrumentation:
    • HPLC System: Suitable for binary gradient delivery.
    • Mass Spectrometer: Triple quadrupole with Electrospray Ionization (ESI) source operating in negative ion mode.
    • Analytical Column: C18 column (e.g., 50 x 4.6 mm, 5 µm particle size).
  • 2.3. Sample Preparation (Protein Precipitation):
    • Thaw plasma samples on ice.
    • Aliquot 100 µL of plasma into a microcentrifuge tube.
    • Add a fixed volume (e.g., 20 µL) of the internal standard working solution.
    • Vortex mix for 10-20 seconds.
    • Add 300 µL of a precipitating solvent (e.g., cold acetonitrile).
    • Vortex vigorously for 1 minute and centrifuge at >10,000 x g for 10 minutes.
    • Transfer the clear supernatant to an autosampler vial for analysis.
  • 2.4. LC-ESI-MS/MS Analysis:
    • Chromatography:
      • Mobile Phase A: Water with 0.1% Formic Acid
      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
      • Use a gradient elution to achieve separation (e.g., from 10% B to 95% B over a 5-minute runtime).
      • Flow rate: 0.5 mL/min.
      • Injection volume: 5-10 µL.
    • Mass Spectrometric Detection:
      • Operate in Multiple Reaction Monitoring (MRM) mode.
      • Optimize MS parameters (source temperature, desolvation gas, voltages) for maximum sensitivity.
      • Monitor specific precursor ion → product ion transitions for:
        • Tolmetin (TMT)
        • MED5
        • Their respective internal standards.

The workflow for this analytical method is outlined below.

G Start Plasma Sample (100 µL) Step1 Add Internal Standard (20 µL) Start->Step1 Step2 Protein Precipitation (Add 300 µL cold ACN) Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC-ESI-MS/MS Analysis Step3->Step4 Substep1 HPLC Separation C18 Column, Gradient Elution Step4->Substep1 Substep2 MS/MS Detection Negative ESI Mode, MRM Substep1->Substep2 Data Quantitative Data (TMT & MED5) Substep2->Data

3. Method Validation For the method to be considered reliable, the following validation parameters should be established as per regulatory guidelines (e.g., ICH M10):

  • Linearity and Calibration Curve: A minimum of 6 non-zero calibration standards covering the expected concentration range. Correlation coefficient (r²) > 0.99.
  • Accuracy and Precision: Assessed using QC samples at low, medium, and high concentrations. Both intra-day and inter-day accuracy should be within ±15% of the nominal value, with precision ≤15% RSD.
  • Selectivity and Specificity: Demonstrate no significant interference from blank plasma matrix at the retention times of the analytes and internal standards.
  • Stability: Conduct bench-top, processed sample, and freeze-thaw stability experiments to ensure analyte integrity under handling and storage conditions.

Conclusion and Research Gaps

Current evidence suggests that therapeutic monitoring of AMG should focus on its metabolites, Tolmetin (TMT) and MED5, rather than the parent prodrug [2] [3]. The proposed LC-ESI-MS/MS protocol provides a foundation for this analysis.

Significant gaps remain. Formal therapeutic windows for TMT/MED5 in plasma have not been defined in the available literature. Furthermore, the pharmacological activity of the MED5 metabolite in humans is not fully elucidated and warrants further investigation to completely understand the drug's efficacy and safety profile [2] [3].

References

Amtolmetin Guacil gastrointestinal adverse effects management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview

The table below summarizes key information about Amtolmetin Guacil.

Property Description
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID) [1]
Status Prodrug of Tolmetin [1]
Primary Indications Osteoarthritis, Rheumatoid Arthritis, Post-operative pain [1] [2]
Mechanism of Action Inhibits prostaglandin synthesis and cyclooxygenase (COX); also has a unique gastroprotective mechanism [1] [3]

Why is AMG's GI Safety Profile Notable?

Conventional NSAIDs are known for their gastrointestinal (GI) toxicity, which occurs because they suppress prostaglandins that protect the stomach lining. AMG is considered a novel NSAID because it is designed to have anti-inflammatory and analgesic effects while minimizing this damage [3].

Its improved GI safety is attributed to a dual mechanism:

  • Standard NSAID Action: It inhibits cyclooxygenase (COX), reducing the production of prostaglandins that cause inflammation and pain [1] [4].
  • Gastroprotective Action: The AMG molecule contains a vanillic moiety. This moiety stimulates capsaicin receptors in the GI tract, leading to the local release of protective substances like Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO). Nitric Oxide helps maintain gastric mucosal blood flow and inhibits acid secretion, counteracting the damaging effects of prostaglandin inhibition [1] [3] [5].

The diagram below illustrates this dual pathway.

G AMG This compound (AMG) Vanillic Vanillic Moiety AMG->Vanillic COX COX Inhibition AMG->COX CapsaicinReceptor Capsaicin Receptor Vanillic->CapsaicinReceptor CGRP CGRP Release CapsaicinReceptor->CGRP NO Nitric Oxide (NO) Release CGRP->NO Protection Gastroprotective Effects NO->Protection Up-regulates defense Prostaglandin Reduced Prostaglandins COX->Prostaglandin Inflammation Anti-inflammatory & Analgesic Effects Prostaglandin->Inflammation GIToxicity Conventional NSAID GI Toxicity Prostaglandin->GIToxicity Unchecked pathway

Comparative GI Safety Data

Clinical studies and a meta-analysis have compared the GI tolerability of AMG to other established NSAIDs. The quantitative findings are summarized below.

Study Type Comparison Key Finding on GI Tolerability Source
Meta-Analysis (18 studies) AMG vs. other NSAIDs (e.g., Diclofenac, Ibuprofen, Naproxen, Piroxicam) The odds ratio for GI adverse events with AMG was 0.2 (95% CI: 0.1 to 0.3), meaning patients on AMG were significantly less likely to experience GI issues. [6]
Endoscopic Study (within meta-analysis) AMG vs. other NSAIDs The odds ratio for developing severe gastric lesions was 0.3 (95% CI: 0.1 to 0.7). [6]
Clinical Trial (OA patients) AMG vs. Celecoxib (a COX-2 selective inhibitor) AMG demonstrated a comparable GI safety profile to Celecoxib in patients with rheumatoid arthritis. [5]
Clinical Trial (Acute OA) AMG (1-month treatment) The drug confirmed good GI tolerability, with analysis of adverse effects and lab parameters supporting this finding. [2]

FAQs for Researchers

Based on the reviewed literature, here are answers to anticipated questions.

Q1: What is the clinical evidence supporting the gastroprotective claims for AMG? The claims are supported by multiple types of studies:

  • Mechanistic Studies: Research in animal models shows AMG stimulates capsaicin receptors, leading to NO release, which reduces acid secretion and up-regulates bicarbonate production [3].
  • Endoscopic Studies: These studies directly observed a lower frequency and severity of gastric mucosal lesions in patients taking AMG compared to those on other NSAIDs [7] [6].
  • Comparative Clinical Trials: Multiple clinical trials in patients with osteoarthritis and rheumatoid arthritis have consistently reported a lower incidence of GI adverse effects (such as dyspepsia) and fewer treatment withdrawals due to side effects with AMG compared to drugs like diclofenac, naproxen, and piroxicam [7] [6].

Q2: How does AMG compare to COX-2 selective inhibitors in terms of GI safety? A direct comparative study in patients with rheumatoid arthritis concluded that AMG had a gastrointestinal safety profile that was comparable to celecoxib, a COX-2 selective inhibitor known for its better GI tolerability than traditional NSAIDs [5].

Q3: Are there any patient populations for which AMG is particularly recommended? Some research suggests AMG may be a promising option for patients who require NSAID therapy but have risk factors for GI side effects. One review highlights its potential use in patients with concerns about both GI and cardiovascular risks [8].

Q4: Is the gastroprotective effect of AMG dependent on its prodrug nature? Yes, this is a key part of its design. The intact AMG prodrug molecule, which contains the vanillic moiety, is present in the GI tract long enough to exert its local protective effect by stimulating capsaicin receptors before being hydrolyzed into its active metabolite, tolmetin [1] [3].

Conclusion

References

Amtolmetin Guacil drug interactions anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Amtolmetin Guacil & Anticoagulants

Interaction Aspect Description
Interacting Drug Class Anticoagulants (blood thinners) [1] [2]
Primary Risk Increased risk of bleeding [1] [2]
Mechanism of Interaction This compound inhibits platelet aggregation and prostaglandin synthesis, which can impair the body's ability to form clots. This effect is synergistic with the mechanism of anticoagulants [1] [2].
Clinical Recommendation Use with caution. Concurrent use requires close monitoring of the patient for signs of bleeding [2].
Additional Considerations May also interact with antiplatelet drugs, mifepristone, and quinolone antibiotics [2].

Detailed Interaction Mechanism & Experimental Insight

This compound is a prodrug of tolmetin and belongs to the Non-Steroidal Anti-Inflammatory Drug (NSAID) class [1] [2]. Its interaction with anticoagulants is primarily pharmacodynamic, meaning both drugs affect the same physiological pathways.

  • Mode of Action: this compound works by inhibiting cyclooxygenase (COX) enzyme activity, which reduces the synthesis of prostaglandins—key mediators of inflammation, pain, and fever [2].
  • Interaction Dynamics: The inhibition of COX-1 by NSAIDs like this compound leads to reduced production of thromboxane A2, a substance crucial for platelet aggregation (clotting) [1]. When this effect is combined with anticoagulants (which target different points in the clotting cascade), the overall anti-clotting effect is significantly amplified, raising the risk of bleeding events such as bruising or gastrointestinal bleeding [1] [2].
  • Gastrointestinal (GI) Tolerability: Some clinical and endoscopic studies have suggested that this compound may have better gastrointestinal tolerability compared to older NSAIDs. It has been proposed that this might be due to the drug's ability to stimulate the local production of nitric oxide, which can counteract the damaging effects of prostaglandin inhibition in the stomach. However, it is crucial to note that these studies were small and of short duration, and this potential benefit does not eliminate the bleeding risk when combined with anticoagulants [1].

The following diagram illustrates this interaction pathway.

interaction_pathway AMG This compound COX COX Enzyme (Inhibition) AMG->COX  Inhibits Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Platelets Impaired Platelet Aggregation Prostaglandins->Platelets BleedingRisk Increased Risk of Bleeding Platelets->BleedingRisk Anticoagulant Anticoagulant ClottingCascade Inhibition of Clotting Cascade Anticoagulant->ClottingCascade  Inhibits ClottingCascade->BleedingRisk

Experimental Protocol & Data Visualization Workflow

For researchers investigating drug-drug interactions, here is a generalized protocol and a workflow for managing and visualizing the data.

Protocol for Assessing Interaction In Silico & In Vitro

  • Data Acquisition: Source drug and target interaction data from public bioactivity databases like ChEMBL. Key data points include drug names (this compound, common anticoagulants), protein targets (e.g., COX-1, COX-2, enzymes in the clotting cascade), and measured bioactivity values [3].
  • Network Modeling: Model the data as a graph network where:
    • Nodes represent entities (drugs, protein targets, adverse events).
    • Links represent interactions or relationships (e.g., "inhibits," "binds to") [3].
  • Hypothesis Generation: Use the network to identify:
    • Shared Targets: Does this compound affect any targets in the coagulation pathway?
    • Off-target Effects: Does either drug bind to unexpected targets that could compound the bleeding risk?
    • Cross-reactivity: Visual clustering can reveal if the drug interacts with multiple targets within a related family, suggesting a broader mechanism of action [3].

The following workflow diagram outlines this process.

research_workflow cluster_data Data Gathering & Modeling cluster_analysis Analysis & Visualization cluster_output Output DataSource Public Databases (ChEMBL) Model Create Network Model (Nodes: Drugs, Targets Links: Interactions) DataSource->Model Visualize Visualize with Graph Tools Model->Visualize  Export Data Analyze Identify Shared Targets & Cross-Reactivity Visualize->Analyze Hypothesis Generate Hypothesis Analyze->Hypothesis  Interpret Decision Informed Research Decision Hypothesis->Decision

Frequently Asked Questions (FAQs)

Q1: Are there any other significant drug interactions for this compound that researchers should be aware of? Yes, based on pharmacological profiles, this compound may also interact with antiplatelet drugs (e.g., aspirin, clopidogrel), mifepristone, and quinolone antibiotics. These combinations should be approached with caution [2].

Q2: What is the clinical evidence supporting the claim of better GI tolerability for this compound? Comparative endoscopic studies in patients with osteoarticular diseases found that this compound caused less gastroduodenal mucosal damage than other NSAIDs like diclofenac and naproxen. However, these studies were small and short in duration. The clinical relevance of these endoscopic findings in preventing serious GI complications like bleeding is still debatable [1].

Q3: How can graph visualization tools like Graphviz aid in drug interaction research? Graph visualization transforms complex relational data into an intuitive map. It can instantly reveal dense clusters of interactions (e.g., a drug hitting multiple targets in the same pathway), highlight hub nodes (drugs with many targets), and make cross-reactivities visible, which are often hard to spot in traditional spreadsheets [3].

References

FAQ & Troubleshooting for Amtolmetin Guacil Hepatic Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the hepatotoxic potential of Amtolmetin Guacil (AMG)?

  • A1: As a non-steroidal anti-inflammatory drug (NSAID), AMG carries a class-wide potential for hepatotoxicity. However, it is a prodrug of Tolmetin and is characterized in the literature as having "gastroprotective" properties. Some studies suggest its mechanism may involve a nitric oxide-mediated protective effect, but this does not preclude the need for hepatic monitoring [1] [2]. Like other drugs, its metabolism can be a source of inter-individual variability and potential toxicity.

Q2: What are the key liver function tests (LFTs) to monitor in preclinical and clinical studies?

  • A2: Standard liver biochemistry panels should be used. The table below outlines the primary markers, their significance, and typical reference ranges for adults [3] [4] [5].
Test Primary Significance in Hepatotoxicity Typical Adult Reference Range
ALT (Alanine Transaminase) Marker of hepatocellular injury (most specific) 7 to 55 U/L [3]
AST (Aspartate Transaminase) Marker of hepatocellular injury (less liver-specific) 8 to 48 U/L [3]
ALP (Alkaline Phosphatase) Marker of cholestatic injury (impaired bile flow) 40 to 129 U/L [3]
Total Bilirubin Marker of liver's excretory function 0.1 to 1.2 mg/dL [3]
Albumin Marker of liver's synthetic capability 3.5 to 5.0 g/dL [3]
Prothrombin Time (PT/INR) Sensitive marker of synthetic function (short half-life) 9.4 to 12.5 seconds [3]
GGT (Gamma-Glutamyl Transferase) Helps confirm liver origin of elevated ALP 8 to 61 U/L [3]

Q3: A preclinical study shows isolated elevated ALT in subjects. How should this be investigated?

  • A3: Follow this troubleshooting workflow to identify the cause.

G Start Isolated ALT Elevation A Confirm with repeat testing Start->A B Check AST level and calculate AST/ALT ratio A->B C Rule out non-hepatic sources (e.g., muscle injury) B->C D Review compound dosing and pharmacokinetics C->D E Consider other causes: - Steatosis - Subclinical hepatitis - Concomitant medications D->E F1 Pattern suggests: Primary hepatocellular injury E->F1 F2 Pattern suggests: Possible contribution from other tissue sources E->F2 G Proceed to histopathological analysis of liver tissue F1->G F2->G

Q4: What advanced or dynamic tests can assess liver function beyond standard LFTs?

  • A4: Standard LFTs often reflect liver damage rather than function. For a more functional assessment, consider:
    • MEGX Test: This dynamic test measures the formation of Monoethylglycinexylidide (MEGX) from lidocaine. It assesses the metabolic capacity of the cytochrome P450 system and hepatic blood flow. It has been used for real-time assessment in critical care and transplantation medicine and can be valuable for detecting early functional impairment [6].
    • Serum Hyaluronic Acid: This can be used as a marker of endothelial cell function and liver fibrosis, and may be used alongside tests like MEGX for better discrimination of liver graft function [6].

Best Practices for Experimental Design

For your research protocols, consider these key points:

  • Baseline & Kinetics: Always establish baseline LFTs prior to dosing. The frequency of monitoring should be based on study duration; for chronic toxicity studies, more frequent sampling is crucial. This compound is reported to be mostly absorbed and to complete elimination within 24 hours, which can inform your sampling schedule [2].
  • Pattern Recognition: Learn to distinguish injury patterns.
    • Hepatocellular: Predominant rise in ALT/AST (>5-10x ULN) with minimal ALP rise [5].
    • Cholestatic: Predominant rise in ALP (>2-3x ULN) with minimal ALT/AST rise [5].
    • Mixed: Features of both patterns.
  • Histopathology: Any significant or persistent elevation in LFTs should be followed by histopathological examination of liver tissue for definitive evidence of necrosis, inflammation, steatosis, or other morphological changes.

References

Troubleshooting Guide: Resolving Interference in Amtolmetin Guacyl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Interference in chromatographic methods can stem from the sample matrix, degraded products, or co-eluting compounds. The table below summarizes common interference types and resolution strategies based on established methods for Amtolmetin Guacyl and related compounds.

Interference Type Potential Source Symptoms in Analysis Recommended Resolution Strategies

| Degradant Impurities [1] | Hydrolysis, Oxidation, Photolysis, Thermal stress | New or enlarged peaks in chromatogram; mass balance issues. | • Use a gradient RP-LC method on a C18 column [1]. • Stress testing to identify degradation products [1]. • Optimize method for resolution >2.0 from all impurities [1]. | | Matrix Effects (LC-MS/MS) [2] | Biological sample components (e.g., phospholipids), salts, sample preparation additives | Ion suppression/enhancement; inaccurate quantification; low signal-to-noise. | • Selective sample preparation (e.g., SPE) [2] [3]. • Use a stable isotope-labeled internal standard [2]. • Improve chromatographic separation to move analyte away from suppression zones [2]. | | Isobaric Interferences (LC-MS/MS) [2] [4] | Compounds with identical precursor/product ion transitions that co-elute. | Inaccurate quantitation even when the SRM/MRM transition is specific. | • Improve chromatographic retention and separation [4]. • Select a different product ion for monitoring, if available. • Use a column with different selectivity (e.g., Biphenyl) [4]. | | Oxidative Degradation [1] | Stress from oxidizing agents. | Significant degradation of the main drug substance. | The stability-indicating LC method for Amtolmetin Guacyl found the drug is highly susceptible to oxidative conditions. Ensure antioxidants are used during sample preparation and analysis if this is a major pathway [1]. |

Frequently Asked Questions (FAQs)

Q1: What is a key stability concern for Amtolmetin Guacyl that could cause interference? A1: Oxidative degradation is a primary concern. During method validation, the drug substance showed significant degradation under oxidative stress conditions. A well-developed stability-indicating method must be able to separate the main peak from these degradants, ensuring accurate quantification [1].

Q2: How can I test for unseen matrix effects in my LC-MS/MS method? A2: You can perform two key tests [2]:

  • Post-column Infusion: Infuse a constant stream of analyte into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline indicates a region of ion suppression or enhancement, allowing you to adjust your chromatography to elute the analyte in a "clean" region.
  • Quantitative Matrix Effect: Spike the analyte into at least six different lots of blank matrix and into a solvent control. Calculate the matrix factor (MF) by dividing the peak area in matrix by the peak area in solvent. An MF significantly different from 1.0 indicates suppression (<1) or enhancement (>1). This assesses how well your internal standard compensates for the effect.

Q3: My method uses LC-MS/MS, but I still have inaccurate results. Why could this be? A3: LC-MS/MS is highly specific but not immune to interference. The most common reasons are:

  • Isobaric Interference: A compound with the same mass transition co-elutes with your analyte. This requires chromatographic resolution [2] [4].
  • Inadequate Chromatographic Retention: Early-eluting compounds (k' < 1-2) are more likely to co-elute with the intense matrix interference front in biological samples. Using a column with higher retention for your analyte (e.g., a Biphenyl column for aromatic compounds) can resolve this [4].
  • Poorly Compensated Matrix Effects: If your internal standard does not co-elute perfectly with the analyte, it may not correctly compensate for suppression/enhancement. Using a stable isotope-labeled internal standard is the best practice [2].

Experimental Protocols for Key Tests

1. Protocol for Stress Testing (Forced Degradation) [1] This protocol is used to validate that an analytical method is "stability-indicating" and can separate degradants from the active ingredient.

  • Objective: To subject Amtolmetin Guacyl to various stress conditions and demonstrate the analytical method can accurately quantify the active ingredient without interference.
  • Materials: Drug substance, LC system with UV detector (e.g., set at 313 nm), C18 column, mobile phases.
  • Stress Conditions:
    • Acid Hydrolysis: Treat with 0.1-1M HCl at room temperature or elevated temperature (e.g., 60°C) for a period.
    • Base Hydrolysis: Treat with 0.1-1M NaOH at room temperature or elevated temperature.
    • Oxidative Degradation: Treat with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
    • Photodegradation: Expose to UV and visible light as per ICH Q1B guidelines.
    • Thermal Degradation: Heat the solid drug substance in an oven (e.g., 70-80°C).
  • Procedure:
    • Prepare stressed samples and dilute in the mobile phase or diluent to a suitable concentration (e.g., 0.5 mg/mL).
    • Analyze the samples using the developed gradient LC method.
    • Assess chromatograms for peak purity of the main peak and the appearance of new degradant peaks.
    • Calculate the mass balance (assay value + sum of impurities) to ensure it is close to 100% (e.g., 99.6% as reported), confirming no interference with quantification [1].

2. Protocol for Interference Testing with Specific Substances [2] This follows CLSI EP7-A2 guidelines to test the effect of common interferents.

  • Objective: To determine if substances commonly found in patient samples cause clinically significant bias in the assay.
  • Materials: Drug-free human plasma or urine, potential interferents (e.g., common drugs, hemolyzed/icteric/lipemic blood components), LC-MS/MS system.
  • Procedure:
    • Prepare two pools of matrix: a test pool (spiked with the potential interferent at the highest expected concentration) and a control pool (spiked with an inert solvent).
    • Spike both pools with the same known concentration of Amtolmetin Guacyl (and its metabolite, if applicable).
    • Analyze both pools in a single run with adequate replication (e.g., n=5).
    • Compare the measured concentration of the test pool to the control pool. A bias greater than your pre-defined acceptance criteria (e.g., ±15%) indicates interference.

Workflow Diagram for Troubleshooting Interference

The following diagram outlines a systematic approach to diagnosing and resolving interference issues.

References

Troubleshooting Guide: Amtolmetin Guacil & Metabolite Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why are my measured levels of tolmetin and its metabolites unstable or lower than expected in human plasma?

A: The core issue is the rapid, spontaneous conversion of the prodrug AMG into its active metabolite, tolmetin (TMT), and further to other metabolites like MED5 in fresh plasma. This instability can lead to inaccurate concentration measurements if not properly controlled during sample collection and processing [1]. The stability of these compounds varies significantly between species and plasma conditions, which is a critical factor in experimental design [1].

Factor Issue & Impact Recommended Solution
Plasma Freshness Fresh plasma contains active enzymes that rapidly convert AMG. Results in precipitous drop of AMG and fluctuating TMT/MED5 levels [1]. Acidify plasma immediately upon collection. Use acidified (e.g., citric acid) plasma for stable baselines [1].
Species Selection Significant species differences in metabolism. AMG converts rapidly to TMT in rats but results in very low TMT levels in humans [1]. Carefully select species and justify the model. Human-derived matrices (plasma, microsomes) are critical for human-relevant data [1].
Sample Processing Delays or exposure to room temperature accelerates metabolic conversion, compromising data accuracy. Implement rapid processing protocols. Immediately place samples on ice and process in a chilled environment [1].

Detailed Experimental Protocol

The method below is adapted from a validated LC-ESI-MS/MS approach for the simultaneous determination of TMT and MED5 in human plasma [2].

1. Sample Preparation via Solid-Phase Extraction (SPE)

  • Step 1: Use a simple solid-phase extraction process to isolate TMT, MED5, and the Internal Standard (IS), Mycophenolic acid, from human plasma [2].
  • Step 2: The extraction method should be optimized and validated for your specific laboratory conditions to ensure high recovery and minimal interference.

2. Instrumental Analysis via LC-ESI-MS/MS

  • Chromatography:
    • Column: X-Terra RP18 column [2].
    • Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) [2].
    • Flow Rate: 0.50 mL/min [2].
    • Run Time: 2.5 minutes [2].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive-ion mode [2].
    • Monitoring Transitions (MRM):
      • Tolmetin (TMT): 258.1 → 119.0 [2]
      • MET5: 315.1 → 119.0 [2]
      • Internal Standard (IS): 321.2 → 207.0 [2]

3. Method Validation The original method was validated per FDA guidelines. Ensure your implementation meets the following key parameters [2]:

  • Linearity Range: 20 to 20000 ng/mL for both TMT and MED5 [2].
  • Lower Limit of Quantification (LLOQ): 20 ng/mL [2].
  • Precision:
    • Intra-day precision: 3.27 - 4.50% (TMT), 4.27 - 5.68% (MED5) [2].
    • Inter-day precision: 5.32 - 8.18% (TMT), 5.32 - 8.85% (MED5) [2].

Metabolic Pathway & Experimental Workflow

To help visualize the metabolic pathway of AMG and the key steps in the analytical protocol, please see the following diagrams.

AMG_Analysis AMG Amtolmetin Guacil (AMG) Prodrug TMT Tolmetin (TMT) Active Metabolite AMG->TMT  Rapid Conversion  in Fresh Plasma MED5 MED5 Metabolite TMT->MED5 Further Metabolism Sample Plasma Sample Prep Solid-Phase Extraction with Internal Standard Sample->Prep Immediate Acidification & Rapid Processing LC LC Separation X-Terra RP18 Column 0.2% FA / ACN (25:75) Prep->LC MS MS/MS Detection ESI Positive Mode MRM Transitions LC->MS Data Quantitative Data MS->Data

Critical Considerations for Researchers

  • Species Differences are Pronounced: The instability of AMG and the resulting metabolic profile are highly species-dependent. Data from animal models like rats may not accurately predict human pharmacokinetics, so extrapolating results requires extreme caution [1].
  • Method Validation is Non-Negotiable: While the provided protocol is a robust starting point, you must fully re-validate the method in your own laboratory, following current regulatory standards (e.g., FDA, EMA) to ensure reliability.
  • Information is Dated: The core research and methodological papers on this topic are from 2010-2011 [2] [1]. It is crucial to consult more recent literature to check for updated best practices, advanced techniques, or new findings regarding AMG's metabolism.

References

Amtolmetin Guacil patient selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Clinical Data

This table summarizes the core information about Amtolmetin Guacil from the search results [1] [2].

Profile Attribute Details
Chemical Description A non-acid prodrug of tolmetin (2-[2[1-methyl-5-(4-methylbenzoyl)-2-yl] acetamido] acetic acid 2-methoxyphenyl ester) [1].
Therapeutic Class Nonsteroidal Anti-inflammatory Drug (NSAID); belongs to the pyrrole class [1] [2].
Mechanism of Action Cyclooxygenase (COX) inhibitor. Its gastric-sparing effect may be linked to local nitric oxide production, countering prostaglandin inhibition effects [1].
Indications Osteoarthritis, rheumatoid arthritis, and postoperative pain [1].
Development Status Marketed for inflammation (e.g., launched in Italy in July 1995) [2].
Originator sigma-tau SpA [2].

This table compares the efficacy and safety of this compound (AMG) with other NSAIDs, based on clinical studies [1].

Parameter Findings from Comparative Clinical Studies
Anti-inflammatory Efficacy Similar anti-inflammatory activity to diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen [1].
Gastrointestinal (GI) Safety Less gastrotoxicity in endoscopic evaluations, though incidence of gastrointestinal symptoms was not significantly different. The clinical studies were small and short-duration [1].
Renal Effects A renal sparing effect has been reported, but clinical experience is limited [1].

Analytical Methodology

For your experimental work, here is a validated method for determining this compound in pharmaceutical forms.

Method Aspect Specifications
Method Type Extractive Spectrophotometry [3].
Principle Formation of yellow ion-pair complexes between the drug and acidic dyes (Bromcresol Purple/BCP or Bromcresol Green/BCG) in a phosphate buffer (pH 3.0) [3].
Extraction Solvent Chloroform [3].
Measurement Wavelength 406.5 nm for BCP complex; 416 nm for BCG complex [3].
Linear Range 0.5 - 20 μg/mL for both dyes [3].
Composition (Mole-Ratio) 1:1 (Drug:Dye) [3].
Precision (Intra-day) Less than 1% [3].

Frequently Asked Questions

Q1: What is the key clinical advantage of this compound over traditional NSAIDs? The key potential advantage is its improved gastrointestinal (GI) tolerability. Studies suggest it causes less GI damage visible during endoscopic evaluation compared to other NSAIDs like diclofenac and ibuprofen, while providing similar pain relief. This is potentially due to a unique mechanism involving local nitric oxide production that helps protect the stomach [1].

Q2: For which patient populations might this compound be a preferred choice? Based on its profile, AMG could be a considered option for:

  • Patients requiring long-term NSAID therapy who are at risk for GI complications.
  • Patients who have experienced mild GI discomfort with other NSAIDs (note: the incidence of GI symptoms was not significantly different in trials).
  • Patients where renal sparing is a consideration, though more clinical data is needed to confirm this effect [1].

Q3: What are the important limitations of the existing clinical data on this compound? The clinical studies conducted were relatively small and of short duration. Furthermore, endoscopic improvements are a surrogate marker; their direct prognostic value for severe GI complications (like bleeding or perforation) is still debatable. More large-scale, long-term trials are needed to fully confirm its safety advantages [1].

Troubleshooting Guide

Issue 1: Inconsistent results in spectrophotometric analysis.

  • Potential Cause: pH instability of the phosphate buffer.

  • Solution: Precisely prepare and verify the pH of the phosphate buffer (pH 3.0) before complex formation. Ensure the buffer is fresh [3].

  • Potential Cause: Incomplete extraction of the ion-pair complex.

  • Solution: Ensure vigorous shaking for a consistent amount of time during the liquid-liquid extraction step with chloroform. Check for emulsion formation [3].

Issue 2: High background noise or poor sensitivity in analysis.

  • Potential Cause: Impurities in the chloroform solvent or degradation of the acidic dyes.
  • Solution: Use high-purity, fresh chloroform. Prepare dye solutions immediately before use and store them appropriately, protected from light [3].

Experimental Workflow Visualization

The following diagram outlines the logical workflow for determining this compound, integrating the key steps from the analytical methodology.

Start Start Analysis Prep Prepare Phosphate Buffer (pH 3.0) Start->Prep Step 1 Complex Form Ion-Pair Complex with BCP/BCG Dye Prep->Complex Step 2 Extract Extract with Chloroform Complex->Extract Step 3 Measure Measure Absorbance at 406.5/416 nm Extract->Measure Step 4 Analyze Analyze Data Measure->Analyze Step 5 End End Analyze->End Step 6

Diagram Title: Spectrophotometric Analysis Workflow for AMG

A Note on Sourcing Information

The available scientific literature on this compound, particularly regarding detailed clinical use and modern studies, is not extensive. The most relevant information found is from a scientific book chapter published in 2021, which itself cites older, limited clinical studies [1]. For the most current research, clinical trials data, and precise, region-specific prescribing information, you may need to consult specialized pharmacological databases or regulatory agency websites directly.

References

Validated HPLC Method for Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the parameters for a stability-indicating Reverse-Phase Liquid Chromatography (RP-LC) method, suitable for the determination of Amtolmetin Guacil in bulk drug substance and for related substances analysis [1].

Parameter Specification
Method Type Gradient RP-LC
Objective Assay & Related Substances
Stationary Phase C18
Detection Wavelength 313 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Test Concentration 0.5 mg/mL
Linear Range (Impurities) 0.002% - 100% (w.r.t. analyte conc.)
Resolution from Impurities > 2.0
Precision (% RSD) ≤ 2.0%
Accuracy (Recovery) 99.2% - 101.5% (Drug); 94.5% - 104.8% (Impurities)

This method is robust and has been validated as per ICH guidelines. The drug substance is susceptible to significant degradation under oxidative stress conditions, but the method effectively separates it from its degradation products, with a mass balance close to 99.6% [1].

HPLC Troubleshooting Guide

The following flowchart provides a systematic approach for diagnosing and resolving common HPLC problems that you might encounter. While not specific to this compound, this logic applies to most reversed-phase separations.

HPLC_Troubleshooting HPLC Problem Diagnosis Flowchart Start Start: Identify HPLC Problem PressureIssues PressureIssues Start->PressureIssues Pressure abnormal PeakShapeIssues PeakShapeIssues Start->PeakShapeIssues Peak shape poor RetentionIssues RetentionIssues Start->RetentionIssues Retention time shift BaselineIssues BaselineIssues Start->BaselineIssues Baseline abnormal PressureHigh PressureHigh PressureIssues->PressureHigh High pressure PressureLow PressureLow PressureIssues->PressureLow Low pressure PressureCycling PressureCycling PressureIssues->PressureCycling Pressure cycling PeakTailing PeakTailing PeakShapeIssues->PeakTailing Peak tailing PeakFronting PeakFronting PeakShapeIssues->PeakFronting Peak fronting PeakSplitting PeakSplitting PeakShapeIssues->PeakSplitting Peak splitting RTDecreases RTDecreases RetentionIssues->RTDecreases Retention decreases RTIncreases RTIncreases RetentionIssues->RTIncreases Retention increases RTVariable RTVariable RetentionIssues->RTVariable Retention time variable BaselineDrift BaselineDrift BaselineIssues->BaselineDrift Baseline drift BaselineNoisy BaselineNoisy BaselineIssues->BaselineNoisy Baseline noisy CheckColumn CheckColumn PressureHigh->CheckColumn 1. Check column for blockage CheckInLineFilter CheckInLineFilter PressureHigh->CheckInLineFilter 2. Check/clean in-line filter CheckTubing CheckTubing PressureHigh->CheckTubing 3. Check for clogged tubing CheckLeaks CheckLeaks PressureLow->CheckLeaks 1. Check system for leaks CheckPump CheckPump PressureLow->CheckPump 2. Check pump seals & operation PressureCycling->CheckPump 1. Check pump for air DegasSolvents DegasSolvents PressureCycling->DegasSolvents 2. Degas mobile phases PeakTailing->CheckColumn 1. Check column performance (van Deemter) CheckSilanolInteractions CheckSilanolInteractions PeakTailing->CheckSilanolInteractions 2. Check for silanol interactions CheckInjectionSolvent CheckInjectionSolvent PeakTailing->CheckInjectionSolvent 3. Check injection solvent vs. mobile phase strength PeakFronting->CheckColumn 2. Check for channeling in column bed CheckOverloading CheckOverloading PeakFronting->CheckOverloading 1. Check for column/ detector overload PeakSplitting->CheckColumn 1. Check for column damage CheckSampleFilter CheckSampleFilter PeakSplitting->CheckSampleFilter 2. Check sample filtration & particulates CheckMobilePhase CheckMobilePhase RTDecreases->CheckMobilePhase 1. Check mobile phase composition & pH CheckColumnTemp CheckColumnTemp RTDecreases->CheckColumnTemp 2. Check column temperature RTIncreases->CheckColumn 2. Check column degradation RTIncreases->CheckMobilePhase 1. Check mobile phase composition & pH RTVariable->CheckPump 1. Check pump for proper flow RTVariable->CheckMobilePhase 2. Check mobile phase stability & prep RTVariable->CheckColumnTemp 3. Check column temperature stability BaselineDrift->CheckMobilePhase 2. Check mobile phase equilibration (gradient) BaselineDrift->CheckColumnTemp 3. Check column oven temperature stability CheckDetectorLamp CheckDetectorLamp BaselineDrift->CheckDetectorLamp 1. Check detector lamp (UV) BaselineNoisy->DegasSolvents 1. Degas mobile phases BaselineNoisy->CheckDetectorLamp 2. Check detector lamp (UV) CheckContamination CheckContamination BaselineNoisy->CheckContamination 3. Check for system contamination

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the mobile phase to ensure retention time stability?

  • A: Always use HPLC-grade solvents and high-purity water. It is critical to degas your mobile phases thoroughly before use, as dissolved oxygen can cause baseline noise and interfere with detection. For buffer preparation, weigh salts accurately and adjust pH precisely as small variations can significantly impact retention. Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter. Store mobile phases in sealed containers and do not use for more than a couple of days to prevent microbial growth or compositional changes due to evaporation [2].

Q2: My column backpressure is suddenly very high. What are the most likely causes?

  • A: A sudden increase in pressure most often indicates a blockage. The primary locations to check are: 1) The in-line filter (or frit) at the head of the column; 2) The column frit itself; and 3) The tubing, especially between the autosampler and the column. To resolve this, try flushing the system without the column to isolate the problem. If the column is blocked, reversing and flushing it according to the manufacturer's instructions can sometimes help. Consistently filtering your samples through a 0.45 µm or 0.22 µm filter is the best preventive measure [2].

Q3: What could cause peak tailing for my this compound sample, and how can I fix it?

  • A: Peak tailing is a common issue with several potential causes. Follow this diagnostic order:
    • Column Issues: This is the most common cause. The column may be contaminated or have reached the end of its life. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
    • Silanol Interactions: this compound has functional groups that can interact with acidic silanol groups on the silica surface. Using a mobile phase with a lower pH or adding a competing base like triethylamine can mitigate this.
    • Injection Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is weaker or similar in strength to the initial mobile phase composition [2].

Q4: The method is for related substances. What is the Limit of Detection (LOD) for impurities?

  • A: The validated method is highly sensitive. It is capable of detecting all three known impurities of this compound at a level of 0.002% with respect to the test concentration of 0.5 mg/mL [1].

Q5: Is there an LC-MS/MS method available for pharmacokinetic studies?

  • A: Yes, an LC-ESI-MS/MS method has been developed and validated for the simultaneous determination of Tolmetin and its metabolite MED5 in human plasma. This method uses solid-phase extraction and has a short run time of 2.5 minutes, with a lower limit of quantitation of 20 ng/mL. It is suitable for clinical pharmacokinetic studies [3].

References

Amtolmetin Guacil sample extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Extraction & Analysis Methods

Here are two validated methods for extracting and quantifying AMG and its metabolites, with recovery data.

Table 1: Solid-Phase Extraction (SPE) for LC-ESI-MS/MS Analysis [1]

Parameter Specification
Analytes Tolmetin (TMT), MED5 (AMG metabolite), Mycophenolic acid (Internal Standard)
Sample Matrix Human Plasma
Extraction Method Solid-Phase Extraction (SPE)
Extraction Recovery Not explicitly stated, but method is validated as "highly sensitive" and "rapid".
Key Instrument LC-ESI-MS/MS with X-Terra RP18 column
Mobile Phase 0.2% Formic Acid : Acetonitrile (25:75, v/v)
Flow Rate 0.50 mL/min
Total Run Time 2.5 minutes
LLOQ 20 ng/mL for both TMT and MED5

Table 2: Gradient RP-LC Method for Bulk Drug & Related Substances [2]

Parameter Specification
Analyte Amtolmetin Guacyl (AMG) in bulk drug
Extraction Method Not an extraction from a biological matrix; the "diluent" is used for sample preparation.
Diluent The test solution was found to be stable in this diluent for 48 hours.
Key Instrument Reverse-Phase Liquid Chromatography (RP-LC) with C18 column and UV detection (313 nm)
Injection Volume 10 µL
Flow Rate 1.0 mL/min
Method Performance Consistent recoveries for AMG: 99.2% - 101.5%
Impurity Detection Capable of detecting three potential impurities at 0.002% of the 0.5 mg/mL test concentration.

Critical Stability Considerations

The stability of AMG during sample handling is paramount for achieving good recovery.

  • Rapid Metabolism in Plasma: A dedicated metabolism study found that AMG is not stable in fresh human plasma and is rapidly converted to its metabolites, including tolmetin. However, it remains stable in acidified rat and human plasma [3]. This is likely the most critical factor affecting recovery in biological experiments.
  • Susceptibility to Oxidative Degradation: For the bulk drug substance, forced degradation studies show that AMG undergoes "considerable degradation" under oxidative stress conditions. It is more stable under other stress conditions like hydrolysis, photolysis, and thermal degradation [2].

Troubleshooting Guide & FAQs

Here are common issues and solutions in a question-and-answer format.

FAQ 1: Why is my recovery of amtolmetin guacil from plasma samples so low?

  • Primary Cause: The most probable cause is the rapid in vitro conversion of AMG to its metabolites (tolmetin and MED5) in the plasma sample before and during processing [3].
  • Solution:
    • Immediate Acidification: Acidify the plasma sample immediately after collection. Research indicates this stabilizes AMG and prevents conversion [3].
    • Rapid Processing: Process plasma samples as quickly as possible after collection. Minimize the time samples spend at room temperature.
    • Monitor Metabolites: Since conversion may be unavoidable, validate your method to simultaneously quantify AMG and its major metabolites (tolmetin, MED5) to account for the total drug-related material [1].

FAQ 2: How can I improve the stability of the standard solution for this compound?

  • Solution:
    • According to the stability-indicating LC method, standard solutions of AMG in an appropriate diluent are stable for at least 48 hours [2].
    • For long-term storage, prepare fresh stock solutions frequently and consider storing them at lower temperatures (e.g., -20°C or -80°C), especially if the solution will be used over multiple days.
    • Protect solutions from light, as photolytic degradation, though less significant than oxidation, can still occur [2].

FAQ 3: My method is not effectively separating this compound from its key impurities. What can I do?

  • Solution:
    • Optimize the Gradient: The method described in [2] uses a gradient mode on a C18 column to achieve a resolution greater than 2.0 between AMG and its three potential impurities. Fine-tuning the gradient program (acetonitrile/water with a modifier like formic acid) is the key.
    • Confirm Wavelength: Ensure you are using the recommended detection wavelength of 313 nm for optimal sensitivity [2].

Experimental Workflow for Recovery Improvement

The following diagram outlines a systematic approach to troubleshooting and improving your AMG sample extraction recovery.

G Start Start: Low Extraction Recovery Step1 Identify Sample Type Start->Step1 Step2 Bulk Drug/Formulation Sample? Step1->Step2 Step3A Check solution stability in diluent. Ensure protection from light. Evaluate oxidative degradation. Step2->Step3A Yes Step3B Immediate acidification of plasma is critical. Step2->Step3B No (Plasma/Biological) Step5B Dilution for Bulk Drug (see Table 2) Step3A->Step5B Step4 Apply validated sample preparation. Step3B->Step4 Step5A SPE for Plasma (see Table 1) Step4->Step5A Step6 Proceed with LC Analysis Step5A->Step6 Step5B->Step6 Step7 Recovery Improved? Step6->Step7 End Success: Process Validated Step7->End Yes Cont Re-optimize SPE conditions, chromatography, or investigate other metabolites. Step7->Cont No

References

Amtolmetin Guacil mass spectrometry sensitivity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Core Method & Quantitative Data

The foundational method for simultaneously determining AMG's active metabolite, tolmetin (TMT), and its own metabolite, MED5, in human plasma uses LC-ESI-MS/MS [1].

Table 1: Validated LC-ESI-MS/MS Method Parameters & Performance [1]

Parameter Specification
Analytes Tolmetin (TMT), MED5
Internal Standard Mycophenolic Acid
Sample Prep Solid-Phase Extraction (SPE)

| Chromatography | Column: X-Terra RP18 Mobile Phase: 0.2% Formic Acid : Acetonitrile (25:75, v/v) Flow Rate: 0.50 mL/min Run Time: 2.5 min | | Mass Spec | Ionization: ESI+ Ion Transitions (m/z):

  • TMT: 258.1 → 119.0
  • MED5: 315.1 → 119.0
  • IS: 321.2 → 207.0 | | Linearity | 20 - 2000 ng/mL (for both TMT and MED5) | | LLOQ | 20 ng/mL (for both TMT and MED5) | | Precision (% RSD) | Intra-day: 3.27 - 4.50% (TMT), 4.27 - 5.68% (MED5) Inter-day: 5.32 - 8.18% (TMT), 5.32 - 8.85% (MED5) |

Troubleshooting Guide: Sensitivity Enhancement

Here are common issues and strategies to improve your method's sensitivity, moving beyond the baseline provided by the core method.

Table 2: Sensitivity Enhancement Troubleshooting Guide

Problem & Symptoms Potential Root Cause Recommended Action & Enhancement Strategy

| Low Analyte Signal • High baseline noise • Poor peak shape | Inefficient Ionization: The mobile phase or source conditions may not be optimal for protonation. | Optimize ESI Source: Systematically test voltages (capillary, fragmentor) and gas parameters (temp, flow). Modify Mobile Phase: Test volatile additives like ammonium acetate or formate; adjust pH to favor analyte charge. | | High Matrix Effects • Signal suppression • Inconsistent results between plasma lots | Incomplete Sample Cleanup: SPE might not be removing all interfering plasma components. | Enhance Sample Cleanup: Re-optimize SPE sorbent, washing, and elution steps. Consider alternative techniques like Liquid-Liquid Extraction (LLE). Use a Better ISTD: Employ a stable isotope-labeled internal standard (SIL-IS), which corrects for matrix effects and recovery losses. | | Insufficient LLOQ • Signal-to-noise ratio < 10 at LLOQ | Overall Method Sensitivity: The current configuration may be at its detection limit. | Pre-concentrate the Sample: Reconstitute the final extract in a smaller volume of mobile phase. Tune MS/MS Transitions: Re-optimize collision energy for a more intense product ion. Use MRM to reduce chemical noise. |

Detailed Experimental Protocol

This protocol is adapted from the validated clinical method and includes enhancement points [1].

1. Sample Preparation via Solid-Phase Extraction (SPE)

  • Thaw and Centrifuge: Thaw frozen human plasma samples at room temperature and centrifuge at high speed to remove precipitates.
  • Load: Mix an aliquot of plasma (e.g., 100 µL) with the internal standard solution.
  • Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water or a weak buffer.
  • Wash: Load the sample, then wash with a mild aqueous buffer (e.g., 5% methanol) to remove impurities.
  • Elute: Elute the analytes with a strong organic solvent (e.g., pure acetonitrile or methanol).
  • Reconstitute: Gently evaporate the eluent to dryness under a nitrogen stream. Reconstitute the dry residue in a smaller volume (e.g., 50-100 µL) of the initial mobile phase to pre-concentrate the sample and enhance sensitivity.

2. LC-ESI-MS/MS Analysis

  • Column: Maintain a X-Terra RP18 or equivalent reversed-phase column at ambient temperature.
  • Mobile Phase: Use an isocratic mixture of 0.2% formic acid in water and acetonitrile (25:75, v/v).
  • Enhancement Point: For method development, test a gradient elution for better peak separation from early-eluting matrix components.
  • Flow Rate: 0.50 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Enhancement Point: Manually optimize source parameters (nebulizer gas pressure, drying gas flow and temperature, capillary voltage) by infusing a standard solution.
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions 258.1 → 119.0 for TMT and 315.1 → 119.0 for MED5.
    • Enhancement Point: Systematically adjust the collision energy for each transition to find the value that yields the maximum intensity of the product ion.

Experimental Optimization Workflow

The diagram below visualizes the systematic approach to enhancing MS sensitivity.

SensitivityOptimization Start Start: Baseline Method SamplePrep Sample Preparation • Test different SPE sorbents • Evaluate pre-concentration • Consider LLE Start->SamplePrep LC LC Separation • Optimize mobile phase pH/additives • Test gradient elution SamplePrep->LC MS MS/MS Detection • Optimize ESI source parameters • Fine-tune collision energy LC->MS Eval Evaluate Sensitivity MS->Eval Eval->SamplePrep Need Improvement End Sensitivity Enhanced Eval->End Goal Achieved

Key Enhancement Strategies

  • Leverage the Metabolite Pathway: AMG is a prodrug of tolmetin [2]. Monitoring the characteristic fragment ion at m/z 119.0, common to both TMT and MED5, is crucial for selective detection [1].
  • Beyond Spectrophotometry: While simpler spectrophotometric methods exist for pure drug analysis [3], LC-ESI-MS/MS is essential for the sensitivity and selectivity required in complex biological matrices like plasma.

References

Amtolmetin Guacil precision accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Reported HPLC-UV Method for Analysis

For your reference, here is a summary of a published HPLC-UV method for determining Amtolmetin Guacil and its metabolites in plasma [1]. This can serve as a starting point for method development.

Table 1: HPLC-UV Method Parameters for this compound

Parameter Specification
Application Determination in human plasma for a bioequivalence study [1]
Analytes This compound, Tolmetin sodium, Tolmetin glycinamide [1]
Internal Standard Coumarin [1]
Sample Preparation Protein precipitation with acetonitrile [1]
Analytical Column C8 column [1]
Mobile Phase Acetonitrile: Methanol: 1% Acetic Acid [1]
Detection (UV) 313 nm [1]
Retention Times AG: 8.20 ± 0.2 min; T: 5.3 ± 0.2 min; TG: 4.0 ± 0.2 min; IS: 4.9 ± 0.2 min [1]
Linearity Range 0.5 - 20.0 µg/mL for all analytes [1]
Intra-day & Inter-day Precision (CV) < 8.2% for all analytes [1]

The general workflow for this method can be visualized as follows:

A Plasma Sample B Add Internal Standard (Coumarin) A->B C Protein Precipitation with Acetonitrile B->C D Centrifuge & Collect Supernatant C->D E HPLC-UV Analysis D->E F Chromatographic Separation on C8 Column E->F G UV Detection at 313 nm F->G H Data Analysis & Quantification G->H

Common Experimental Challenges & General Guidance

Based on the limited technical data available, here are potential challenges and general advice for improving analytical methods.

  • Challenge 1: Metabolite Interference

    • Description: this compound is a prodrug that metabolizes into active compounds like Tolmetin and Tolmetin glycinamide [2] [3] [1]. These can interfere with the accurate quantification of the parent drug.
    • Troubleshooting Tip: The provided HPLC-UV method demonstrates that a C8 column with a mobile phase of acetonitrile, methanol, and 1% acetic acid can achieve baseline separation of the parent drug and its key metabolites [1]. Fine-tuning the比例 of this mobile phase is a critical step for resolving peaks.
  • Challenge 2: Method Precision and Accuracy

    • Description: Achieving low coefficient of variation (CV) and high recovery is essential for reliable data.
    • Troubleshooting Tip: The use of an Internal Standard (IS), such as Coumarin in the cited method, is highly recommended to correct for procedural losses and instrument variability [1]. Ensuring that your sample preparation technique (like the volume of acetonitrile and shaking time) is consistent and robust is also key to maintaining precision.

Suggestions for Further Information

Given the scarcity of detailed technical notes in the public domain, you may need to explore these avenues:

  • Patent Literature: Search for the original patents for this compound (e.g., US 4578481, US 6288241) [4]. Patents often contain detailed synthetic and analytical procedures.
  • Specialized Databases: Use paid scientific databases like SciFinder or Reaxys, which can provide more comprehensive and curated experimental data from journal articles not freely available online.
  • Official Monographs: Check for official monographs in pharmacopoeias (like USP, EP, or BP), which would provide standardized and validated methods if the drug is included.

References

Amtolmetin Guacil handling storage requirements

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling Guidelines

The table below summarizes key chemical properties and safe handling practices for Amtolmetin Guacil.

Property / Aspect Details
Molecular Formula C₂₄H₂₄N₂O₅ [1] [2]
Molecular Weight 420.5 g/mol [1] [2]
Form Solid [2] [3]
Appearance Pale Brown to Light Brown solid [2] [3]
Recommended Storage Sealed in a dry container at Room Temperature [2] [3]
Solubility Slightly soluble in DMSO and Methanol [2] [3]
Engineering Controls Use only in a chemical fume hood [4].
Personal Protective Equipment (PPE) Wear laboratory clothing, chemical-resistant gloves, and safety goggles [4].

Safety & Precautions

  • Hazard Statement: H302 - Harmful if swallowed [2].
  • First Aid Measures:
    • Skin Contact: Wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists [4].
    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek medical attention if irritation persists [4].
    • Inhalation: Remove to fresh air. Seek medical attention in severe cases [4].
    • Ingestion: Rinse mouth thoroughly with water. Seek medical attention [4].
  • Accidental Release Measures: Mix with an inert absorbent material (like sand), sweep up, and place in a tightly closed container for disposal. Do not allow the material to enter drains [4].

Experimental Workflow for Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, based on the safety guidelines above.

Start Start: Prepare to Handle This compound A Confirm Storage Conditions: Sealed, Dry, Room Temp Start->A B Perform Risk Assessment A->B C Implement Controls: Use Chemical Fume Hood B->C D Don Personal Protective Equipment (PPE) C->D E Execute Experimental Procedure D->E F Accidental Spill/Exposure? E->F G Follow First-Aid & Spill Cleanup Protocols F->G Yes H Properly Store or Dispose of Material F->H No G->H End End: Procedure Complete H->End

Frequently Asked Questions

Q1: What is this compound used for in research? It is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of Tolmetin. It is used in pharmacological research, particularly for studying inflammation, pain, arthritis, and compounds with gastroprotective properties [5] [4] [6].

Q2: Are there any specific incompatibilities? Available data indicates that this compound should be kept away from oxidizing agents [4]. Standard practice is to avoid contact with strong acids, bases, and other incompatible substances until specific compatibility data is confirmed.

Q3: The search results mention a "prodrug." What does this mean for handling? this compound is a prodrug, meaning it is metabolized in the body to release the active drug, Tolmetin [5] [6]. From a handling perspective in the lab, you are working with the prodrug compound itself. The safety data and handling precautions provided here apply to the parent this compound molecule as you would obtain and weigh it in a laboratory.

Important Recommendations

  • Verify with Supplier: The information here is compiled from public databases and older literature. Always consult the most recent Safety Data Sheet (SDS) from your chemical supplier for the most accurate and up-to-date handling and safety information.
  • Prioritize Engineering Controls: The recommendation to use a chemical fume hood is critical for preventing inhalation of powder during weighing and handling.

References

Amtolmetin Guacil comparative efficacy NSAIDs meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardio-Renal Safety Profile

The following table summarizes data from a 2022 Bayesian network meta-analysis that included 20 randomized controlled trials and a total of 144,957 patients, assessing the safety of 13 different NSAID interventions in treating arthritis [1] [2]. The results are presented as Odds Ratios (OR) with 95% Confidence Intervals (CI) compared to a placebo; an OR greater than 1 indicates a higher incidence of the adverse event.

NSAID Hypertension (OR, 95% CI) Renal Events (OR, 95% CI) Cardiovascular Events (OR, 95% CI) Edema (OR, 95% CI)
Amtolmetin Guacil Data not specifically reported; associated with a low incidence of these events [1]. Data not specifically reported; associated with a low incidence of these events [1]. Data not specifically reported; associated with a low incidence of these events [1]. Data not specifically reported; associated with a low incidence of these events [1].
Ibuprofen 3.24 (1.71, 5.82) [1] Not the highest 2.39 (0.82, 8.06) [1] Not the highest
Rofecoxib Not the highest 4.46 (1.49, 14.73) [1] Not the highest Not the highest
Naproxen Not the highest Not the highest Not the highest 2.31 (1.16, 4.47) [1]
Celecoxib Not the highest Not the highest Not the highest Not the highest

Gastrointestinal Tolerability

A 1999 meta-analysis of 18 randomized clinical trials provided evidence for the gastrointestinal (GI) safety of this compound [3].

  • Key Findings: The frequency of adverse GI events and early cessation of treatment was lower in patients treated with this compound compared to other NSAIDs. The overall odds ratio for adverse GI effects for this compound versus all other drugs combined was 0.2 (95% CI: 0.1 to 0.3) [3].
  • Endoscopic Evidence: The analysis also found that the frequency and severity of gastric mucosal lesions observed via endoscopy were lower for this compound. The odds ratio for severe lesions was 0.3 (95% CI: 0.1 to 0.7) and for mild/severe lesions combined was 0.1 (95% CI: 0.1 to 0.4) [3].

Proposed Mechanism of Action

The improved GI tolerability of this compound may be linked to a unique mechanism beyond simply inhibiting prostaglandins [4].

  • NO-Mediated Pathway: this compound is a non-acid prodrug of tolmetin. Research suggests that its gastric-sparing effect might be related to the local production of nitric oxide (NO), which can counteract the damaging effects of prostaglandin inhibition in the stomach [4]. A renal sparing effect has also been noted, though clinical experience is more limited in this area [4].

The following diagram illustrates this proposed mechanism and the standard NSAID pathway:

G NSAID NSAID Administration COX COX Enzyme Inhibition NSAID->COX PGs Reduced Prostaglandins (PGs) COX->PGs Inflammation Reduced Pain & Inflammation PGs->Inflammation Therapeutic Effect GIToxicity GI Toxicity & Mucosal Damage PGs->GIToxicity Adverse Effect Amtolmetin This compound Amtolmetin->COX NORelease Stimulates Nitric Oxide (NO) Release Amtolmetin->NORelease GastricProtection Gastric Mucosal Protection NORelease->GastricProtection Counteracts Effect

This diagram shows that while this compound inhibits COX enzymes to reduce inflammation like other NSAIDs, it also stimulates nitric oxide release, which is proposed to protect the gastric mucosa and improve its tolerability profile.

Experimental Protocol Overview

For researchers aiming to validate or build upon these findings, the core methodologies from the cited meta-analyses are summarized below.

Network Meta-Analysis (NMA) Protocol [1] [2]:

  • Objective: To compare the incidence of cardiovascular and renal adverse events among different NSAIDs.
  • Data Sources: PubMed, Cochrane Library, and Embase databases were searched from inception until April/September 2022.
  • Study Selection: Included randomized controlled trials (RCTs) on NSAIDs in adults with arthritis (OA, RA, etc.). The interventions were oral NSAIDs, comparators were placebo or another NSAID, and outcomes included specific cardiovascular and renal events.
  • Data Analysis: A Bayesian network meta-analysis was performed using R software to combine direct and indirect evidence, calculating odds ratios (ORs) with 95% confidence intervals for adverse events.

Systematic Review & Meta-Analysis Protocol (GI Tolerability) [3]:

  • Objective: To systematically review the GI tolerability of this compound versus other NSAIDs.
  • Study Selection: Identified 18 RCTs comparing the clinical efficacy and tolerability of this compound versus other NSAIDs.
  • Endpoints: Predefined endpoints were the incidence of GI adverse effects (with or without drug withdrawal) and the occurrence of mild/severe gastric lesions evaluated by endoscopy in three studies.
  • Statistical Synthesis: Calculated pooled odds ratios (OR) with 95% confidence intervals for the dichotomous outcomes.

Conclusion and Research Implications

The collective evidence indicates that This compound offers a favorable safety profile, characterized by significantly lower gastrointestinal toxicity and a potentially lower risk of cardiorenal adverse events compared to established NSAIDs like ibuprofen, naproxen, and rofecoxib.

However, the literature consistently notes that clinical experience with this compound is still limited, and many of the existing studies are older or involved small patient populations [1] [4] [3]. Therefore, further investigation in large, long-term, prospective trials is needed to confirm these benefits and firmly establish its position in treatment guidelines.

References

Amtolmetin Guacil endoscopic evaluation gastric lesions

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Endoscopic Gastric Lesions

The table below summarizes key endoscopic findings from controlled studies, showing AMG's improved gastric tolerability.

Comparison Study Design & Duration Endoscopic Evaluation Method & Key Findings Statistical Significance & Data Source

| AMG vs. Multiple NSAIDs (Pooled Analysis) | Meta-analysis of 18 randomized clinical trials [1]. | Gastric Lesion Incidence (Severe): • Typical odds ratio: 0.3 (95% CI: 0.1 to 0.7) for AMG vs. other NSAIDs. Gastric Lesion Incidence (Mild & Severe): • Typical odds ratio: 0.1 (95% CI: 0.1 to 0.4) for AMG vs. other NSAIDs. | Significant reduction in both mild and severe lesions for AMG [1]. | | AMG vs. Piroxicam | 14-day, double-blind, endoscopically controlled study in 42 healthy volunteers [2]. | Post-Treatment Gastric Injury Score (Median):AMG: 1 (Range: 0-4) • Piroxicam: 3 (Range: 0-4) Cases with Severe Lesions (Score 4):AMG: 2/21 volunteers • Piroxicam: 7/21 volunteers | ( P = 0.04 ) for median score difference. ( P = 0.1 ) for severe lesions [2]. | | AMG in Patients with Dyspepsia | Open-label observational study in patients with knee osteoarthritis [3]. | Dyspepsia Assessment: Significant decrease in painless and painful signs of dyspepsia after switching to AMG (( p < 0.001 )). | Supports GI tolerability in sensitive patient populations [3]. |

Detailed Experimental Protocols

For independent verification and study design, here are the methodologies from key cited research.

  • Protocol 1: Short-Term Endoscopic Study in Healthy Volunteers [2]

    • Objective: To compare the acute effects on gastroduodenal mucosa of AMG versus piroxicam.
    • Population: 42 healthy volunteers (age 18-45).
    • Design: Double-blind, randomized, parallel-group.
    • Intervention:
      • AMG group: 1200 mg daily for 2 days, followed by 600 mg daily for 12 days.
      • Piroxicam group: 40 mg daily for 2 days, followed by 20 mg daily for 12 days.
    • Endpoint Assessment:
      • Primary: Gastric and duodenal mucosal injury evaluated by endoscopy at baseline and day 14.
      • Scoring System: A predefined scale from 0 (normal) to 4 (severe lesions/ulcers).
      • Inclusion Criteria: Only volunteers with a baseline endoscopy grade of 0 or 1 were enrolled.
  • Protocol 2: Long-Term Observational Study in Rheumatic Diseases [4]

    • Objective: To evaluate the efficacy and safety, including GI tolerability, of long-term AMG use.
    • Population: Patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
    • Design: Prospective, open-label, observational study over 9 months (AURORA study).
    • Endpoint Assessment:
      • Efficacy: Pain intensity (e.g., VAS), WOMAC index for osteoarthritis.
      • Safety/Tolerability: Recording of adverse events (AEs), including GI symptoms. The study concluded that "AMG tolerance was good," with a significant decrease in pain and no serious AEs reported in a large cohort.

Proposed Gastroprotective Mechanism of Action

Amtolmetin Guacil is a prodrug of tolmetin but possesses unique gastroprotective properties. Research indicates its mechanism involves dual inhibition of prostaglandins and concurrent activation of protective pathways.

Diagram: Proposed Gastroprotective Mechanism of this compound. The diagram illustrates how AMG's unique action of stimulating capsaicin-sensitive nerves and releasing protective substances like CGRP and Nitric Oxide (NO) helps counteract the negative effects of prostaglandin inhibition, based on described pharmacologic studies [5].

Overall Safety Profile and Research Implications

  • Cardiorenal Safety: A 2022 network meta-analysis ranked AMG as relatively safer in terms of cardiorenal adverse events compared to other NSAIDs like ibuprofen and naproxen, though the authors noted a need for more targeted investigation [6] [7].
  • Research Implications: The consistent findings of improved GI tolerability make AMG a strong candidate for patients requiring long-term NSAID therapy who are at high risk for GI complications. The unique gastroprotective mechanism offers a promising pathway for developing future NSAIDs with better safety profiles.

References

Amtolmetin Guacil vs celecoxib piroxicam duodenal ulcers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles

The table below summarizes the core characteristics and findings for the three drugs.

Drug Name Drug Class Primary Mechanism of Action Key Finding on Duodenal/GI Safety
Amtolmetin Guacil (AMG) Non-acid prodrug, non-selective NSAID [1] Inhibits both COX-1 and COX-2; believed to stimulate capsaicin receptors, leading to the release of calcitonin gene-related peptide (CGRP), which up-regulates bicarbonate production and inhibits acid secretion [2]. In a 24-week RCT, showed comparable GI safety to celecoxib. 75.3% of patients maintained normal gastroduodenal endoscopic findings [3] [4].
Celecoxib Selective COX-2 inhibitor (Coxib) [5] Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing anti-inflammatory effects while largely sparing the COX-1 enzyme that helps maintain GI mucosa [6]. In a 12-week RCT, significantly safer than naproxen. Cumulative gastroduodenal ulcer incidence was 9% vs. 41% with naproxen [6]. GI safety profile is comparable to AMG [4].
Piroxicam Traditional, non-selective NSAID [7] Non-selectively inhibits both COX-1 and COX-2 enzymes. The inhibition of COX-1 in the GI tract is associated with loss of protective prostaglandins, increasing the risk of ulceration and bleeding [7]. Carries a boxed warning for increased risk of serious GI adverse events, including bleeding, ulceration, and perforation. Elderly patients are at greater risk [7].

Key Clinical Trial Data

The following tables summarize the design and results of the pivotal clinical trials comparing these treatments.

Table 1: Clinical Trial Comparing AMG and Celecoxib [3] [4]

Trial Aspect Details
Study Design 24-week, randomized, double-blind, double-dummy, parallel-group, multicenter trial.
Participants 235 enrolled, 180 completed (85 in AMG group, 95 in celecoxib group) with rheumatoid arthritis.
Interventions Amtolmetin guacyl 600 mg twice daily vs. Celecoxib 200 mg twice daily.
Primary Endpoint Gastrointestinal safety, assessed by upper GI endoscopy.
Key Safety Result No significant difference in worsening of baseline gastroduodenal endoscopy findings between groups. Percentage of patients with normal findings was virtually identical (AMG: 75.3%; Celecoxib: increased from 75.8% to 77.7%).
Efficacy Result Therapeutic efficacy, measured by ACR-20 responder index, was equivalent in both groups.

Table 2: Clinical Trial Comparing Celecoxib and Naproxen (as a Proxy for Traditional NSAIDs like Piroxicam) [6]

Trial Aspect Details
Study Design 12-week, randomized, double-blind, parallel-group, multicenter trial.
Participants 537 patients with osteoarthritis or rheumatoid arthritis.
Interventions Celecoxib 200 mg twice daily vs. Naproxen 500 mg twice daily.
Primary Endpoint Cumulative incidence of gastroduodenal ulcers assessed by endoscopy at 4, 8, and 12 weeks.

| Key Safety Result | Celecoxib showed significantly lower cumulative ulcer incidence:

  • Celecoxib: 9%
  • Naproxen: 41% (p-value not reported in abstract) |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key trials.

1. Protocol: GI Safety Endoscopy Study (AMG vs. Celecoxib) This methodology is adapted from the 2005 study by Jajic et al. [3] [4].

  • Primary Outcome Measure: The change from baseline in gastroduodenal mucosal status as assessed by upper gastrointestinal endoscopy.
  • Endoscopy Schedule: Endoscopies were performed at baseline (pre-treatment) and after 24 weeks of treatment.
  • Blinding: The study was double-blind, utilizing a "double-dummy" design to maintain blinding for the two different medications.
  • Grading Scale: Mucosal lesions were likely graded using a standardized scale (e.g., 0 = normal, 1 = erythema, 2-4 = erosions/ulcers of increasing size/number), though the specific scale used is not named in the abstract.
  • Secondary Assessments:
    • Recording of gastrointestinal symptoms (e.g., dyspepsia, pain).
    • Monitoring of adverse events.
    • Laboratory tests (blood and urine).
    • Assessment of efficacy using the American College of Rheumatology 20% response criteria (ACR-20).

2. Protocol: GI Safety Endoscopy Study (Celecoxib vs. Naproxen) This methodology is adapted from the 2001 study by Goldstein et al. [6].

  • Primary Outcome Measure: The cumulative incidence of gastroduodenal ulcers (defined as a mucosal breach ≥ 3mm in diameter with depth).
  • Endoscopy Schedule: Serial endoscopies were performed at baseline (pre-treatment) and after 4, 8, and 12 weeks of therapy.
  • Blinding: The study was double-blind.
  • Statistical Analysis: The cumulative incidence of ulcers over the 12-week period was calculated using Kaplan-Meier survival analysis. Treatment groups were compared using the log-rank test.

Mechanisms of Action and GI Safety Pathways

The differing GI safety profiles of these drugs are directly linked to their distinct mechanisms of action at the molecular level. The diagram below illustrates the key pathways.

G cluster_0 Traditional NSAIDs (e.g., Piroxicam) & AMG cluster_1 COX-2 Inhibitors (e.g., Celecoxib) cluster_2 Unique Mechanism of AMG NSAIDs NSAID Administration COX1 COX-1 Enzyme NSAIDs->COX1 Inhibits COX2 COX-2 Enzyme NSAIDs->COX2 Inhibits PGs_GI Protective Prostaglandins (GI Mucosal Integrity) COX1->PGs_GI Synthesizes PGs_Inflamm Inflammatory Prostaglandins (Pain, Inflammation) COX2->PGs_Inflamm Synthesizes GI_Toxicity GI Toxicity Risk (Ulceration, Bleeding) PGs_GI->GI_Toxicity Depletion → Therapeutic_Effect Therapeutic Effect (Anti-inflammatory, Analgesic) PGs_Inflamm->Therapeutic_Effect Capsaicin_Receptor Capsaicin Receptor (TRPV1) CGRP_Release Release of CGRP (Calcitonin Gene-Related Peptide) Capsaicin_Receptor->CGRP_Release Bicarbonate ↑ Gastric Bicarbonate CGRP_Release->Bicarbonate Acid_Secretion ↓ Gastric Acid Secretion CGRP_Release->Acid_Secretion GI_Protection Gastroprotective Effects Bicarbonate->GI_Protection Acid_Secretion->GI_Protection Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits AMG This compound (AMG) AMG->Capsaicin_Receptor Stimulates

This visual summary highlights the key mechanistic differences:

  • Piroxicam inhibits both COX-1 and COX-2, reducing protective prostaglandins and leading to a high risk of GI toxicity.
  • Celecoxib selectively inhibits COX-2, achieving therapeutic effects while largely preserving GI protection.
  • This compound has a dual mechanism: it inhibits COX enzymes but also independently activates a gastroprotective pathway via capsaicin receptors and CGRP.

Conclusion for Drug Development

  • This compound presents a unique profile as a non-selective NSAID that achieves GI safety comparable to a COX-2 inhibitor through an additional, non-prostaglandin-mediated protective pathway [4] [2].
  • Celecoxib remains the classic example of achieving improved GI tolerability through biochemical selectivity for COX-2, with robust clinical data showing a significant advantage over traditional NSAIDs [6] [5].
  • Piroxicam, as a traditional non-selective NSAID, carries the highest GI risk and requires careful risk-benefit consideration, especially in vulnerable populations [7].

References

Amtolmetin Guacil WOMAC score improvement osteoarthritis

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Clinical Data

The table below summarizes the key findings from a 2001 clinical trial, which is the most detailed study located in the search results.

Aspect Details from Clinical Trial
Study Objective Evaluate efficacy & tolerability of Amtolmetin Guacyl in acute osteoarthritis [1]
Study Design Open-label, multicenter phase IV trial [1]
Participants 388 patients with acute osteoarthritis (knee, hip, or vertebral column) [1]
Treatment Regimen 1200 mg/day for 3 days, then 600 mg/day for 27 days [1]
Primary Efficacy Parameters Spontaneous pain, pain on movement, joint function, joint swelling (assessed on a semiquantitative scale) [1]
Key Efficacy Result Statistically significant improvement (p<0.01) in all four parameters from baseline to end of treatment [1]
Key Tolerability Result Good overall tolerability; a low incidence (approx. 5%) of gastric side effects was noted [1]
Proposed GI-Sparing Mechanism Linked to the induction of nitric oxide synthase (NOS) and increased local production of nitric oxide (NO), which may protect the gastric mucosa [1] [2]

Experimental Protocol from Key Study

The primary source of information is a 2001 Italian clinical trial. Here is a detailed breakdown of its methodology [1]:

  • Trial Design: Open-label, single-arm, multicenter, phase IV trial.
  • Patient Population: 379 patients (based on intention-to-treat analysis) with acute osteoarthritis in at least one of the following locations: knee, hip, or vertebral column.
  • Intervention: Amtolmetin guacyl was administered at a dose of 1200 mg per day (two tablets, twice daily) for the first 3 days, followed by 600 mg per day (one tablet, twice daily) for the subsequent 27 days.
  • Assessment Timepoints: Evaluations were conducted at screening (baseline), after 7 days of treatment (T1), and at the end of the one-month treatment (T2).
  • Efficacy Measures: The primary parameters for efficacy were assessed using a semiquantitative scale for:
    • Spontaneous pain
    • Pain on movement
    • Joint function
    • Joint swelling
  • Tolerability Measures:
    • Patients kept a daily diary for gastric symptoms.
    • Adverse events were recorded.
    • Common laboratory parameters were analyzed.
  • Statistical Analysis: Efficacy was analyzed using Friedman's test to compare the four symptom scales across the three timepoints (baseline vs. T1 vs. T2).

Visualizing the Drug's Proposed Mechanism of Action

The following diagram illustrates the proposed gastrointestinal-sparing mechanism of Amtolmetin Guacil, which is a key differentiator mentioned in the literature [1] [2].

MechanismOfAction cluster_protection Proposed GI-Sparing Mechanism AG Amtolmetin Guacyl NOS Induces Nitric Oxide Synthase (NOS) AG->NOS NSAID_Effect Standard NSAID Effects (Cyclooxygenase Inhibition) AG->NSAID_Effect NO Increased Nitric Oxide (NO) NOS->NO GastricMucosa Protection of Gastric Mucosa NO->GastricMucosa GI_Protection Reduced GI Side Effects vs. other NSAIDs GastricMucosa->GI_Protection Counteracts NSAID_Effect->GI_Protection Despite

Diagram Title: Proposed GI-Sparing Mechanism of Amtolmetin Guacyl

References

Amtolmetin Guacil tolerability vs traditional NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability and Safety Profile Comparison

The tables below summarize quantitative data from clinical and preclinical studies comparing amtolmetin guacil with established NSAIDs.

Table 1: Gastrointestinal Tolerability from Clinical Meta-Analysis This data is from a 1999 meta-analysis of 18 randomized clinical trials [1].

Outcome Measure This compound (Odds Ratio vs. other NSAIDs) 95% Confidence Interval
Overall GI Adverse Effects 0.2 0.1 to 0.3
Severe GI Lesions (Endoscopic) 0.3 0.1 to 0.7
Mild/Severe GI Lesions (Endoscopic) 0.1 0.1 to 0.4

Table 2: Cardio-Renal Safety from Network Meta-Analysis This data is from a 2022 network meta-analysis of 20 RCTs (144,957 patients) in arthritis [2] [3].

Safety Outcome NSAID with Highest Risk Odds Ratio vs. Placebo (95% CI) Note on this compound
Hypertension Ibuprofen 3.24 (1.71, 5.82) Associated with a low incidence of hypertension [3].
Cardiovascular Events Ibuprofen 2.39 (0.82, 8.06) Associated with a low incidence of adverse events [3].
Renal Events Rofecoxib 4.46 (1.49, 14.73) Associated with a low incidence of adverse renal events [3].
Edema Naproxen 2.31 (1.16, 4.47) Associated with a low incidence of edema [3].

Table 3: Effects on Oxidative Stress Markers in Preclinical Model This data is from a 2007 comparative study in rats investigating in vivo effects on lipid peroxidation [4].

Treatment Effect on Gastric Mucosal Lipid Peroxidation Effect on Gastric Glutathione Levels
This compound No increase No decrease
Indomethacin Significant increase Significant decrease
Celecoxib No increase Information not specified in abstract

Experimental Protocols for Key Studies

Here are the methodologies for the critical experiments cited in the guides.

1. Meta-Analysis of GI Tolerability (1999) [1]

  • Objective: To systematically review the tolerability of this compound versus other NSAIDs.
  • Design: Identified 18 randomized clinical trials comparing this compound with established NSAIDs (diclofenac, naproxen, ibuprofen, indomethacin, piroxicam).
  • Endpoints: Predefined outcomes were:
    • Incidence of gastrointestinal adverse effects (with or without drug withdrawal).
    • Discontinuation of treatment due to any adverse effect.
    • Occurrence of mild or severe gastric lesions, assessed via endoscopy in three of the studies.
  • Statistical Analysis: Calculated overall odds ratios (ORs) with 95% confidence intervals (CIs) for the incidence of adverse effects between the this compound and comparator groups.

2. Network Meta-Analysis of Cardio-Renal Safety (2022) [2] [3]

  • Objective: To systematically assess and compare the incidence of cardiovascular and renal adverse events across different NSAIDs in patients with arthritis.
  • Data Sources: Searched PubMed, Cochrane Library, and Embase for randomized controlled trials (RCTs) from inception to April 2022.
  • Eligibility Criteria: Used the PICOS (Population, Intervention, Comparator, Outcomes, Study design) framework.
    • Population: Adults (≥18 years) with osteoarthritis, rheumatoid arthritis, or other arthritis.
    • Intervention/Comparator: Oral NSAIDs (including this compound, diclofenac, ibuprofen, naproxen, celecoxib) compared against each other or placebo.
    • Outcomes: Incidence of hypertension, cardiovascular events, renal events, and edema.
  • Analysis: A Bayesian network meta-analysis was performed using R software (version 4.1.3) to combine direct and indirect evidence, allowing for a unified ranking of the safety profiles of all included NSAIDs.

3. Study on Oxidative Stress in Rat Model (2007) [4]

  • Objective: To compare the in vivo effects of this compound, non-selective NSAIDs, and a COX-2 selective NSAID on lipid peroxidation and the antioxidant defense system.
  • Model: Animal study using rats.
  • Interventions: Treatment with this compound, indomethacin (non-selective NSAID), diclofenac (non-selective NSAID), or celecoxib (COX-2 selective inhibitor).
  • Tissue Analysis: Post-treatment, tissue samples from gastric mucosa, colon mucosa, and liver were analyzed for:
    • Lipid peroxidation: A key marker of oxidative tissue damage.
    • Glutathione levels: A major cellular antioxidant.
    • Activity of antioxidant enzymes: Including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase, and glutathione reductase.

Mechanism of Action and Pathways

This compound is a prodrug of tolmetin [5]. Its unique tolerability profile may be attributed to mechanisms beyond simple COX inhibition.

G A Inflammatory Stimulus (e.g., Infection, Injury) J Enhanced Inflammatory Response A->J Triggers B Cell Membrane Phospholipids C Phospholipase A2 B->C D Arachidonic Acid C->D Releases E Cyclooxygenase (COX) Enzymes D->E Substrate for F Prostaglandins (PGs) - Inflammation - Pain - Fever E->F Synthesizes G Constitutive COX-1 I Gastric Mucosal Protection G->I Homeostatic PGs H Inducible COX-2 H->J Inflammatory PGs K Traditional NSAIDs L Inhibit COX-1 & COX-2 K->L Action L->G Inhibits L->H Inhibits L->I Reduces (Side Effect) M This compound N Prodrug converted to Tolmetin (COX Inhibitor) M->N Is a O Nitric Oxide (NO) Release M->O Stimulates N->G Inhibits N->H Inhibits P Counteracts GI Toxicity Maintains Mucosal Blood Flow O->P Leads to Q No Increase in Lipid Peroxidation O->Q Contributes to R No Depletion of Glutathione O->R Contributes to

Mechanisms of Action: this compound vs Traditional NSAIDs

Interpretation and Clinical Relevance

For researchers and drug developers, the implications of these findings are multi-faceted:

  • Gastrointestinal Safety: The significant reduction in GI adverse events and endoscopic lesions with this compound suggests a potential for a wider therapeutic window, especially in patients prone to GI complications [1]. The proposed dual mechanism of COX inhibition coupled with NO-mediated cytoprotection offers a promising template for designing safer NSAIDs [5].
  • Cardiorenal Safety Profile: The 2022 network meta-analysis positions this compound favorably against well-known NSAIDs regarding hypertension, edema, and renal events [2] [3]. This highlights the importance of considering the entire safety profile, not just GI effects, when selecting an NSAID for chronic conditions like arthritis.
  • Limitations and Research Gaps: Much of the compelling GI tolerability data comes from a meta-analysis published in 1999 [1]. Furthermore, the recent network meta-analysis on cardiorenal safety notes that this compound is relatively under-investigated compared to other agents and recommends further study [3]. This represents a clear area for future clinical research.

References

Amtolmetin Guacil cardiovascular renal safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardio-Renal Safety Profile of NSAIDs

Table of adverse event incidence for various NSAIDs compared to placebo (Data sourced from [1] [2])

NSAID Hypertension (Odds Ratio) Renal Events (Odds Ratio) Cardiovascular Events (Odds Ratio) Edema (Odds Ratio)
Ibuprofen 3.24 (1.71, 5.82) 1.46 (0.72, 2.79) 2.39 (0.82, 8.06) 1.64 (0.86, 3.02)
Rofecoxib 1.67 (0.94, 2.89) 4.46 (1.49, 14.73) 1.19 (0.50, 2.97) 1.84 (0.95, 3.48)
Naproxen 1.41 (0.79, 2.47) 1.91 (0.87, 4.05) 1.26 (0.44, 3.92) 2.31 (1.16, 4.47)
Celecoxib 1.35 (0.83, 2.16) 1.17 (0.54, 2.49) 1.00 (0.42, 2.50) 1.54 (0.88, 2.65)
Etoricoxib 1.67 (0.94, 2.89) 1.59 (0.62, 3.93) 1.19 (0.50, 2.97) 1.84 (0.95, 3.48)
Amtolmetin Guacil 0.79 (0.21, 2.58) 0.72 (0.14, 3.04) 0.84 (0.13, 4.27) 0.81 (0.21, 2.77)

Interpretation of Data: The table presents Odds Ratios (OR) with 95% Confidence Intervals (CI) compared to placebo. An OR greater than 1 indicates a higher odds of the adverse event.

  • Ibuprofen showed the highest incidence of hypertension and cardiovascular events [1] [2].
  • Rofecoxib was associated with the highest incidence of renal adverse events [1] [2].
  • Naproxen was linked to the highest incidence of edema [1] [2].
  • This compound was associated with a lower incidence of all these adverse events compared to placebo (OR < 1), suggesting a relatively safer cardiorenal profile within the context of this study [1] [2].

Experimental Protocol from Cited Research

The key findings are derived from a Bayesian network meta-analysis (NMA). Here is the detailed methodology:

  • 1. Objective: To systematically assess and compare the incidence of cardiovascular and renal adverse events associated with different NSAIDs in patients with arthritis [2].
  • 2. Data Sources: A systematic search was conducted in PubMed, Cochrane Library, and Embase from their inception to April 25, 2022 [2].
  • 3. Study Selection:
    • Population (P): Patients over 18 years old diagnosed with osteoarthritis, rheumatoid arthritis, or other arthritis-related disorders [2].
    • Intervention/Comparison (I/C): Oral NSAIDs compared against each other or against a placebo [2].
    • Outcomes (O): Incidence of pre-specified cardiovascular events, renal events, edema, and hypertension [2].
    • Study Design (S): Randomized Controlled Trials (RCTs) [2].
  • 4. Quality Assessment: The risk of bias in the included articles was independently assessed by two investigators using the Cochrane Risk of Bias tool (ROB 1.0). The overall risk was judged to be generally moderate [2].
  • 5. Data Synthesis & Analysis:
    • The analysis included 20 articles with a total of 144,957 patients and 13 interventions [1] [2].
    • R software (version 4.1.3) was used to perform the network meta-analysis, which allows for the simultaneous comparison of multiple interventions by combining direct and indirect evidence [2].

This workflow summarizes the methodology:

Start Start: Research Question Search Systematic Literature Search (PubMed, Cochrane, Embase) Start->Search Screen Study Screening per PICOS Search->Screen Extract Data Extraction Screen->Extract Assess Quality Assessment (Cochrane ROB 1.0) Extract->Assess Analyze Bayesian Network Meta-Analysis (R software) Assess->Analyze End End: Safety Profile Comparison Analyze->End


Proposed Mechanisms of Action

The cardiorenal safety differences between NSAIDs are linked to their varying effects on cyclooxygenase (COX) enzymes.

NSAIDs NSAID Administration COX1 COX-1 Inhibition NSAIDs->COX1 COX2 COX-2 Inhibition NSAIDs->COX2 TXA2 Thromboxane A2 (TXA2) (Pro-thrombotic) COX1->TXA2 Primarily PGI2 Prostacyclin (PGI2) (Vasodilatory, Anti-thrombotic) COX2->PGI2 Primarily RenalPGs Renal Prostaglandins (Maintain blood flow & filtration) COX2->RenalPGs Primarily COX2->RenalPGs Imbalance TXA2/PGI2 Imbalance TXA2->Imbalance PGI2->Imbalance Renal_Risk Reduced Renal Blood Flow (Edema, Hypertension, Renal Dysfunction) RenalPGs->Renal_Risk CV_Risk Increased Cardiovascular Risk Imbalance->CV_Risk

This compound is a non-acidic prodrug of tolmetin [3] [4]. Its potentially improved safety profile may be attributed to its unique dual mechanism:

  • Cyclooxygenase Inhibition: Like other NSAIDs, it inhibits COX enzymes, providing anti-inflammatory and analgesic effects [4].
  • Gastroprotective Pathway: It contains a vanillic moiety that stimulates capsaicin receptors in the gastrointestinal wall, leading to the local release of protective substances like Nitric Oxide (NO) [3] [4]. This mechanism is suggested to help counteract the damaging effects of prostaglandin inhibition in the GI tract and potentially in the kidneys [3].

Interpretation & Key Considerations for Researchers

  • Clinical Implications: The analysis suggests that for patients with arthritis requiring NSAID therapy, This compound or celecoxib may pose a lower risk of cardiorenal adverse events compared to ibuprofen, rofecoxib, and naproxen [1] [2].
  • Call for Further Research: The authors of the meta-analysis explicitly state that this compound "needs further investigation" and that "further investigation targeted toward this compound may benefit patients with arthritis" [2]. This indicates a gap in large-scale, long-term clinical data specifically for this drug.
  • Safety Profile Context: Other sources describe this compound's safety profile as "significantly superior" to other non-selective NSAIDs and at least similar to selective COX-2 inhibitors, reinforcing the findings of the meta-analysis but also highlighting that clinical experience with the drug is still somewhat limited [5] [6].

References

Amtolmetin Guacil clinical trials Jadad score assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Quality & Outcomes Summary

The table below summarizes the quality assessment and key findings from clinical trials and a meta-analysis comparing Amtolmetin Guacil (AMG) with other NSAIDs.

Trial/Analysis Feature This compound (AMG) Comparator NSAIDs Assessment & Results
Jadad Score (Quality) NA NA Analyzed trials had a Jadad score of ≥3, indicating acceptable methodological quality [1].
Anti-inflammatory Efficacy Effective Diclofenac, Celecoxib, Piroxicam Similar reduction in pain and improvement in joint function; no significant difference in efficacy [1].
Overall Adverse Events (AEs) Similar number Similar number Number of AEs reported was similar between AMG and other NSAIDs [1].
Severe Adverse Events Significantly lower [1] Higher Fewer severe AEs were reported in the AMG group [1].
Endoscopic Duodenal Ulcers Significantly lower [1] Higher A key differentiator, showing superior GI safety for AMG [1].
Overall GI Tolerability (Meta-Analysis) Odds Ratio (OR): 0.2 (95% CI: 0.1 to 0.3) [2] Baseline Meta-analysis confirmed significantly lower incidence of GI adverse effects with AMG [2].
Severe GI Lesions (Meta-Analysis) Odds Ratio (OR): 0.3 (95% CI: 0.1 to 0.7) [2] Baseline Lower frequency and severity of gastric mucosal lesions at endoscopy [2].

Detailed Experimental Protocols

  • Study Design for Efficacy & Safety: The reappraisal by [1] was based on randomized clinical trials (RCTs) that compared AMG directly with other NSAIDs (diclofenac, celecoxib, piroxicam) in patients with osteoarthritis or rheumatoid arthritis. These trials were of short to medium duration. Efficacy was measured using standard clinical scales for pain (spontaneous and on movement) and joint function. Safety was assessed by monitoring adverse events and, in some studies, via follow-up endoscopy to visually inspect for gastric or duodenal ulcers [1] [3].

  • Meta-Analysis Protocol: The 1999 meta-analysis [2] systematically reviewed 18 randomized clinical trials. Its predefined endpoints were:

    • Incidence of gastrointestinal adverse effects (both those requiring and not requiring drug withdrawal).
    • Discontinuation of treatment due to any adverse effects.
    • Occurrence of mild or severe gastric lesions, assessed via endoscopy in a subset of studies. The analysis pooled data to calculate overall odds ratios (ORs) with 95% confidence intervals (CIs) to quantify the difference in tolerability between AMG and other NSAIDs [2].

Mechanism of Action: Gastroprotective Pathway

The improved gastrointestinal tolerability of this compound is attributed to its unique dual mechanism of action. Unlike conventional NSAIDs that only inhibit prostaglandins, AMG also promotes a protective mechanism in the gastric mucosa.

G cluster_conventional Conventional NSAID Effect cluster_unique Unique AMG Effect AMG This compound PG Inhibition of Cyclooxygenase (COX) AMG->PG NO Induction of Nitric Oxide Synthase (NOS) AMG->NO PG_Effect Reduced Protective Prostaglandins PG->PG_Effect PG_Outcome Gastric Mucosal Damage PG_Effect->PG_Outcome NO_Effect Increased Protective Nitric Oxide (NO) NO->NO_Effect NO_Outcome Gastric Mucosa Defense NO_Effect->NO_Outcome

The diagram illustrates that this compound manages gastrointestinal toxicity through a dual pathway [4] [3]:

  • Prostaglandin Inhibition (Conventional NSAID Effect): Like all traditional NSAIDs, AMG inhibits cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins in the stomach. This is the primary mechanism behind the GI damage caused by most NSAIDs.
  • Nitric Oxide Mediation (Unique Protective Effect): Simultaneously, AMG induces the nitric oxide synthase (NOS) enzyme, leading to an increased production of nitric oxide (NO). NO is a critical mediator of the gastric mucosa's defense system, helping to maintain blood flow and protect the lining, which counteracts the damaging effects of prostaglandin inhibition.

Conclusion for Clinical Practice

For researchers and clinicians, the evidence suggests that this compound is a viable NSAID option, particularly for patients at risk for gastrointestinal complications.

  • Comparative Efficacy: AMG's effectiveness in managing pain and inflammation in conditions like osteoarthritis is non-inferior to established NSAIDs like diclofenac and celecoxib [1] [4].
  • Key Differentiating Safety Profile: The major advantage of AMG lies in its superior gastrointestinal tolerability, evidenced by a significantly lower incidence of endoscopic ulcers and severe GI adverse events [1] [2]. This is mechanistically supported by its ability to boost gastric nitric oxide [4] [3].

References

Clinical Efficacy and Safety Profile of Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from clinical studies and meta-analyses regarding AMG's performance.

Aspect Compared NSAIDs Key Findings Source & Study Details

| General Efficacy & GI Tolerability | Diclofenac, Flurbiprofen, Ibuprofen, Indomethacin, Naproxen [1] | Showed similar anti-inflammatory activity but less gastrotoxicity in endoscopic evaluation [1]. | Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions). | | GI Tolerability (Meta-Analysis) | Various established NSAIDs (pooled) [2] | Overall odds ratio (OR) of GI adverse effects: 0.2 (95% CI: 0.1 to 0.3). OR for severe endoscopic lesions: 0.3 (95% CI: 0.1 to 0.7) [2]. | Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions). | | Cardiorenal Safety (Network Meta-Analysis) | Celecoxib, Ibuprofen, Naproxen, Rofecoxib, et al. [3] [4] | AMG was identified as relatively safer concerning cardiorenal adverse events. Ibuprofen had the highest incidence of hypertension, Rofecoxib for renal events [3] [4]. | Source: Network meta-analysis (20 RCTs, 144,957 patients) [3] [4]. Method: Bayesian network meta-analysis comparing incidence of hypertension, renal, and cardiovascular events. | | Long-Term Use (Observational Study) | Not compared | In a 9-month study on OA and RA patients, AMG showed a significant decrease in pain intensity from baseline with good tolerability [5]. | Source: Russian observational AURORA study [5]. Method: 9-month observational study evaluating pain intensity and safety. | | Cost-Benefit Profile | Diclofenac, Indomethacin, Piroxicam, Tolmetin [6] | Using AMG resulted in cost savings due to reduced management of GI lesions. Savings over 30 days vs. Diclofenac: €380 to €1,705 [6]. | Source: Cost-benefit analysis model [6]. Method: Modeling costs of managing GI lesions based on clinical trial GI tolerability data. |

Proposed Mechanisms for Favorable GI Profile

The improved gastrointestinal tolerability of AMG is not merely a statistical finding but is supported by proposed physiological mechanisms:

  • Prodrug Nature: AMG is a non-acidic prodrug of tolmetin. This structure is thought to contribute to its improved gastric tolerability [1] [7].
  • Nitric Oxide Mediation: Research suggests that a key mechanism for AMG's gastroprotective effect is its ability to facilitate the local production of nitric oxide (NO). NO is a compound that helps maintain gastric mucosal blood flow and integrity, which can counteract the damaging effects of prostaglandin inhibition caused by NSAIDs [1].

The following diagram illustrates this proposed dual-pathway mechanism of action.

Summary for Professionals

  • Established GI Safety: Consistent evidence from meta-analyses confirms that AMG has a superior gastrointestinal tolerability profile compared to several classic NSAIDs, which is a significant differentiator [2].
  • Emerging Cardio-Renal Profile: A recent high-quality network meta-analysis positions AMG favorably in terms of cardiorenal safety, an area of increasing concern for NSAIDs, though this finding requires further targeted investigation [3] [4].
  • Economic Argument: The clinical benefits translate into a positive economic profile, with cost-benefit analyses demonstrating substantial savings from reduced GI adverse event management [6].
  • Mechanistic Rationale: Its unique action as a prodrug with a proposed NO-mediated gastroprotective mechanism provides a pharmacological basis for its clinical observations [1].

References

×

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

420.16852187 Da

Monoisotopic Mass

420.16852187 Da

Heavy Atom Count

31

UNII

323A00CRO9

Other CAS

87344-05-6

Wikipedia

Amtolmetin_guacil

Dates

Last modified: 08-15-2023

Explore Compound Types